molecular formula C15H8F2LiN5O3 B2495404 SR-717

SR-717

カタログ番号: B2495404
分子量: 351.2 g/mol
InChIキー: ODSAJRWPLSVEHJ-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SR 717 is an agonist of stimulator of interferon genes (STING;  EC50 = 2.1 µM in a reporter assay). It is selective for STING over a panel of 468 kinases. SR 717 (30 mg/kg, i.p.) increases plasma IFN-β and IL-6 levels in mice. It also increases the intratumor frequency of CD69+CD8+ T cells, reduces tumor growth, and increases survival in a B16/F10 murine melanoma model.>

特性

IUPAC Name

lithium;4,5-difluoro-2-[(6-imidazol-1-ylpyridazine-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F2N5O3.Li/c16-9-5-8(15(24)25)12(6-10(9)17)19-14(23)11-1-2-13(21-20-11)22-4-3-18-7-22;/h1-7H,(H,19,23)(H,24,25);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSAJRWPLSVEHJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC(=NN=C1C(=O)NC2=CC(=C(C=C2C(=O)[O-])F)F)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F2LiN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

SR-717 STING Agonist: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SR-717 is a potent, non-nucleotide, small-molecule agonist of the Stimulator of Interferon Genes (STING) protein. As a direct cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) mimetic, this compound activates the STING signaling pathway, a critical component of the innate immune system. This activation triggers the production of type I interferons and other pro-inflammatory cytokines, leading to robust anti-tumor and anti-viral immune responses. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions with STING, the downstream signaling cascade, and its effects in preclinical models. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Introduction to STING and this compound

The STING pathway is a key sensor of cytosolic DNA, which can originate from pathogens or from damaged host cells, such as in the tumor microenvironment. Upon activation, STING initiates a signaling cascade that results in the transcription of genes encoding type I interferons (IFN-α/β) and other inflammatory cytokines. This response bridges the innate and adaptive immune systems, leading to the activation and recruitment of cytotoxic T lymphocytes and natural killer (NK) cells to combat the threat.

This compound was identified through a pathway-targeted cell-based screen as a small molecule that can systemically activate STING.[1] Unlike the natural ligand cGAMP, which suffers from metabolic instability, this compound is a stable mimetic, making it a promising candidate for therapeutic development.[1]

Molecular Mechanism of Action

Direct Binding and Conformational Change

This compound directly binds to the ligand-binding domain of the STING protein. A 1.8-angstrom co-crystal structure of this compound in complex with the C-terminal domain of human STING (PDB ID: 6XNP) reveals that this compound functions as a cGAMP mimetic.[2][3] It induces a "closed" conformation of the STING dimer, which is the active state required for downstream signaling.[3] This conformational change is a critical initiating event in the activation of the STING pathway.

Downstream Signaling Cascade

Upon this compound-induced conformational change, STING translocates from the endoplasmic reticulum to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), leading to its dimerization and translocation to the nucleus. In the nucleus, phosphorylated IRF3 drives the transcription of type I interferons. While the canonical STING pathway also involves the activation of NF-κB, specific quantification of NF-κB activation by this compound is not extensively detailed in the currently available literature.

SR717_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SR717 This compound STING_inactive Inactive STING Dimer (ER) SR717->STING_inactive Binds STING_active Active STING Dimer ('Closed' Conformation) STING_inactive->STING_active Conformational Change TBK1 TBK1 STING_active->TBK1 Recruits & Activates pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization DNA DNA pIRF3_dimer->DNA Translocates to Nucleus IFN_genes Type I Interferon Genes DNA->IFN_genes Binds to ISRE Transcription Transcription IFN_genes->Transcription

Caption: this compound Signaling Pathway. (Within 100 characters)

Quantitative Data

ParameterCell LineValueReference
EC50 (ISG Reporter) ISG-THP1 (Wild-Type)2.1 µM
EC50 (ISG Reporter) ISG-THP1 (cGAS KO)2.2 µM
In Vivo Antitumor Dose Syngeneic Mouse Models30 mg/kg (intraperitoneal)

Note: Comprehensive dose-response data for cytokine induction and binding affinity (Kd) are not yet publicly available in tabulated form.

Experimental Protocols

ISG-THP-1 Reporter Gene Assay

This assay is used to determine the potency of STING agonists by measuring the induction of an interferon-stimulated gene (ISG) reporter.

Methodology:

  • Cell Culture: ISG-THP-1 cells, which contain a luciferase reporter gene driven by an ISG promoter, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • Assay Setup: Cells are seeded in 96-well plates at a density of approximately 40,000 cells per well.

  • Compound Treatment: Serial dilutions of this compound are added to the cells and incubated for 24 hours.

  • Luminescence Reading: A luciferase assay reagent is added to each well, and luminescence is measured using a luminometer.

  • Data Analysis: The fold induction of the luciferase reporter is calculated relative to vehicle-treated control cells. EC50 values are determined from the dose-response curves.

ISG_Reporter_Assay_Workflow start Start culture Culture ISG-THP-1 Reporter Cells start->culture seed Seed Cells in 96-well Plate culture->seed treat Treat with this compound (Serial Dilutions) seed->treat incubate Incubate 24 hours treat->incubate add_reagent Add Luciferase Assay Reagent incubate->add_reagent read Read Luminescence add_reagent->read analyze Analyze Data (EC50 Calculation) read->analyze end End analyze->end CETSA_Workflow start Start treat_cells Treat Cells with This compound or Vehicle start->treat_cells heat_challenge Heat Challenge (Temperature Gradient) treat_cells->heat_challenge lyse_cells Cell Lysis & Centrifugation heat_challenge->lyse_cells separate_fractions Separate Soluble & Aggregated Proteins lyse_cells->separate_fractions western_blot Western Blot for Soluble STING separate_fractions->western_blot analyze_data Analyze Melting Curve Shift western_blot->analyze_data end End analyze_data->end

References

SR-717: A Non-Nucleotide cGAMP Mimetic for Potent STING Activation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, linking the detection of cytosolic DNA to the induction of potent anti-pathogen and anti-tumor immunity. SR-717 has emerged as a novel, systemically active, non-nucleotide small molecule agonist of STING. Functioning as a direct mimetic of the natural STING ligand cyclic GMP-AMP (cGAMP), this compound induces the same "closed" conformational change in the STING protein, leading to robust downstream signaling. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of immunology, oncology, and infectious diseases.

Introduction

The cyclic GMP-AMP synthase (cGAS)-STING pathway plays a pivotal role in innate immunity by detecting aberrant cytosolic DNA, a hallmark of viral infections and cellular damage, including that which occurs within the tumor microenvironment. Upon binding to cytosolic double-stranded DNA (dsDNA), cGAS synthesizes the second messenger cGAMP, which in turn binds to and activates the endoplasmic reticulum-resident protein STING. Activated STING translocates to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), leading to its dimerization, nuclear translocation, and the subsequent transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This signaling cascade initiates a broad immune response, including the activation and recruitment of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), which are crucial for anti-tumor immunity.

Natural cyclic dinucleotide (CDN) agonists of STING have shown promise in preclinical models, but their therapeutic development has been hampered by issues such as poor metabolic stability and limited systemic bioavailability. This compound is a synthetic, non-nucleotide small molecule designed to overcome these limitations. As a direct cGAMP mimetic, this compound effectively activates the STING pathway, demonstrating broad interspecies and interallelic specificity.[1] Preclinical studies have highlighted its potent anti-tumor activity, mediated by the robust activation of both innate and adaptive immune responses.[1][2]

Mechanism of Action

This compound functions as a direct agonist of the STING protein. X-ray crystallography has revealed that this compound binds to the same ligand-binding domain on STING as the endogenous ligand cGAMP.[1] This binding event induces a significant conformational change in the STING dimer, causing it to adopt a "closed" activation state. This conformational shift is the critical initiating step for the downstream signaling cascade.

The cGAS-STING Signaling Pathway

The following diagram illustrates the canonical cGAS-STING signaling pathway and the role of this compound as a cGAMP mimetic.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses ATP_GTP ATP + GTP STING_inactive STING (inactive) cGAMP->STING_inactive binds & activates SR717 This compound SR717->STING_inactive binds & activates (mimetic) STING_active STING (active) STING_inactive->STING_active translocates & dimerizes TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes ISG Interferon-Stimulated Genes (ISGs) pIRF3->ISG induces transcription Cytokines Pro-inflammatory Cytokines pIRF3->Cytokines induces transcription

Figure 1: The cGAS-STING signaling pathway activated by this compound.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize key data for this potent synthetic STING agonist.

Table 1: In Vitro Activity of this compound
Cell LineAssay TypeReadoutEC50 (µM)Reference
ISG-THP1 (Wild-Type)STING ActivationInterferon-Stimulated Gene (ISG) Reporter2.1[3]
ISG-THP1 (cGAS KO)STING ActivationISG Reporter2.2
THP-1PD-L1 ExpressionWestern Blot3.8 (concentration used)
Primary Human PBMCsPD-L1 ExpressionWestern Blot3.8 (concentration used)
Table 2: In Vivo Anti-Tumor Efficacy of this compound
Tumor ModelMouse StrainAdministration RouteDosage RegimenOutcomeReference
B16-F10 MelanomaC57BL/6 (Wild-Type)Intraperitoneal30 mg/kg, once daily for 7 daysMaximal inhibition of tumor growth
B16-F10 MelanomaC57BL/6 (Stinggt/gt)Intraperitoneal30 mg/kg, once daily for 7 daysNo anti-tumor activity
GliomaN/AIntravenous (as nanoparticles)N/A55.3% reduction in tumor volume compared to PBS

Experimental Protocols

The following sections provide detailed methodologies for key experiments to evaluate the activity of this compound.

Protocol 1: In Vitro STING Activation using a Reporter Cell Line

This protocol describes how to measure the activation of the STING pathway by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter in THP1-Dual™ cells.

Materials:

  • THP1-Dual™ Cells (InvivoGen, cat. no. thpd-nfis)

  • RPMI 1640 Medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine)

  • This compound

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., QUANTI-Luc™)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture THP1-Dual™ cells according to the manufacturer's instructions.

    • Seed the cells at a density of 100,000 cells per well in a 96-well plate in a final volume of 180 µL.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

  • Cell Treatment:

    • Add 20 µL of the diluted this compound solutions to the respective wells.

    • Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).

    • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Following incubation, carefully transfer 20 µL of the cell culture supernatant to a white 96-well plate.

    • Add 50 µL of the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Plot the luminescence signal against the logarithm of the this compound concentration.

    • Fit a four-parameter logistic curve to the data to determine the EC50 value.

Protocol 2: In Vivo Anti-Tumor Efficacy Study

This protocol provides a general framework for assessing the anti-tumor activity of this compound in a syngeneic mouse tumor model.

Materials:

  • 6-8 week old C57BL/6 mice

  • B16-F10 melanoma cells

  • This compound formulated in a suitable vehicle (e.g., saline with 5% DMSO, 40% PEG300, 5% Tween 80)

  • Calipers for tumor measurement

  • Syringes and needles for tumor implantation and treatment

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject 1 x 10^6 B16-F10 melanoma cells in 100 µL of sterile PBS into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to grow to an average volume of 50-100 mm³.

    • Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).

  • Randomization:

    • Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Administer this compound (e.g., 30 mg/kg) or vehicle via intraperitoneal injection once daily for a specified period (e.g., 7 days).

  • Continued Monitoring:

    • Continue to monitor tumor growth and body weight throughout the study.

  • Endpoint:

    • Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or at the end of the study period, in accordance with institutional animal care and use committee guidelines.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study.

    • Analyze survival data using Kaplan-Meier curves.

Mandatory Visualizations

Experimental Workflow for In Vitro STING Activation Assay

The following diagram outlines the key steps in the in vitro evaluation of this compound using a reporter cell line.

InVitro_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Readout & Analysis seed_cells Seed THP1-Dual™ Cells (100,000 cells/well) incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 add_sr717 Add this compound to Cells incubate_24h_1->add_sr717 prepare_sr717 Prepare this compound Serial Dilutions prepare_sr717->add_sr717 incubate_24h_2 Incubate 18-24h add_sr717->incubate_24h_2 luciferase_assay Perform Luciferase Assay incubate_24h_2->luciferase_assay read_luminescence Measure Luminescence luciferase_assay->read_luminescence data_analysis Data Analysis (EC50 Determination) read_luminescence->data_analysis

Figure 2: Workflow for the in vitro STING activation reporter assay.
Logical Relationship of this compound as a cGAMP Mimetic

This diagram illustrates the logical relationship between cytosolic dsDNA, the natural STING ligand cGAMP, and this compound in the context of STING activation and the subsequent immune response.

SR717_Mimetic_Logic dsDNA Cytosolic dsDNA cGAS_activation cGAS Activation dsDNA->cGAS_activation cGAMP_production cGAMP Production cGAS_activation->cGAMP_production STING_activation STING Activation cGAMP_production->STING_activation Natural Ligand SR717 This compound (Non-nucleotide Mimetic) SR717->STING_activation Synthetic Agonist Immune_response Innate & Adaptive Immune Response STING_activation->Immune_response

Figure 3: Logical flow of STING activation by natural and mimetic ligands.

Conclusion

This compound represents a significant advancement in the development of STING-targeting therapeutics. As a potent, systemically available, non-nucleotide cGAMP mimetic, it effectively activates the STING pathway, leading to robust anti-tumor immunity in preclinical models. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug developers to further investigate the therapeutic potential of this compound and other novel STING agonists. The ability to systemically activate this critical immune pathway opens up new avenues for the treatment of cancer and other diseases where a potent immune response is desired. Further research into optimal dosing, combination therapies, and potential biomarkers of response will be crucial in translating the promise of this compound into clinical benefit.

References

Downstream Signaling Pathways of SR-717 Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-717 is a potent, non-nucleotide, small-molecule agonist of the Stimulator of Interferon Genes (STING) pathway. As a direct cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) mimetic, this compound induces a "closed" conformation in the STING protein, initiating a robust innate immune response.[1][2] This activation has demonstrated significant anti-tumor and anti-viral activity in preclinical models.[3][4][5] This technical guide provides an in-depth overview of the downstream signaling cascades triggered by this compound activation, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Signaling Cascade: STING-TBK1-IRF3 Axis

Activation of STING by this compound is the central event that initiates downstream signaling. Residing on the endoplasmic reticulum (ER), STING undergoes a conformational change upon binding to this compound, leading to its oligomerization and translocation from the ER to the Golgi apparatus. This process facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1).

TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 (p-IRF3) dimerizes and translocates to the nucleus, where it functions as a transcription factor, driving the expression of type I interferons (IFN-α and IFN-β) and other IFN-stimulated genes (ISGs).

The activation of this core axis has been demonstrated through Western blot analysis, showing increased phosphorylation of STING, TBK1, and IRF3 in cells treated with this compound.

SR717_Core_Signaling SR717 This compound STING STING (ER/Golgi) SR717->STING activates TBK1 TBK1 STING->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylation IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerization ISRE ISRE pIRF3_dimer->ISRE binds to Gene_Expression Type I IFN (IFN-α, IFN-β) & ISG Expression ISRE->Gene_Expression

Caption: Core this compound signaling pathway via STING-TBK1-IRF3.

Induction of Pro-inflammatory Cytokines

Beyond type I interferons, this compound-mediated STING activation also leads to the production of a suite of pro-inflammatory cytokines and chemokines. This is, in part, mediated by the activation of NF-κB, although the precise mechanism of NF-κB activation downstream of STING can be cell-type dependent. The induction of cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) has been observed following this compound treatment.

This cytokine production contributes to the recruitment and activation of various immune cells, creating an inflamed tumor microenvironment conducive to anti-tumor immunity.

SR717_Cytokine_Production SR717 This compound STING STING SR717->STING activates TBK1 TBK1 STING->TBK1 NFkB NF-κB STING->NFkB IRF3 IRF3 TBK1->IRF3 activates Nucleus Nucleus IRF3->Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, CXCL10) Nucleus->Cytokines gene expression

Caption: Induction of pro-inflammatory cytokines by this compound.

Modulation of the Tumor Microenvironment

The downstream effects of this compound activation extend to the broader tumor microenvironment, leading to the activation and recruitment of key anti-tumor immune cells.

  • Dendritic Cell (DC) Activation: STING activation in DCs is crucial for antigen cross-priming, a process essential for initiating a robust CD8+ T cell response against tumor antigens.

  • CD8+ T Cell and Natural Killer (NK) Cell Activation: this compound promotes the activation of cytotoxic CD8+ T cells and NK cells within the tumor microenvironment.

  • Induction of PD-L1 Expression: Interestingly, this compound has been shown to induce the expression of Programmed Death-Ligand 1 (PD-L1) in a STING-dependent manner. While PD-L1 is an immune checkpoint, its upregulation can be a biomarker of an active anti-tumor immune response, suggesting potential for combination therapies with checkpoint inhibitors.

SR717_TME_Modulation SR717 This compound STING_Activation STING Activation SR717->STING_Activation DC Dendritic Cells STING_Activation->DC activates NK_Cell NK Cells STING_Activation->NK_Cell activates Tumor_Cell Tumor Cells STING_Activation->Tumor_Cell CD8_T_Cell CD8+ T Cells DC->CD8_T_Cell cross-priming PDL1 PD-L1 Expression Tumor_Cell->PDL1 induces

Caption: Modulation of the tumor microenvironment by this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

Cell LineAssayParameterValueReference
ISG-THP1 (WT)ISG Reporter AssayEC502.1 µM
ISG-THP1 (cGAS KO)ISG Reporter AssayEC502.2 µM
THP-1PD-L1 ExpressionConcentration3.8 µM
Primary Human PBMCsPD-L1 ExpressionConcentration3.8 µM
THP-1 MacrophagesWestern BlotConcentration3.6 µM
Primary Human PBMCsRT-qPCRConcentration10 µM
Caski/HeLa CellsWestern BlotConcentration10 µM

Table 2: In Vivo Anti-Tumor Activity of this compound

Animal ModelTumor ModelDosing RegimenOutcomeReference
C57BL/6 MiceB16.F10 Melanoma30 mg/kg, i.p., daily for 7 daysInhibited tumor growth
C57BL/6 MiceRhabdomyosarcoma30 mg/kg, i.p., daily for 7 daysProlonged survival
C57BL/6 MiceB16 Melanoma10 mg/kg, i.v., q2d x 3Anti-tumor activity, prolonged survival

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the downstream signaling of this compound.

Western Blot Analysis for Pathway Activation

This protocol is for detecting the phosphorylation of STING, TBK1, and IRF3.

  • Cell Culture and Treatment:

    • Culture cells (e.g., THP-1, MODE-K) to 70-80% confluency.

    • Treat cells with this compound (e.g., 3.6 µM - 10 µM) or vehicle control (e.g., DMSO) for various time points (e.g., 10 min to 6 hours).

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on a polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

This protocol is for measuring the mRNA levels of target genes such as IFNB1, CXCL10, and IL6.

  • Cell Culture and Treatment:

    • Treat cells (e.g., primary human PBMCs) with this compound (e.g., 10 µM) for desired time points (e.g., 2-6 hours).

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA using a commercial kit (e.g., RNeasy Kit).

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR:

    • Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers.

    • Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

In Vivo Anti-Tumor Efficacy Study

This protocol outlines a general framework for assessing the anti-tumor activity of this compound in a syngeneic mouse model.

  • Animal Model and Tumor Implantation:

    • Use 6-8 week old immunocompetent mice (e.g., C57BL/6).

    • Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 B16.F10 cells) into the flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

    • Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).

    • Randomize mice into treatment and vehicle control groups.

  • Treatment Administration:

    • Administer this compound (e.g., 10-30 mg/kg) or vehicle via the desired route (e.g., intraperitoneal or intravenous injection) according to the specified dosing schedule.

  • Efficacy Assessment:

    • Monitor tumor growth and body weight throughout the study.

    • At the end of the study, tumors and relevant tissues (e.g., spleen, lymph nodes) can be harvested for further analysis (e.g., flow cytometry, immunohistochemistry).

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., THP-1, PBMCs) SR717_Treatment_vitro This compound Treatment Cell_Culture->SR717_Treatment_vitro Western_Blot Western Blot (p-STING, p-TBK1, p-IRF3) SR717_Treatment_vitro->Western_Blot qRT_PCR qRT-PCR (IFNB1, CXCL10, IL6) SR717_Treatment_vitro->qRT_PCR Tumor_Implantation Tumor Implantation (Syngeneic Mouse Model) SR717_Treatment_vivo This compound Administration Tumor_Implantation->SR717_Treatment_vivo Tumor_Monitoring Tumor Growth Monitoring SR717_Treatment_vivo->Tumor_Monitoring Tissue_Analysis Endpoint Tissue Analysis (Flow Cytometry, IHC) Tumor_Monitoring->Tissue_Analysis

Caption: General experimental workflow for this compound characterization.

Conclusion

This compound is a promising STING agonist that activates a multifaceted downstream signaling cascade, culminating in a potent anti-tumor immune response. The core STING-TBK1-IRF3 axis drives the production of type I interferons, while parallel pathways lead to the secretion of pro-inflammatory cytokines. This concerted response reshapes the tumor microenvironment, promoting the activation and recruitment of cytotoxic immune cells. The data and protocols summarized in this guide provide a framework for researchers and drug developers to further investigate and harness the therapeutic potential of this compound and other STING agonists. Future research will likely focus on optimizing dosing and combination strategies, particularly with immune checkpoint inhibitors, to maximize clinical benefit.

References

SR-717: A Technical Guide to Innate Immunity Induction via STING Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-717 is a potent, non-nucleotide small molecule agonist of the Stimulator of Interferon Genes (STING) pathway. As a direct cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) mimetic, this compound activates the STING protein, a critical mediator of innate immunity. This activation triggers a signaling cascade resulting in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells. This guide provides an in-depth technical overview of this compound, its mechanism of action, and detailed experimental protocols for its characterization.

Mechanism of Action: The STING Signaling Pathway

The STING pathway is a pivotal component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of viral infections and cellular damage. Upon activation by ligands such as cGAMP or synthetic agonists like this compound, STING translocates from the endoplasmic reticulum to the Golgi apparatus. This initiates a signaling cascade involving TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, primarily IFN-α and IFN-β. Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines such as IL-6 and TNF-α.

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SR717 This compound STING_ER STING (on ER) SR717->STING_ER Binds & Activates STING_Active Activated STING (Golgi) STING_ER->STING_Active Translocation TBK1 TBK1 STING_Active->TBK1 NFkB NF-κB STING_Active->NFkB pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylation IRF3 IRF3 pTBK1->IRF3 pIRF3 p-IRF3 IRF3->pIRF3 Phosphorylation pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer pNFkB p-NF-κB NFkB->pNFkB Activation pNFkB_nuc p-NF-κB pNFkB->pNFkB_nuc IFN_genes IFN-β Gene pIRF3_dimer->IFN_genes Transcription Cytokine_genes Pro-inflammatory Cytokine Genes pNFkB_nuc->Cytokine_genes Transcription Cytokines_out Type I IFNs & Pro-inflammatory Cytokines IFN_genes->Cytokines_out Translation & Secretion Cytokine_genes->Cytokines_out

Caption: this compound activates the STING pathway, leading to the transcription of type I interferons and pro-inflammatory cytokines.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound
Cell LineAssay TypeParameterValue (µM)Reference
ISG-THP1 (WT)ISG ReporterEC502.1[1][2]
ISG-THP1 cGAS KOISG ReporterEC502.2[1][2]
THP-1PD-L1 ExpressionConcentration for Induction3.8[1]
Table 2: In Vivo Antitumor Activity of this compound
Tumor ModelMouse StrainAdministration RouteDosing RegimenOutcomeReference
Syngeneic Colon CarcinomaWild-type or Stinggt/gtIntraperitoneal30 mg/kg, once daily for 7 daysMaximal inhibition of tumor growth

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro STING Activation Assay using THP-1 Dual Reporter Cells

This protocol describes the use of a commercially available THP-1 cell line engineered with two reporter genes (secreted luciferase for IRF activation and SEAP for NF-κB activation) to quantify STING pathway activation.

Materials:

  • THP1-Dual™ KI-mSTING cells

  • RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, Blasticidin, and Zeocin®

  • This compound

  • QUANTI-Luc™ 4 Reagent

  • QUANTI-Blue™ Solution

  • 96-well white and clear bottom plates

Procedure:

  • Cell Seeding: Seed THP1-Dual™ KI-mSTING cells at a density of 1 x 10^5 cells/well in a 96-well plate.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer (RPMI 1640 + 1% FBS + 1% P/S).

  • Cell Stimulation: Add the diluted this compound to the cells and incubate for 16-24 hours at 37°C in a 5% CO2 incubator.

  • IRF Activity Measurement (Luciferase): a. Transfer 20 µL of cell supernatant to a white 96-well plate. b. Add 50 µL of QUANTI-Luc™ 4 Reagent to each well. c. Read luminescence immediately on a luminometer.

  • NF-κB Activity Measurement (SEAP): a. Add 180 µL of QUANTI-Blue™ Solution to a clear 96-well plate. b. Add 20 µL of the cell supernatant to the wells containing QUANTI-Blue™. c. Incubate at 37°C for 1-3 hours. d. Measure absorbance at 620-655 nm.

THP1_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_readout Readout seed_cells Seed THP-1 Dual Reporter Cells stimulate Add this compound to cells and incubate 16-24h seed_cells->stimulate prep_sr717 Prepare this compound Serial Dilutions prep_sr717->stimulate luciferase Measure IRF Activity (Luciferase) stimulate->luciferase seap Measure NF-κB Activity (SEAP) stimulate->seap

Caption: Workflow for the in vitro STING activation assay using THP-1 dual reporter cells.

Cytokine Quantification by ELISA

This protocol outlines the measurement of IFN-β and IL-6 in the supernatant of this compound-treated cells using a sandwich ELISA.

Materials:

  • Human IFN-β and IL-6 ELISA kits

  • Cell culture supernatant from this compound treated cells

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Diluent

  • TMB Substrate

  • Stop Solution

  • Microplate reader

Procedure:

  • Plate Preparation: Prepare the ELISA plate pre-coated with capture antibody according to the kit instructions.

  • Standard and Sample Addition: Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate 4 times with Wash Buffer.

  • Detection Antibody: Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Add Avidin-HRP conjugate and incubate for 30 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add TMB Substrate and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add Stop Solution to each well.

  • Read Absorbance: Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the concentration of cytokines in the samples based on the standard curve.

In Vivo Syngeneic Tumor Model

This protocol describes a general workflow for evaluating the antitumor efficacy of this compound in a syngeneic mouse model.

Materials:

  • C57BL/6 mice

  • Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma)

  • This compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject tumor cells (e.g., 1 x 10^6 MC38 cells) into the flank of C57BL/6 mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • This compound Administration: Administer this compound (e.g., 30 mg/kg, intraperitoneally, daily for 7 days) or vehicle control.

  • Efficacy Endpoints:

    • Monitor tumor volume throughout the study.

    • Record animal body weight as a measure of toxicity.

    • At the end of the study, tumors and spleens can be harvested for further analysis (e.g., flow cytometry).

InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Analysis implant Implant Tumor Cells in Mice monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice monitor_growth->randomize administer Administer this compound or Vehicle randomize->administer measure_tumor Measure Tumor Volume administer->measure_tumor weigh_mice Monitor Body Weight administer->weigh_mice harvest Harvest Tissues for Ex Vivo Analysis measure_tumor->harvest weigh_mice->harvest

Caption: Workflow for the in vivo evaluation of this compound in a syngeneic tumor model.

Flow Cytometry Analysis of Dendritic Cell Activation

This protocol provides a representative panel and gating strategy for assessing the activation of dendritic cells in tumors or spleens from this compound-treated mice.

Materials:

  • Single-cell suspension from tumor or spleen

  • Fc block (anti-CD16/32)

  • Fluorescently conjugated antibodies (see Table 3)

  • Live/dead stain

  • Flow cytometer

Table 3: Representative Flow Cytometry Panel for DC Activation

MarkerFluorochromeCell Population/Function
CD45AF700Leukocytes
CD11cPEDendritic Cells
MHC-IIBV421Antigen Presenting Cells
CD80FITCCo-stimulatory molecule (Activation)
CD86PE-Cy7Co-stimulatory molecule (Activation)
CD8αAPCcDC1 subset
CD11bPerCP-Cy5.5cDC2 and other myeloid cells

Procedure:

  • Cell Staining: a. Stain cells with a live/dead marker. b. Block Fc receptors with anti-CD16/32. c. Stain with the antibody cocktail for 30 minutes at 4°C.

  • Data Acquisition: Acquire stained cells on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate software, following a gating strategy to identify activated DC populations.

Gating_Strategy start Total Cells live_cells Live Cells start->live_cells Live/Dead Stain single_cells Single Cells live_cells->single_cells FSC-A vs FSC-H cd45_pos CD45+ (Leukocytes) single_cells->cd45_pos CD45 cd11c_pos CD11c+ (DCs) cd45_pos->cd11c_pos CD11c vs MHC-II activated_dcs CD80+/CD86+ (Activated DCs) cd11c_pos->activated_dcs CD80 vs CD86 cdc1 CD8α+ (cDC1) activated_dcs->cdc1 CD8α cdc2 CD11b+ (cDC2) activated_dcs->cdc2 CD11b

Caption: Gating strategy for identifying activated dendritic cell subsets by flow cytometry.

Conclusion

This compound is a promising STING agonist with demonstrated in vitro and in vivo activity. Its ability to potently activate the innate immune system makes it a valuable tool for research in immuno-oncology and other areas where modulation of innate immunity is desired. The protocols and data presented in this guide provide a comprehensive resource for scientists and researchers working with this compound.

References

Crystal Structure of SR-717 Bound to STING: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, orchestrating responses to cytosolic DNA and cyclic dinucleotides (CDNs). Activation of STING holds significant therapeutic promise for cancer immunotherapy and infectious diseases. SR-717 is a systemically available, non-nucleotide small molecule agonist of STING. This document provides an in-depth technical overview of the crystal structure of this compound in complex with the C-terminal domain (CTD) of human STING, detailing the binding interactions, quantitative data, relevant signaling pathways, and the experimental protocols used for its characterization. The co-crystal structure, available under PDB ID 6XNP, reveals that this compound functions as a direct mimetic of the natural ligand cGAMP, inducing a "closed" conformation of the STING dimer to initiate downstream signaling.[1][2]

This compound-STING Interaction and Structural Details

The crystal structure of the human STING C-terminal domain (CTD) in complex with this compound was resolved at a resolution of 1.77 Å.[1] The structure reveals that two molecules of this compound bind symmetrically at the STING dimer interface, the same binding cleft occupied by the endogenous ligand 2'3'-cGAMP.[1][3]

This compound binding induces a significant conformational change, stabilizing the "closed" state of the STING dimer, which is essential for its activation and subsequent signaling events. A critical interaction involves the terminal carboxylate group of each this compound molecule, which forms a hydrogen bond with the side chain of residue Arginine 238 (R238) on each STING monomer. This interaction is crucial for the stable binding and activation of the protein; methylation of this carboxylate group abrogates binding, highlighting its importance. The remainder of the molecule settles into a hydrophobic pocket, further stabilizing the complex.

Quantitative Data

The binding affinity and cellular activity of this compound have been quantified through various assays. The crystallographic data provides high-resolution details of the physical interaction.

Table 1: Crystallographic Data for this compound-STING Complex (PDB: 6XNP)

Parameter Value
PDB ID 6XNP
Method X-ray Diffraction
Resolution 1.77 Å
R-Value Work 0.160
R-Value Free 0.202

| R-Value Observed | 0.163 |

Table 2: In Vitro and Cellular Activity of this compound

Assay Parameter Value Cell Line / System
ISG Reporter Assay EC50 2.1 µM ISG-THP1 (Wild-Type)
ISG Reporter Assay EC50 2.2 µM ISG-THP1 (cGAS KO)
Competitive Binding Assay IC50 7.8 µM Competitive with 2',3'-cGAMP

| IFN-β Induction | EC80 | 3.6 µM | THP-1 Cells |

Signaling Pathway Activation

This compound activates the STING pathway in a manner analogous to the natural ligand cGAMP. Upon binding to the STING dimer located at the endoplasmic reticulum (ER), it induces a conformational change. This leads to the translocation of the STING protein to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.

STING_Signaling_Pathway cluster_cytosol Cytosol / ER cluster_nucleus Nucleus SR717 This compound STING_ER STING Dimer (ER) SR717->STING_ER Binding STING_Active Active STING Complex (Closed Conformation) STING_ER->STING_Active Conformational Change TBK1 TBK1 STING_Active->TBK1 Recruitment & Translocation (Golgi) pTBK1 p-TBK1 TBK1->pTBK1 Activation IRF3 IRF3 pTBK1->IRF3 Phosphorylation pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization IFN_Gene IFN-β Gene Transcription pIRF3_dimer->IFN_Gene Nuclear Translocation

Caption: STING signaling pathway activation by this compound.

Experimental Protocols

The characterization of the this compound-STING interaction involves several key experimental procedures.

This protocol outlines a generalized procedure for determining the co-crystal structure of a small molecule with the STING protein, based on standard crystallographic methodologies.

  • Protein Expression and Purification:

    • The cDNA encoding the human STING C-terminal domain (CTD, residues ~139-379) is cloned into an expression vector (e.g., pET-22b) with an N-terminal affinity tag (e.g., His6).

    • The construct is transformed into an E. coli expression strain (e.g., BL21(DE3)).

    • Cells are cultured and protein expression is induced with IPTG at a reduced temperature (e.g., 18°C) overnight.

    • Cells are harvested, lysed, and the protein is purified using a sequence of chromatography steps:

      • Affinity Chromatography: Ni-NTA resin to capture the His-tagged protein.

      • Ion-Exchange Chromatography: To separate based on charge.

      • Size-Exclusion Chromatography: To obtain a highly pure and homogenous protein sample in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Crystallization:

    • The purified STING CTD is concentrated (e.g., to 5-10 mg/mL).

    • This compound is added to the protein solution at a molar excess (e.g., 3-fold).

    • Crystallization screening is performed using the vapor diffusion method (hanging or sitting drop) at a constant temperature (e.g., 20°C), mixing the protein-ligand solution with various crystallization screen conditions.

  • Data Collection and Structure Determination:

    • Suitable crystals are harvested, cryo-protected (e.g., with glycerol), and flash-cooled in liquid nitrogen.

    • X-ray diffraction data are collected at a synchrotron beamline.

    • The collected data are processed (indexed, integrated, and scaled).

    • The structure is solved using molecular replacement with a previously determined STING structure as the search model.

    • The model is refined, and the electron density map for this compound is interpreted to build the ligand into the structure.

Crystallography_Workflow node_expr Protein Expression (STING CTD in E. coli) node_lysis Cell Lysis & Clarification node_expr->node_lysis node_ac Affinity Chromatography (e.g., Ni-NTA) node_lysis->node_ac node_sec Size-Exclusion Chromatography node_ac->node_sec node_pure Purified STING CTD node_sec->node_pure node_xtal Co-crystallization with this compound node_pure->node_xtal node_xray X-ray Diffraction (Synchrotron) node_xtal->node_xray node_solve Structure Solution & Refinement node_xray->node_solve

Caption: General workflow for STING-ligand co-crystallography.

This assay is used to measure the ability of this compound to activate the STING pathway in a cellular context.

  • Cell Culture: THP-1 Lucia ISG reporter cells, which contain a secreted luciferase gene under the control of an ISG54 promoter, are used. Cells are maintained in appropriate culture media.

  • Assay Protocol:

    • Cells are seeded into 96-well plates.

    • This compound is serially diluted to create a dose-response curve and added to the cells. A vehicle control (e.g., DMSO) is also included.

    • The plates are incubated for a set period (e.g., 18-24 hours) to allow for STING activation and reporter gene expression.

    • A sample of the cell culture supernatant is transferred to a white-walled assay plate.

    • Luciferase detection reagent is added, and luminescence is measured using a plate reader.

  • Data Analysis: The luminescence signal is plotted against the concentration of this compound. The data are fitted to a four-parameter logistic curve to determine the EC50 value.

Cellular_Assay_Workflow node_seed Seed THP-1 ISG Reporter Cells node_treat Treat with Serial Dilutions of this compound node_seed->node_treat node_incubate Incubate (18-24h) node_treat->node_incubate node_measure Measure Luciferase Activity in Supernatant node_incubate->node_measure node_analyze Data Analysis (Calculate EC50) node_measure->node_analyze

Caption: Workflow for a cellular STING reporter assay.

References

The Discovery and Synthesis of SR-717: A Novel STING Agonist

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Drug Development Professionals

This document provides an in-depth technical guide on the discovery, synthesis, and characterization of SR-717, a potent non-nucleotide agonist of the Stimulator of Interferon Genes (STING) pathway. This compound has demonstrated significant anti-tumor activity in preclinical models, making it a compound of high interest for the development of novel cancer immunotherapies.

Discovery and Mechanism of Action

This compound was identified as a stable mimetic of cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), the natural ligand of STING.[1] Unlike natural cyclic dinucleotides, this compound is a non-nucleotide small molecule, which may offer advantages in terms of stability and cell permeability.

The primary mechanism of action of this compound is the activation of the STING signaling pathway. Upon binding to STING, this compound induces a conformational change in the STING protein, leading to its activation.[1] This initiates a downstream signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines. This, in turn, promotes the activation of various immune cells, including CD8+ T cells, natural killer (NK) cells, and dendritic cells (DCs), and facilitates antigen cross-priming, ultimately leading to a robust anti-tumor immune response.[1][2]

Synthesis of this compound

The synthesis of this compound, chemically named Lithium 2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)-4,5-difluorobenzoate, involves a multi-step process. The following is a general overview of the synthetic route.

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step protocol for the synthesis of this compound has not been fully disclosed in the public domain. However, based on available information, the synthesis of its derivatives involves the assembly of an imidazolyl-pyridazine acid core, followed by coupling with a substituted aniline derivative.

Workflow for the Synthesis of this compound

G cluster_0 Synthesis of Imidazolyl-Pyridazine Acid Core cluster_1 Synthesis of Aniline Moiety Start_Material Commercially Available Pyridazine Derivative Intermediate_1 Formation of Imidazolyl-Pyridazine Start_Material->Intermediate_1 Acid_Core 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid Intermediate_1->Acid_Core Coupling Amide Coupling Acid_Core->Coupling Aniline_Start Substituted Aniline Aniline_Product Methyl 2-amino-4,5-difluorobenzoate Aniline_Start->Aniline_Product Aniline_Product->Coupling Saponification Saponification Coupling->Saponification SR717 This compound (Final Product) Saponification->SR717 G Cell_Seeding Seed THP1-Dual™ KI-hSTING cells Compound_Prep Prepare serial dilutions of this compound Cell_Seeding->Compound_Prep Cell_Treatment Treat cells with this compound for 18-24h Compound_Prep->Cell_Treatment Luciferase_Assay Add luciferase assay reagent Cell_Treatment->Luciferase_Assay Measurement Measure luminescence Luciferase_Assay->Measurement Analysis Determine EC50 value Measurement->Analysis G Tumor_Implantation Subcutaneously implant tumor cells into mice Tumor_Growth Allow tumors to reach a specified volume Tumor_Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment Administer this compound or vehicle Randomization->Treatment Monitoring Monitor tumor growth and animal health Treatment->Monitoring Endpoint Endpoint analysis (e.g., tumor volume, survival) Monitoring->Endpoint G SR717 This compound STING STING (Endoplasmic Reticulum) SR717->STING Activation TBK1 TBK1 STING->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 (Dimerization) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocation IFN Type I Interferons (IFN-α, IFN-β) Nucleus->IFN Transcription Immune_Activation Immune Cell Activation (T cells, NK cells, DCs) IFN->Immune_Activation Paracrine & Autocrine Signaling

References

An In-Depth Technical Guide to SR-717's Role in Type I Interferon Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-717 has emerged as a potent, non-nucleotide small molecule agonist of the Stimulator of Interferon Genes (STING) pathway. As a direct mimetic of the natural STING ligand cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), this compound induces a "closed" conformation of the STING protein, initiating a signaling cascade that culminates in the robust production of type I interferons (IFNs) and other pro-inflammatory cytokines. This activity has positioned this compound as a promising candidate for cancer immunotherapy and as a potential radioprotective agent. This technical guide provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its activity, and detailed protocols for key experiments to evaluate its role in type I IFN production.

Introduction

The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage. Activation of STING, an endoplasmic reticulum-resident protein, triggers a signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), leading to the transcription of type I interferons, primarily IFN-α and IFN-β.[1][2] These interferons, in turn, orchestrate a broad anti-viral and anti-tumor immune response.

This compound is a novel, systemically active small molecule that directly engages and activates STING.[3] Unlike natural cyclic dinucleotide (CDN) ligands, this compound is not susceptible to enzymatic degradation, offering a significant pharmacokinetic advantage.[3] Its ability to potently induce type I IFN production underscores its therapeutic potential in various disease contexts.

Mechanism of Action: The STING Signaling Pathway

This compound functions as a cGAMP mimetic, binding directly to the STING protein and inducing its dimerization and conformational change.[3] This initiates the recruitment and activation of TBK1, which then phosphorylates both STING and IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoter regions of type I interferon genes, driving their transcription. The secreted type I interferons can then act in an autocrine or paracrine manner to further amplify the immune response through the JAK-STAT pathway, leading to the expression of a broad range of interferon-stimulated genes (ISGs).

SR717_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SR717 This compound STING STING (ER Membrane) SR717->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p_IRF3 p-IRF3 (Dimer) IRF3->p_IRF3 Dimerizes ISRE ISRE p_IRF3->ISRE Translocates & Binds IFNB1 IFNB1 Gene ISRE->IFNB1 Promotes Transcription Type1_IFN Type I IFN (IFN-β) IFNB1->Type1_IFN Leads to Secretion

Figure 1: this compound induced STING signaling pathway leading to Type I Interferon production.

Quantitative Data

The activity of this compound in inducing the STING pathway can be quantified using various in vitro assays. A common method involves the use of THP-1 cells, a human monocytic cell line that endogenously expresses all the components of the STING pathway. Reporter cell lines, such as ISG-THP-1, contain a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of an ISRE promoter, allowing for a quantitative measure of pathway activation.

Cell LineAssayParameterThis compound Value (μM)Reference
ISG-THP-1 (Wild-Type)ISG Reporter AssayEC502.1
ISG-THP-1 (cGAS KO)ISG Reporter AssayEC502.2
THP-1 Dual™ CellsIRF3 Reporter AssayEC50>10 (inferred from dose-response curves)
THP-1 Dual™ CellsNF-κB Reporter AssayEC50>10 (inferred from dose-response curves)

Note: EC50 values can vary depending on the specific reporter construct, assay conditions, and incubation times.

Experimental Protocols

ISG Reporter Assay in THP-1 Cells

This protocol describes the use of a THP-1 cell line containing a luciferase reporter gene driven by an interferon-stimulated response element (ISRE) to quantify STING pathway activation by this compound.

Materials:

  • THP-1 ISRE-Luciferase reporter cell line

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed THP-1 ISRE-Luciferase cells in a 96-well plate at a density of 5 x 104 cells per well in 100 µL of culture medium.

  • Prepare a serial dilution of this compound in culture medium.

  • Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Equilibrate the plate and the luciferase assay reagent to room temperature.

  • Add an equal volume of luciferase assay reagent to each well.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure luminescence using a luminometer.

  • Calculate the fold induction relative to the vehicle control.

ISG_Reporter_Assay_Workflow A Seed THP-1 ISRE-Luciferase cells (5 x 10^4 cells/well) B Add serial dilutions of this compound A->B C Incubate for 18-24 hours (37°C, 5% CO2) B->C D Add Luciferase Assay Reagent C->D E Incubate for 10 minutes (RT) D->E F Measure Luminescence E->F

Figure 2: Workflow for the Interferon-Stimulated Gene (ISG) Reporter Assay.

Western Blot for STING Pathway Activation

This protocol details the detection of phosphorylated STING, TBK1, and IRF3 as markers of pathway activation.

Materials:

  • THP-1 cells

  • This compound

  • 6-well tissue culture plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-STING (Ser366), anti-STING, anti-p-TBK1 (Ser172), anti-TBK1, anti-p-IRF3 (Ser396), anti-IRF3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed THP-1 cells in 6-well plates at a density of 1 x 106 cells per well and allow them to adhere.

  • Treat the cells with this compound at the desired concentration and for the desired time (e.g., 1-4 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

qRT-PCR for Interferon-Stimulated Genes (ISGs)

This protocol describes the quantification of mRNA levels of type I interferons and key ISGs.

Materials:

  • THP-1 cells or other relevant cell types

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • qPCR instrument

  • Primers for target genes (e.g., IFNB1, ISG15, IFIT1, CXCL10) and a housekeeping gene (e.g., GAPDH or ACTB)

Procedure:

  • Treat cells with this compound as described for the Western blot protocol.

  • Extract total RNA from the cells using a commercial kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.

In Vivo Studies

In vivo studies in mouse models are crucial for evaluating the systemic efficacy of this compound. A common approach involves the use of syngeneic tumor models.

Experimental Design:

  • Animal Model: C57BL/6 mice bearing B16F10 melanoma or MC38 colon adenocarcinoma tumors.

  • This compound Administration: Intraperitoneal injection of this compound at a dose of 30 mg/kg, once daily for a specified duration (e.g., 7 days).

  • Readouts:

    • Tumor growth inhibition.

    • Analysis of immune cell infiltration into the tumor microenvironment by flow cytometry (e.g., CD8+ T cells, NK cells, dendritic cells).

    • Measurement of cytokine levels (including IFN-β) in the serum or tumor lysates by ELISA or multiplex assays.

    • Gene expression analysis of tumors and spleens by qRT-PCR for ISGs.

In_Vivo_Study_Workflow A Implant tumor cells into syngeneic mice B Allow tumors to establish A->B C Administer this compound (e.g., 30 mg/kg, i.p.) B->C D Monitor tumor growth C->D E Collect tumors, spleens, and blood D->E F Analyze immune cell infiltration, cytokine levels, and gene expression E->F

Figure 3: General workflow for in vivo efficacy studies of this compound.

Conclusion

This compound is a potent and specific non-nucleotide agonist of the STING pathway, driving the production of type I interferons and subsequent activation of the innate and adaptive immune systems. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate the multifaceted roles of this compound and to explore its full therapeutic potential. The ability to systemically activate this critical immune pathway holds significant promise for the development of novel immunotherapies for cancer and other challenging diseases.

References

The Biological Function of SR-717 in Immune Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-717 is a potent, systemically active, non-nucleotide small molecule agonist of the Stimulator of Interferon Genes (STING) pathway. As a direct cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) mimetic, this compound induces a "closed" conformation in the STING protein, initiating a robust innate immune response.[1][2] This activation culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the potent activation of various immune cells and demonstrating significant anti-tumor activity. This technical guide provides an in-depth overview of the biological function of this compound in immune cells, including its mechanism of action, quantitative effects, and detailed experimental protocols.

Mechanism of Action: STING Pathway Activation

This compound functions as a direct agonist of the STING protein, a critical signaling molecule residing in the endoplasmic reticulum that plays a pivotal role in linking innate and adaptive immunity.[1] Upon binding, this compound induces a conformational change in STING, leading to its activation and translocation from the endoplasmic reticulum. This initiates a downstream signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then translocates to the nucleus, driving the transcription of type I interferons (IFN-α and IFN-β) and other inflammatory cytokines.[3][4]

Signaling Pathway Diagram

SR717_STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SR717 This compound STING STING (ER Resident) SR717->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits and Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates NFkB NF-κB TBK1->NFkB Activates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_n p-IRF3 pIRF3->pIRF3_n Translocation pNFkB p-NF-κB NFkB->pNFkB pNFkB_n p-NF-κB pNFkB->pNFkB_n Translocation Gene_Expression Type I IFN & Pro-inflammatory Cytokine Genes pIRF3_n->Gene_Expression Induces Transcription pNFkB_n->Gene_Expression

Caption: this compound activates the STING pathway, leading to the transcription of type I IFNs and pro-inflammatory cytokines.

Effects on Immune Cell Populations

This compound-mediated STING activation results in the robust stimulation of multiple immune cell lineages, contributing to its potent anti-tumor effects.

T Cells

This compound treatment significantly enhances the activation and function of CD8+ T cells. This includes an increased frequency of granzyme B and CD107a positive CD8+ T cells in both the spleen and tumor microenvironment, indicative of enhanced cytotoxic potential.

Natural Killer (NK) Cells

The activation of the STING pathway by this compound also leads to the stimulation of Natural Killer (NK) cells, which are crucial components of the innate immune system with potent anti-tumor activity.

Dendritic Cells (DCs)

Systemic administration of this compound induces the activation of CD11c+ CD8α+ dendritic cells. Activated DCs are critical for initiating and shaping the adaptive immune response through antigen presentation.

Antigen Cross-Priming

A key function of this compound-activated DCs is the facilitation of antigen cross-priming. This process involves the uptake of exogenous antigens (e.g., from tumor cells), processing, and presentation on MHC class I molecules to prime naive CD8+ T cells, thereby initiating a tumor-specific adaptive immune response.

Induction of PD-L1 Expression

Interestingly, this compound treatment also induces the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells and immune cells in a STING-dependent manner. This finding has important implications for combination therapies, suggesting that this compound could synergize with PD-1/PD-L1 checkpoint inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

ParameterCell LineValueReference
EC50 ISG-THP1 (Wild-Type)2.1 µM
EC50 ISG-THP1 (cGAS KO)2.2 µM
PD-L1 Induction THP-1 cells & primary human PBMCs3.8 µM

Table 1: In Vitro Activity of this compound.

Animal ModelDosageRoute of AdministrationFrequencyOutcomeReference
Wild-Type or Stinggt/gt Mice 30 mg/kgIntraperitonealOnce daily for 1 weekMaximal inhibition of tumor growth
C57BL/6 Mice Not SpecifiedIntraperitonealNot SpecifiedImproved survival rate and body weight after IR exposure

Table 2: In Vivo Efficacy of this compound.

Experimental Protocols

In Vitro STING Activation Assay

Objective: To determine the potency of this compound in activating the STING pathway in a cell-based assay.

Materials:

  • ISG-THP-1 reporter cell line

  • This compound

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Seed ISG-THP-1 cells in 96-well plates at a density of 5 x 104 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the this compound dilutions.

  • Incubate for 18-24 hours at 37°C and 5% CO2.

  • Add luciferase assay reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the EC50 value by plotting the luminescence signal against the log of the this compound concentration.

In Vivo Murine Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a syngeneic mouse tumor model.

Materials:

  • 6-8 week old female C57BL/6 mice

  • Syngeneic tumor cells (e.g., B16-F10 melanoma)

  • This compound

  • Vehicle control (e.g., sterile saline)

  • Calipers

  • 25G needles and 1 mL syringes

Procedure:

  • Inject 1 x 106 B16-F10 cells subcutaneously into the flank of each mouse.

  • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm3).

  • Randomize mice into treatment and control groups.

  • Prepare a 3 mg/mL solution of this compound for a 30 mg/kg dose in a 100 µL injection volume.

  • Administer this compound (30 mg/kg) or vehicle control intraperitoneally once daily for 7 consecutive days.

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor animal health and body weight throughout the experiment.

  • At the end of the study, euthanize mice and harvest tumors and spleens for further analysis (e.g., flow cytometry).

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes

Objective: To quantify the activation of immune cells within the tumor microenvironment following this compound treatment.

Materials:

  • Harvested tumors

  • Tumor dissociation kit

  • 70 µm cell strainers

  • Red blood cell lysis buffer

  • FACS buffer (PBS with 2% FBS)

  • Fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD8, anti-NK1.1, anti-CD11c, anti-Granzyme B, anti-CD107a)

  • Flow cytometer

Procedure:

  • Mince the harvested tumors and digest them into a single-cell suspension using a tumor dissociation kit.

  • Pass the cell suspension through a 70 µm cell strainer.

  • Lyse red blood cells using a lysis buffer.

  • Wash the cells with FACS buffer and resuspend at a concentration of 1 x 107 cells/mL.

  • Stain the cells with a cocktail of fluorescently conjugated antibodies for 30 minutes on ice, protected from light.

  • Wash the cells twice with FACS buffer.

  • Acquire data on a flow cytometer.

  • Analyze the data using appropriate software, gating on live, singlet, CD45+ cells to identify different immune populations and their activation status.

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cluster_ex_vivo Ex Vivo Analysis invitro_start ISG-THP-1 Cells invitro_treat Treat with this compound invitro_start->invitro_treat invitro_assay Luciferase Assay invitro_treat->invitro_assay invitro_end Determine EC50 invitro_assay->invitro_end invivo_start Tumor Implantation invivo_treat This compound Treatment invivo_start->invivo_treat invivo_monitor Tumor Growth Monitoring invivo_treat->invivo_monitor invivo_harvest Harvest Tumors/Spleens invivo_monitor->invivo_harvest exvivo_start Single-Cell Suspension invivo_harvest->exvivo_start exvivo_stain Flow Cytometry Staining exvivo_start->exvivo_stain exvivo_analyze Data Acquisition & Analysis exvivo_stain->exvivo_analyze exvivo_end Immune Cell Profiling exvivo_analyze->exvivo_end

Caption: Workflow for evaluating the in vitro and in vivo activity of this compound.

Conclusion

This compound is a promising immuno-oncology agent that activates the STING pathway to induce a broad and potent anti-tumor immune response. Its ability to activate CD8+ T cells, NK cells, and dendritic cells, coupled with the facilitation of antigen cross-priming, underscores its potential as a monotherapy or in combination with other immunotherapies. The detailed understanding of its biological function and the availability of robust experimental protocols are crucial for its continued development and clinical translation.

References

An In-depth Technical Guide to the SR-717-Mediated Activation of TBK1 and IRF3 Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism by which SR-717, a non-nucleotide STING agonist, activates the TBK1 and IRF3 signaling pathway. The information presented herein is intended to support research and development efforts in the fields of immunology, oncology, and drug discovery.

Core Signaling Pathway: this compound Activation of STING-TBK1-IRF3

This compound is a small molecule that acts as a direct mimetic of cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), the natural ligand for the Stimulator of Interferon Genes (STING) protein.[1][2] The activation of the STING pathway is a critical component of the innate immune response to cytosolic DNA. Upon binding of this compound, STING undergoes a conformational change, leading to its dimerization and translocation from the endoplasmic reticulum to the Golgi apparatus.[3] This translocation facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1).[3][4]

Activated TBK1 then phosphorylates both itself (autophosphorylation) and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylation of IRF3 induces its dimerization and subsequent translocation into the nucleus. In the nucleus, the IRF3 dimer binds to Interferon-Stimulated Response Elements (ISREs) in the promoters of target genes, driving the transcription of type I interferons (e.g., IFN-β) and a broad range of interferon-stimulated genes (ISGs).

SR717_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SR717 This compound STING_inactive STING (inactive) at ER SR717->STING_inactive Binds STING_active STING (active) at Golgi STING_inactive->STING_active Dimerization & Translocation TBK1 TBK1 STING_active->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Autophosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization ISRE ISRE pIRF3_dimer->ISRE Binds IFN_Genes Type I IFN Genes (e.g., IFN-β) ISRE->IFN_Genes Induces Transcription ISGs ISGs ISRE->ISGs Induces Transcription WB_Workflow A Cell Treatment with this compound B Cell Lysis & Protein Quantification A->B C SDS-PAGE & Protein Transfer B->C D Immunoblotting with Primary Antibodies (p-TBK1, p-IRF3) C->D E Incubation with Secondary Antibody D->E F Chemiluminescent Detection E->F Reporter_Assay_Workflow A Co-transfection of Reporter Plasmids (IFN-β-Luc & Renilla-Luc) B Treatment with this compound A->B C Cell Lysis B->C D Dual-Luciferase Assay C->D E Data Normalization & EC50 Calculation D->E qPCR_Workflow A Cell Treatment with this compound B Total RNA Extraction A->B C Reverse Transcription to cDNA B->C D Quantitative Real-Time PCR C->D E Relative Gene Expression Analysis (ΔΔCt) D->E

References

The Interspecies and Interallelic Specificity of SR-717: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-717 is a novel, non-nucleotide, small-molecule agonist of the Stimulator of Interferon Genes (STING) protein. As a key mediator of innate immunity, STING activation triggers potent downstream signaling cascades, leading to the production of type I interferons and other pro-inflammatory cytokines. This activity has positioned STING agonists as promising therapeutic candidates for a range of applications, including oncology and infectious diseases. A critical aspect of the preclinical and clinical development of any STING agonist is its specificity and activity across different species and within the human population, which exhibits common genetic variations in the STING1 gene. This technical guide provides an in-depth overview of the interspecies and interallelic specificity of this compound, compiling available quantitative data, detailing relevant experimental protocols, and visualizing key biological and experimental pathways.

Data Presentation: Quantitative Activity of this compound

This compound has been reported to possess broad interspecies and interallelic specificity[1]. The following tables summarize the available quantitative data for this compound's activity.

Cell LineGenotypeAssay TypeReadoutValueReference
ISG-THP-1Wild-typeIFN-β Reporter AssayEC502.1 µM[2]
ISG-THP-1cGAS KOIFN-β Reporter AssayEC502.2 µM[2]
THP-1 Dual™ ReporterWild-typeIRF Luciferase ReporterEC803.6 µM[1]
Assay TypeTargetCompetitorValue (IC50)Reference
Competitive BindingHuman STING2',3'-cGAMP7.8 µM[1]

Note: While this compound is reported to have broad interallelic specificity, specific quantitative data on its activity against common human STING allelic variants (e.g., HAQ, AQ, Q, REF) were not publicly available at the time of this review.

Mandatory Visualization

Signaling Pathway

The following diagram illustrates the canonical cGAS-STING signaling pathway activated by this compound.

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus SR717 This compound STING_ER STING SR717->STING_ER binds & activates cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates cGAMP->STING_ER binds & activates TBK1 TBK1 pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates NFkB NF-κB pTBK1->NFkB activates IKK (not shown) pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes Interferons Type I Interferons (IFN-α, IFN-β) pIRF3_dimer->Interferons induces transcription pNFkB p-NF-κB NFkB->pNFkB Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) pNFkB->Cytokines induces transcription STING_Golgi STING STING_ER->STING_Golgi translocates STING_Golgi->TBK1 recruits

Caption: cGAS-STING signaling pathway activated by this compound.

Experimental Workflow

The following diagram outlines a typical in vitro experimental workflow to assess the activity of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis cell_culture 1. Culture Reporter Cells (e.g., THP-1 Dual™) treatment 3. Treat Cells with this compound cell_culture->treatment compound_prep 2. Prepare this compound Dilutions compound_prep->treatment incubation 4. Incubate (e.g., 24 hours) treatment->incubation supernatant 5. Collect Supernatant incubation->supernatant cell_lysis 5. Lyse Cells incubation->cell_lysis reporter_assay 6a. IFN-β/IRF Reporter Assay (Luminescence) supernatant->reporter_assay elisa 6b. Cytokine Quantification (ELISA) supernatant->elisa western_blot 6c. Western Blot Analysis (p-STING, p-TBK1, p-IRF3) cell_lysis->western_blot qpcr 6d. qRT-PCR (Cytokine mRNA) cell_lysis->qpcr RNA Extraction data_analysis 7. Analyze Data (EC50, Fold Change, etc.) reporter_assay->data_analysis elisa->data_analysis western_blot->data_analysis qpcr->data_analysis

Caption: In vitro workflow for this compound activity assessment.

Experimental Protocols

The following are composite protocols based on standard methodologies for assessing STING agonist activity.

In Vitro STING Activation Assay (IFN-β Reporter)

This protocol is designed to quantify the activation of the STING pathway by measuring the induction of an Interferon-β (IFN-β) reporter gene.

Materials:

  • THP-1 Dual™ Reporter Cells (or other suitable IFN-β reporter cell line)

  • Complete cell culture medium

  • This compound

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed THP-1 Dual™ cells at a density of 5 x 10^4 to 1 x 10^5 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium.

  • Cell Treatment: Remove the culture medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay: After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence signal using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control and plot the dose-response curve to determine the EC50 value.

Western Blot for STING Pathway Phosphorylation

This protocol is used to detect the phosphorylation of key proteins in the STING signaling cascade.

Materials:

  • Cell line of interest (e.g., THP-1, RAW 264.7)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against p-STING (Ser366), STING, p-TBK1 (Ser172), TBK1, p-IRF3 (Ser396), and IRF3

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Cell Treatment: Seed cells and treat with this compound for a time course (e.g., 0, 1, 2, 4 hours) to capture peak phosphorylation events.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression

This protocol measures the change in mRNA levels of STING-induced cytokines.

Materials:

  • Cell line of interest

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., IFNB1, TNF, IL6) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • Cell Treatment: Treat cells with this compound for a desired time period (e.g., 6 hours).

  • RNA Extraction: Isolate total RNA from the cells using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and gene-specific primers.

  • Data Acquisition: Run the reaction on a real-time PCR instrument.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.

In Vivo Antitumor Activity Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse tumor model.

Animals:

  • Immunocompetent mice (e.g., C57BL/6)

Procedure:

  • Tumor Inoculation: Subcutaneously inoculate mice with a syngeneic tumor cell line (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma).

  • Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).

  • Treatment: Randomize mice into treatment groups (vehicle control and this compound). Administer this compound via a specified route (e.g., intraperitoneal, intravenous) and schedule (e.g., daily for 7 days).

  • Endpoint Measurement: Monitor tumor volume and body weight regularly. The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.

  • Pharmacodynamic Analysis: At the end of the study, tumors and spleens can be harvested for analysis of immune cell infiltration (e.g., by flow cytometry) and cytokine levels.

Conclusion

This compound is a potent STING agonist with demonstrated activity in both human and murine systems, supporting its broad interspecies specificity. While its activity against various human STING allelic variants is an area requiring further public data, the available information suggests a promising profile for continued development. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the biological and therapeutic potential of this compound and other STING agonists. As research in this field progresses, a more detailed understanding of the nuances of interspecies and interallelic specificity will be crucial for the successful clinical translation of these immunomodulatory agents.

References

Methodological & Application

Effective Concentration of SR-717 in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

SR-717 is a non-nucleotide, small-molecule agonist of the Stimulator of Interferon Genes (STING) pathway. As a stable cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) mimetic, this compound activates STING, leading to the induction of type I interferons and other pro-inflammatory cytokines. This activation of the innate immune system has demonstrated potent anti-tumor and anti-viral activities.[1][2][3] These application notes provide a summary of effective this compound concentrations in various cell lines and detailed protocols for its use in cell culture experiments.

Data Presentation

The effective concentration of this compound can vary depending on the cell type and the experimental endpoint. The following tables summarize key quantitative data for the use of this compound in cell culture.

Table 1: EC50 Values for this compound

Cell LineDescriptionEC50Reference
ISG-THP1 (WT)Human monocytic cell line with an interferon-stimulated gene (ISG) reporter2.1 µM[1]
ISG-THP1 (cGAS KO)cGAS knockout version of the ISG-THP1 reporter cell line2.2 µM
B16 cellsMurine melanoma cell line7.8 µM

Table 2: Recommended Working Concentrations for Specific Applications

Cell LineApplicationEffective ConcentrationTreatment TimeReference
THP-1Induction of PD-L1 expression3.8 µMNot Specified
Primary Human PBMCsInduction of PD-L1 expression3.8 µMNot Specified
Macrophage THP-1Western Blot analysis of STING pathway proteins3.6 µM10 min - 6 h
Primary Human PBMCsRT-qPCR analysis of gene expression10 µM2 - 6 h
Marc-145Inhibition of PRRSV replicationDose-dependent48 h
MODE-KIncreased cell viability and inhibition of apoptosis post-irradiationNot SpecifiedNot Specified

Experimental Protocols

Preparation of this compound Stock Solution

This compound is typically supplied as a solid. A concentrated stock solution should be prepared for use in cell culture experiments.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.

  • Prepare a stock solution by dissolving this compound in DMSO. A common stock concentration is 10 mM or 20 mg/mL. For example, to prepare a 10 mM stock solution of this compound lithium salt (Molecular Weight: 351.19 g/mol ), dissolve 3.51 mg in 1 mL of DMSO.

  • Sonication may be required to fully dissolve the compound.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to 1 month or at -80°C for up to 2 years.

General Cell Culture and Treatment with this compound

The following is a general protocol for treating adherent or suspension cells with this compound. Specific cell culture conditions for commonly used cell lines are provided below.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium appropriate for the cell line

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Multi-well plates or culture flasks

Protocol:

  • Cell Seeding:

    • Adherent cells (e.g., B16-F10, MODE-K): Seed cells in multi-well plates or flasks at a density that will allow them to reach 70-80% confluency at the time of treatment. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

    • Suspension cells (e.g., THP-1): Seed cells at a density of 2x10^5 to 4x10^5 cells/mL.

  • Preparation of Working Solution:

    • On the day of treatment, thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution to the desired final concentration in fresh, pre-warmed complete cell culture medium. For example, to achieve a final concentration of 5 µM from a 10 mM stock, add 0.5 µL of the stock solution to 1 mL of medium.

    • Important: Prepare a vehicle control using the same final concentration of DMSO as in the this compound treated samples.

  • Cell Treatment:

    • Adherent cells: Carefully aspirate the old medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

    • Suspension cells: Add the appropriate volume of the this compound working solution or vehicle control directly to the cell suspension.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 2 to 48 hours) in a humidified incubator at 37°C with 5% CO2.

  • Downstream Analysis: Following incubation, harvest the cells for downstream applications such as Western blotting, RT-qPCR, or cell viability assays.

Cell Line-Specific Culture Conditions
  • THP-1 (Human Monocytic Leukemia):

    • Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Culture: Maintain as a suspension culture. Split cells every 2-3 days to maintain a density between 2x10^5 and 8x10^5 cells/mL. THP-1 cells prefer a slightly acidic environment; the medium turning orange-red is optimal for growth.

  • B16-F10 (Murine Melanoma):

    • Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Culture: Grow as an adherent monolayer. Passage cells when they reach 80-90% confluency.

  • MODE-K (Murine Intestinal Epithelial):

    • Medium: DMEM (high glucose) with HEPES and L-glutamine, supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Culture: Grow as an adherent monolayer. Passage cells when they reach 85-95% confluency using Trypsin-EDTA.

Western Blot Analysis of STING Pathway Activation

This protocol describes the detection of phosphorylated STING, TBK1, and IRF3 as markers of STING pathway activation.

Materials:

  • Treated and control cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-STING, anti-p-TBK1, anti-p-IRF3, and total protein controls)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, apply ECL substrate, and visualize the protein bands using an imaging system.

RT-qPCR for Interferon-Stimulated Gene (ISG) Expression

This protocol is for quantifying the upregulation of ISGs following this compound treatment.

Materials:

  • Treated and control cells

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • DNase I

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • Primers for target ISGs (e.g., IFIT1, ISG15) and a housekeeping gene (e.g., GAPDH, ACTB)

  • RT-qPCR instrument

Protocol:

  • RNA Extraction: Harvest cells and extract total RNA using a commercial kit. Include a DNase I treatment step to remove genomic DNA contamination.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

  • RT-qPCR: Set up the RT-qPCR reaction with SYBR Green or TaqMan master mix, primers, and cDNA. Run the reaction on a real-time PCR instrument.

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells plated in a 96-well plate

  • This compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Cell Treatment: Plate cells in a 96-well plate and treat with a range of this compound concentrations for the desired duration (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express results as a percentage of the vehicle-treated control.

Visualization of Signaling Pathways and Workflows

SR717_Signaling_Pathway This compound STING Signaling Pathway SR717 This compound STING STING (ER) SR717->STING Binds and activates TBK1 TBK1 STING->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization Nucleus Nucleus pIRF3_dimer->Nucleus Translocation ISGs Interferon Stimulated Genes (IFIT1, ISG15, etc.) Nucleus->ISGs Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Transcription

Caption: this compound activates the STING signaling pathway.

Experimental_Workflow_Western_Blot Experimental Workflow for Western Blot Analysis cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis Seed_Cells 1. Seed Cells (e.g., THP-1) Treat_SR717 2. Treat with this compound (e.g., 3.6 µM) Seed_Cells->Treat_SR717 Incubate 3. Incubate (10 min - 6 h) Treat_SR717->Incubate Cell_Lysis 4. Cell Lysis Incubate->Cell_Lysis Protein_Quant 5. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 6. SDS-PAGE & Transfer Protein_Quant->SDS_PAGE Blotting 7. Western Blotting for p-STING, p-TBK1, p-IRF3 SDS_PAGE->Blotting

Caption: Western blot workflow for this compound treated cells.

Experimental_Workflow_RTqPCR Experimental Workflow for RT-qPCR Analysis cluster_cell_culture Cell Culture & Treatment cluster_gene_expression Gene Expression Analysis Seed_Cells 1. Seed Cells (e.g., PBMCs) Treat_SR717 2. Treat with this compound (e.g., 10 µM) Seed_Cells->Treat_SR717 Incubate 3. Incubate (2 - 6 h) Treat_SR717->Incubate RNA_Extraction 4. RNA Extraction Incubate->RNA_Extraction cDNA_Synthesis 5. cDNA Synthesis RNA_Extraction->cDNA_Synthesis RT_qPCR 6. RT-qPCR for ISGs cDNA_Synthesis->RT_qPCR Data_Analysis 7. Data Analysis (ΔΔCt) RT_qPCR->Data_Analysis

Caption: RT-qPCR workflow for this compound treated cells.

References

SR-717: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of SR-717, a non-nucleotide STING (Stimulator of Interferon Genes) agonist, in Dimethyl Sulfoxide (DMSO). This compound serves as a potent activator of the innate immune system through the cGAS-STING signaling pathway, making it a valuable tool for research in immuno-oncology, infectious diseases, and radiation protection.

Physicochemical Properties and Solubility

This compound is a white to off-white solid compound.[1] Its solubility in DMSO is a critical factor for its use in in vitro and in vivo studies. It is important to note that DMSO is hygroscopic, and its water content can significantly impact the solubility of this compound. Therefore, using fresh, anhydrous DMSO is highly recommended for the preparation of stock solutions.[1][2]

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
DMSO5 mg/mL14.24 mM-
DMSO10 mg/mL28.47 mMUltrasonic assistance may be needed.[1]
DMSO20 mg/mL56.94 mMSonication is recommended.[2]
DMSO35 mg/mL99.66 mMUse fresh, moisture-free DMSO.
Methanol3.33 mg/mL9.48 mMUltrasonic assistance may be needed.
WaterInsoluble--
EthanolInsoluble--

Preparation of this compound Stock Solutions in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

Protocol:

  • Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to come to room temperature before use.

  • Weigh this compound: In a sterile environment, accurately weigh the desired amount of this compound powder and place it in a sterile tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of this compound).

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes, or until the solution is clear.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 2 years).

Experimental Protocols

In Vitro: STING Pathway Activation in Cell Culture

This protocol describes the stimulation of STING signaling in a human monocytic cell line (THP-1) to assess the bioactivity of this compound.

Materials:

  • THP-1 cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound DMSO stock solution (e.g., 10 mM)

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer

  • Reagents for downstream analysis (e.g., Western blot, qPCR, ELISA)

Protocol:

  • Cell Seeding: Seed THP-1 cells in a multi-well plate at a density of 5 x 10^5 cells/mL and allow them to adhere overnight.

  • Preparation of Working Solution: Prepare a working solution of this compound by diluting the DMSO stock solution in complete cell culture medium. The final DMSO concentration in the culture medium should be kept below 0.5% to avoid cellular toxicity. For example, to achieve a final concentration of 10 µM this compound, dilute a 10 mM stock solution 1:1000 in culture medium.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound. A vehicle control (medium with the same final concentration of DMSO) should be included.

  • Incubation: Incubate the cells for the desired time period (e.g., 4-24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis: After incubation, cells can be harvested for various analyses:

    • Western Blot: To analyze the phosphorylation of STING, TBK1, and IRF3, or the expression of downstream proteins like PD-L1.

    • qPCR: To measure the gene expression of interferons (e.g., IFN-β) and other cytokines (e.g., IL-6, TNF-α).

    • ELISA: To quantify the secretion of cytokines into the cell culture supernatant.

ParameterExample ValueReference
Cell LineTHP-1, MODE-K
Seeding Density5 x 10^5 cells/mL-
This compound Concentration2.1 µM - 10 µM
Incubation Time4 - 24 hours
Downstream AnalysisWestern Blot, qPCR, ELISA
In Vivo: STING Activation in a Murine Model

This protocol outlines the intraperitoneal administration of this compound to mice to investigate its systemic immune-activating and anti-tumor effects.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile Saline (0.9% NaCl) or other appropriate vehicle

  • Mice (e.g., C57BL/6)

  • Sterile syringes and needles

Protocol:

  • Preparation of Dosing Solution:

    • Prepare a stock solution of this compound in DMSO as described above.

    • For in vivo use, the DMSO stock solution needs to be diluted in a vehicle suitable for injection. A common method is to first dissolve this compound in DMSO and then dilute this solution with saline. The final DMSO concentration should be minimized to reduce toxicity. For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been noted for in vivo use.

    • Alternatively, for a simpler formulation, the DMSO stock can be diluted with saline to the final desired concentration immediately before injection. Ensure the final solution is clear and free of precipitation.

  • Dosing:

    • Administer this compound to mice via intraperitoneal (i.p.) injection. A typical dose is 30 mg/kg.

    • The injection volume should be appropriate for the size of the animal (e.g., 100-200 µL for a 20-25 g mouse).

  • Monitoring and Analysis:

    • Monitor the animals for any adverse effects.

    • At the desired time points, collect blood samples for cytokine analysis (e.g., IFN-β, IL-6) or harvest tissues for immunohistochemistry, flow cytometry (to analyze immune cell populations like CD8+ T cells and NK cells), or gene expression analysis.

ParameterExample ValueReference
Animal ModelC57BL/6 mice
Dosage30 mg/kg
Administration RouteIntraperitoneal (i.p.)
Dosing FrequencyOnce per day for 7 days
AnalysisPlasma cytokine levels, immune cell infiltration in tissues

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway activated by this compound and a general experimental workflow for its use.

SR717_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SR717 This compound STING STING (on ER membrane) SR717->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes IFN_genes Interferon Genes (e.g., IFN-β) pIRF3_dimer->IFN_genes Translocates & Induces Transcription Cytokine_genes Cytokine Genes (e.g., IL-6, TNF-α) pIRF3_dimer->Cytokine_genes Induces Transcription

Caption: this compound activates the STING signaling pathway.

Experimental_Workflow cluster_preparation Preparation cluster_invitro In Vitro cluster_invivo In Vivo prep_stock Prepare this compound Stock in DMSO prep_working_vitro Prepare Working Solution in Culture Medium prep_stock->prep_working_vitro prep_working_vivo Prepare Dosing Solution in Vehicle prep_stock->prep_working_vivo treat_cells Treat Cells prep_working_vitro->treat_cells analyze_vitro Analyze Downstream Effects (Western, qPCR, ELISA) treat_cells->analyze_vitro administer_animal Administer to Animal Model (e.g., i.p.) prep_working_vivo->administer_animal analyze_vivo Analyze Systemic/Tumor Effects (Cytokines, Immune Cells) administer_animal->analyze_vivo

Caption: General experimental workflow for this compound.

References

Application Notes and Protocols: Utilizing SR-717 in Combination with PD-1/PD-L1 Blockade

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

SR-717 is a non-nucleotide, small-molecule agonist of the Stimulator of Interferon Genes (STING) pathway.[1] As a stable cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) mimetic, this compound activates STING, a critical signaling molecule that links innate immunity to antitumor responses.[1][2] Activation of the STING pathway by this compound initiates a cascade of downstream signaling that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, promotes the activation and recruitment of various immune cells to the tumor microenvironment, including CD8+ T cells, natural killer (NK) cells, and dendritic cells (DCs), and facilitates antigen cross-priming.[1][3] Notably, this compound-mediated STING activation also leads to the upregulation of Programmed Death-Ligand 1 (PD-L1) on tumor cells and other cells within the tumor microenvironment in a STING-dependent manner. This provides a strong rationale for the combination of this compound with immune checkpoint inhibitors targeting the PD-1/PD-L1 axis to overcome adaptive immune resistance and enhance anti-tumor immunity.

Mechanism of Action and Rationale for Combination Therapy

This compound directly binds to and activates the STING protein, inducing a conformational change that initiates downstream signaling. This leads to the phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I IFNs (e.g., IFN-α and IFN-β) and other inflammatory cytokines.

The resulting type I IFN signaling has pleiotropic anti-tumor effects, including:

  • Enhanced antigen presentation: Upregulation of MHC class I molecules on tumor cells, making them more visible to CD8+ T cells.

  • DC maturation and activation: Promoting the maturation of dendritic cells, which are crucial for priming and activating tumor-specific T cells.

  • Direct effects on tumor cells: Can include cell cycle arrest and apoptosis.

  • Activation of NK cells and CD8+ T cells: Enhancing their cytotoxic activity against tumor cells.

However, a key consequence of STING activation and the subsequent IFN-γ production in the tumor microenvironment is the upregulation of PD-L1. PD-L1 on the surface of tumor cells and immune cells can bind to the PD-1 receptor on activated T cells, leading to T cell exhaustion and suppression of the anti-tumor immune response. This phenomenon, known as adaptive immune resistance, can limit the efficacy of STING agonist monotherapy.

The combination of this compound with a PD-1 or PD-L1 inhibitor is designed to counteract this adaptive resistance. While this compound primes an anti-tumor immune response, the PD-1/PD-L1 blockade prevents the subsequent negative regulation, thereby unleashing the full potential of the activated T cells to eliminate cancer cells.

Signaling Pathway Diagram

SR717_PD1_Pathway cluster_tumor_cell Tumor Microenvironment cluster_t_cell T Cell Interaction This compound This compound STING STING This compound->STING activates TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates Type I IFNs Type I IFNs IRF3->Type I IFNs induces transcription PD-L1_upregulation PD-L1 Upregulation Type I IFNs->PD-L1_upregulation leads to T-Cell CD8+ T Cell Type I IFNs->T-Cell activates Tumor Cell Tumor Cell PD-L1_upregulation->Tumor Cell on PD-L1 PD-L1 Tumor Cell->PD-L1 PD-1 PD-1 PD-L1->PD-1 binds T-Cell->PD-1 T-Cell_Activation T Cell Activation & Effector Function T-Cell->T-Cell_Activation T-Cell_Exhaustion T Cell Exhaustion PD-1->T-Cell_Exhaustion induces PD-1/PD-L1_Blockade PD-1/PD-L1 Blockade PD-1/PD-L1_Blockade->PD-L1 inhibits binding PD-1/PD-L1_Blockade->PD-1 T-Cell_Activation->Tumor Cell kills

Caption: this compound activates the STING pathway, leading to immune stimulation and PD-L1 upregulation. PD-1/PD-L1 blockade prevents T cell exhaustion, enhancing anti-tumor immunity.

Preclinical Data

The following tables summarize the in vitro and in vivo activity of this compound.

Table 1: In Vitro Activity of this compound
Cell LineAssayReadoutEC50 (µM)Reference
ISG-THP1 (WT)STING ActivationISG-Luc2.1,
ISG-THP1 (cGAS KO)STING ActivationISG-Luc2.2,
THP1PD-L1 ExpressionWestern Blot3.8 (concentration used),
Primary human PBMCsPD-L1 Expression-3.8 (concentration used),
Table 2: In Vivo Antitumor Activity of this compound
Tumor ModelAnimal ModelTreatmentKey FindingsReference
Aggressive MelanomaMouseThis compound (dose not specified)Dramatically suppressed tumor growth, prevented metastasis, increased CD8+ T cells and NK cells in the tumor.
GliomaMouseThis compound (free)Moderate inhibition of tumor growth in the first two weeks.
Melanoma MetastasisMouseThis compound in combination with S218 virusEffectively inhibited melanoma metastasis, increased mature DC cells, CD4+ T cells, CD8+ T cells, and NK cells in the lungs.
Ovarian Cancer (HGSC)MouseSTING agonist + Carboplatin + anti-PD-1Longest survival compared to other treatment groups. Increased IFN response, antigen presentation, and MHC II gene expression in tumors.

Experimental Protocols

In Vivo Evaluation of this compound and anti-PD-1/PD-L1 Combination Therapy in a Syngeneic Mouse Tumor Model

Objective: To assess the anti-tumor efficacy and immunomodulatory effects of this compound in combination with a PD-1 or PD-L1 inhibitor.

Materials:

  • Animal Model: C57BL/6 mice (6-8 weeks old).

  • Tumor Cells: B16F10 melanoma cells or other syngeneic tumor cell lines.

  • Reagents:

    • This compound (e.g., from Selleck Chemicals or MedchemExpress).

    • In vivo grade anti-mouse PD-1 or anti-mouse PD-L1 antibody.

    • Isotype control antibody.

    • Vehicle for this compound (e.g., DMSO/Tween80/ddH2O).

    • Phosphate-buffered saline (PBS).

  • Equipment:

    • Calipers for tumor measurement.

    • Syringes and needles for injections.

    • Flow cytometer.

    • Equipment for tissue processing and analysis (e.g., RNA extraction, histology).

Experimental Workflow Diagram:

in_vivo_workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Analysis Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth (e.g., to 50-100 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Treatment_Admin Administer Treatments (e.g., i.p. injections) Randomization->Treatment_Admin Tumor_Monitoring Monitor Tumor Growth & Body Weight Treatment_Admin->Tumor_Monitoring Endpoint Reach Endpoint (e.g., tumor size, time) Tumor_Monitoring->Endpoint Tissue_Harvest Harvest Tumors & Spleens Endpoint->Tissue_Harvest Immune_Profiling Immune Profiling (Flow Cytometry, IHC) Tissue_Harvest->Immune_Profiling Gene_Expression Gene Expression Analysis (qRT-PCR) Tissue_Harvest->Gene_Expression

Caption: Workflow for in vivo evaluation of this compound and anti-PD-1/PD-L1 combination therapy.

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 B16F10 cells in 100 µL PBS) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize mice into treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle + Isotype control

    • Group 2: this compound + Isotype control

    • Group 3: Vehicle + anti-PD-1/PD-L1 antibody

    • Group 4: this compound + anti-PD-1/PD-L1 antibody

  • Treatment Administration:

    • This compound: Administer this compound intraperitoneally (i.p.) at a dose of 30 mg/kg daily for 7 days. Prepare this compound solution as described in the product datasheet (e.g., dissolved in DMSO, then diluted with Tween80 and ddH2O).

    • anti-PD-1/PD-L1: Administer the antibody i.p. at a standard dose (e.g., 10 mg/kg) on days 1, 4, and 7 of the treatment cycle.

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor mouse body weight and general health status.

  • Endpoint and Tissue Collection:

    • Euthanize mice when tumors reach a predetermined endpoint (e.g., 2000 mm³) or at the end of the study period.

    • Collect tumors and spleens for further analysis.

  • Analysis:

    • Tumor Growth Inhibition: Plot tumor growth curves for each group and perform statistical analysis.

    • Immunophenotyping: Prepare single-cell suspensions from tumors and spleens. Use flow cytometry to analyze the frequency and activation status of immune cell populations, including:

      • CD8+ T cells (CD3+, CD8+) and their activation markers (e.g., Granzyme B, CD69, CD44).

      • NK cells (NK1.1+, CD3-).

      • Dendritic cells (CD11c+).

      • Regulatory T cells (Tregs) (CD4+, FoxP3+).

    • Gene Expression Analysis: Extract RNA from tumor tissue and perform qRT-PCR to analyze the expression of genes related to the immune response (e.g., Ifnb1, Cxcl10, Pd-l1).

    • Histology: Perform immunohistochemistry (IHC) on tumor sections to visualize the infiltration of immune cells (e.g., CD8+ T cells).

Disclaimer: These are general guidelines. Specific experimental parameters, including cell numbers, drug dosages, and treatment schedules, should be optimized for each specific tumor model and experimental setup. Always adhere to institutional animal care and use committee (IACUC) guidelines.

References

Application Notes and Protocols: Investigating the Synergy of SR-717 and Radiotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of immunotherapy and radiotherapy is a rapidly evolving and promising strategy in oncology. Radiotherapy, a cornerstone of cancer treatment, not only induces direct tumor cell death but can also stimulate an anti-tumor immune response. This is partly mediated through the activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, which is triggered by cytosolic DNA from damaged tumor cells. However, this endogenous activation is often transient and insufficient to overcome the immunosuppressive tumor microenvironment.[1][2][3]

SR-717 is a potent, non-nucleotide small molecule agonist of STING.[4][5] By directly activating the STING pathway, this compound has been shown to promote the activation of CD8+ T cells, natural killer (NK) cells, and dendritic cells (DCs), leading to a robust anti-tumor immune response. Preclinical studies have demonstrated the potential of STING agonists to synergize with radiotherapy, enhancing tumor control and inducing systemic anti-tumor immunity. Furthermore, this compound has been observed to have radioprotective effects on normal tissues, such as the intestine, by modulating the STING-IL-6 signaling pathway, suggesting a favorable therapeutic window.

These application notes provide a comprehensive framework for designing and conducting preclinical studies to evaluate the synergistic effects of this compound and radiotherapy for cancer treatment. Detailed protocols for key in vitro and in vivo experiments are provided, along with guidance on data analysis and interpretation.

Signaling Pathway: this compound and Radiotherapy Combination

Radiotherapy-induced DNA damage in tumor cells leads to the release of double-stranded DNA (dsDNA) into the cytoplasm. This cytosolic dsDNA is detected by cGAS, which then synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP binds to and activates STING on the endoplasmic reticulum. Activated STING translocates to the Golgi apparatus and recruits TBK1 (TANK-binding kinase 1), which in turn phosphorylates and activates the transcription factor IRF3 (interferon regulatory factor 3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.

This compound, as a cGAMP mimetic, directly binds to and activates STING, bypassing the need for cGAS activation. This exogenous activation of STING by this compound can amplify the radiotherapy-induced immune response, leading to enhanced recruitment and activation of antigen-presenting cells (APCs) like dendritic cells, and subsequent priming of tumor-specific CD8+ T cells. This results in a more robust and durable anti-tumor immune attack.

SR717_Radiotherapy_Pathway cluster_tumor_cell Tumor Cell cluster_immune_cells Immune Cells Radiotherapy Radiotherapy DNA_damage DNA Double-Strand Breaks Radiotherapy->DNA_damage Cytosolic_dsDNA Cytosolic dsDNA DNA_damage->Cytosolic_dsDNA Tumor_Antigen Tumor Antigens DNA_damage->Tumor_Antigen Releases cGAS cGAS Cytosolic_dsDNA->cGAS Senses cGAMP cGAMP cGAS->cGAMP Synthesizes STING_ER STING (ER) cGAMP->STING_ER Activates STING_Golgi STING (Golgi) STING_ER->STING_Golgi Translocates TBK1 TBK1 STING_Golgi->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylates IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes Nucleus Nucleus pIRF3_dimer->Nucleus Translocates Type_I_IFN Type I IFNs (IFN-α/β) Nucleus->Type_I_IFN Upregulates Cytokines Pro-inflammatory Cytokines & Chemokines Nucleus->Cytokines Upregulates DC Dendritic Cell (DC) Type_I_IFN->DC Activates NK_cell NK Cell Type_I_IFN->NK_cell Activates Cytokines->DC Recruits & Activates SR717 This compound SR717->STING_ER Directly Activates Antigen_Presentation Antigen Presentation DC->Antigen_Presentation CD8_T_cell CD8+ T Cell Tumor_killing Tumor Cell Killing CD8_T_cell->Tumor_killing NK_cell->Tumor_killing Tumor_Antigen->DC Uptake T_cell_priming T Cell Priming & Activation Antigen_Presentation->T_cell_priming T_cell_priming->CD8_T_cell Primes

Caption: this compound and Radiotherapy Signaling Pathway.

Experimental Protocols

In Vitro Studies: Assessing Radiosensitization

Objective: To determine if this compound enhances the sensitivity of cancer cells to radiation in vitro.

1. Cell Lines and Culture:

  • Select a panel of cancer cell lines relevant to the therapeutic area of interest (e.g., pancreatic, lung, melanoma).

  • Include cell lines with known differences in STING expression or interferon signaling pathways, if possible.

  • Culture cells in appropriate media and conditions as recommended by the supplier.

2. This compound Preparation:

  • Reconstitute this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Prepare working dilutions in cell culture medium immediately before use.

3. Clonogenic Survival Assay: This assay is the gold standard for measuring cell reproductive death after ionizing radiation.

  • Plating:

    • Harvest a single-cell suspension of exponentially growing cells.

    • Seed a predetermined number of cells into 6-well plates. The number of cells will depend on the radiation dose and the plating efficiency of the cell line.

    • Allow cells to attach for several hours (typically 4-6 hours).

  • Treatment:

    • Treat cells with a range of this compound concentrations. Based on published data, an EC50 of ~2.1-2.2 µM has been reported in ISG-THP1 cells, so a concentration range around this value could be a starting point.

    • Incubate with this compound for a defined period (e.g., 24 hours) before irradiation.

    • Irradiate the plates with a single dose of radiation (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated irradiator.

  • Incubation:

    • After irradiation, replace the treatment medium with fresh culture medium.

    • Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible in the control wells.

  • Staining and Counting:

    • Fix the colonies with a solution of methanol and acetic acid.

    • Stain the colonies with 0.5% crystal violet.

    • Count the number of colonies in each well.

  • Data Analysis:

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.

    • Generate radiation survival curves by plotting the log of the surviving fraction against the radiation dose.

    • Determine the Dose Enhancement Factor (DEF) to quantify the radiosensitizing effect of this compound.

Table 1: In Vitro Experimental Groups for Clonogenic Assay

GroupTreatmentRadiation Dose (Gy)
1Vehicle Control0, 2, 4, 6, 8
2This compound (Low Concentration)0, 2, 4, 6, 8
3This compound (Medium Concentration)0, 2, 4, 6, 8
4This compound (High Concentration)0, 2, 4, 6, 8

4. Mechanistic Assays (Optional):

  • Western Blot: Analyze the phosphorylation of STING, TBK1, and IRF3 to confirm pathway activation.

  • ELISA/qRT-PCR: Measure the production of Type I interferons (IFN-β) and other relevant cytokines (e.g., CXCL10).

  • Immunofluorescence: Visualize the localization of activated signaling proteins.

  • Flow Cytometry: Assess apoptosis (Annexin V/PI staining) and cell cycle distribution.

In Vivo Studies: Evaluating Anti-Tumor Efficacy

Objective: To determine if the combination of this compound and radiotherapy leads to improved tumor control in a preclinical animal model.

1. Animal Model:

  • Use immunocompetent syngeneic mouse models (e.g., C57BL/6 or BALB/c) to allow for the study of immune-mediated effects.

  • Select a tumor model that is responsive to radiotherapy and immunotherapy (e.g., MC38 colon adenocarcinoma, B16 melanoma, or Pan02 pancreatic cancer).

  • Implant tumor cells subcutaneously into the flank of the mice.

2. Treatment Regimen:

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 50-100 mm³).

  • Randomization: Randomize mice into treatment groups.

  • This compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal or intravenous). A previously reported effective dose in mice is 30 mg/kg intraperitoneally once daily for 7 days.

  • Radiotherapy: Deliver a clinically relevant dose of radiation to the tumor. This can be a single high dose (e.g., 8-12 Gy) or a fractionated regimen (e.g., 3 x 5 Gy).

  • Combination Schedule: The timing of this compound administration relative to radiotherapy is a critical variable to investigate (e.g., before, during, or after radiotherapy).

Table 2: In Vivo Experimental Groups for Tumor Growth Delay Study

GroupTreatment
1Vehicle Control
2This compound alone
3Radiotherapy alone
4This compound + Radiotherapy (Concurrent)
5This compound (Neoadjuvant) + Radiotherapy
6Radiotherapy + this compound (Adjuvant)

3. Endpoints and Analysis:

  • Tumor Growth Delay: Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.

  • Survival: Monitor animal survival as a primary endpoint.

  • Immunophenotyping: At the end of the study, or at specific time points, harvest tumors and draining lymph nodes for flow cytometric analysis of immune cell populations (e.g., CD8+ T cells, NK cells, regulatory T cells, myeloid-derived suppressor cells).

  • Cytokine Analysis: Measure systemic and intra-tumoral cytokine levels.

  • Histology and Immunohistochemistry: Analyze tumor sections for immune cell infiltration and markers of apoptosis.

Experimental Workflows

in_vitro_workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture plating Seed Cells in 6-well Plates cell_culture->plating attachment Allow Cell Attachment (4-6h) plating->attachment sr717_treatment Add this compound (various concentrations) attachment->sr717_treatment incubation_sr717 Incubate with this compound (24h) sr717_treatment->incubation_sr717 irradiation Irradiate Plates (0-8 Gy) incubation_sr717->irradiation medium_change Replace with Fresh Medium irradiation->medium_change incubation_colonies Incubate for 10-14 Days medium_change->incubation_colonies staining Fix and Stain Colonies incubation_colonies->staining counting Count Colonies staining->counting analysis Calculate PE, SF, and DEF counting->analysis end End analysis->end

Caption: In Vitro Clonogenic Assay Workflow.

in_vivo_workflow start Start tumor_implantation Subcutaneous Tumor Cell Implantation start->tumor_implantation tumor_growth Tumor Growth to Palpable Size tumor_implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer this compound and/or Radiotherapy randomization->treatment monitoring Monitor Tumor Growth and Survival treatment->monitoring endpoint_analysis Endpoint Analysis monitoring->endpoint_analysis sub_analysis Tumor Growth Delay Survival Analysis Immunophenotyping Cytokine Analysis Histology endpoint_analysis->sub_analysis end End sub_analysis->end

Caption: In Vivo Tumor Growth Delay Study Workflow.

Conclusion

The combination of this compound, a potent STING agonist, with radiotherapy holds significant promise for improving cancer treatment outcomes. The protocols outlined in these application notes provide a robust framework for preclinical investigation of this synergistic combination. By systematically evaluating the effects of this combination on cancer cell survival, tumor growth, and the anti-tumor immune response, researchers can generate the critical data needed to advance this therapeutic strategy towards clinical translation. Careful consideration of experimental design, including the choice of models, treatment schedules, and endpoints, will be crucial for elucidating the full potential of this compound as a radio-immunotherapy agent.

References

Application Notes and Protocols: Unveiling the Cellular Impact of SR-717 via Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for utilizing Western blot analysis to investigate the cellular effects of SR-717, a potent non-nucleotide STING (Stimulator of Interferon Genes) agonist. This compound acts as a direct cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) mimetic, inducing a "closed" conformation of STING and triggering downstream signaling cascades crucial for innate immunity and antitumor responses.[1][2] This document offers a detailed methodology for assessing the activation of the STING pathway by monitoring the phosphorylation status of key signaling proteins.

Introduction

This compound is a small-molecule STING agonist that has demonstrated significant antitumor activity by promoting the activation of CD8+ T cells, natural killer cells, and dendritic cells.[2][3] Its mechanism of action involves the direct activation of STING, leading to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1). Activated TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3), which then dimerizes, translocates to the nucleus, and initiates the transcription of type I interferons and other pro-inflammatory cytokines.[4] Furthermore, this compound has been shown to induce the expression of Programmed Death-Ligand 1 (PD-L1) in a STING-dependent manner. Western blotting is a fundamental technique to elucidate these molecular events by quantifying the changes in protein phosphorylation and expression levels upon this compound treatment.

Data Presentation

The following table summarizes the expected quantitative data from a Western blot analysis of cells treated with this compound. The data should be presented as a fold change in protein levels relative to an untreated control, normalized to a loading control (e.g., GAPDH or β-actin).

Target ProteinExpected Change with this compound TreatmentFunction in STING Pathway
Phospho-STING (p-STING)IncreaseIndicates STING activation and recruitment of downstream proteins.
Total STINGNo significant changeServes as a control for p-STING levels.
Phospho-TBK1 (p-TBK1)IncreaseSignifies the activation of the kinase responsible for IRF3 phosphorylation.
Total TBK1No significant changeServes as a control for p-TBK1 levels.
Phospho-IRF3 (p-IRF3)IncreaseIndicates the activation and subsequent nuclear translocation of the transcription factor.
Total IRF3No significant changeServes as a control for p-IRF3 levels.
PD-L1IncreaseA downstream target of STING signaling with clinical relevance in cancer immunotherapy.
GAPDH / β-actinNo changeLoading control to ensure equal protein loading across lanes.

Experimental Protocols

This section provides a detailed protocol for assessing the effects of this compound on the STING signaling pathway in cultured cells using Western blot analysis.

1. Cell Culture and this compound Treatment:

  • Cell Lines: THP-1 (human monocytic cell line), RAW 264.7 (murine macrophage-like cell line), or other cell lines expressing the STING pathway components are suitable.

  • Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 for THP-1, DMEM for RAW 264.7) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • This compound Preparation: Prepare a stock solution of this compound in sterile DMSO. The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid toxicity.

  • Treatment:

    • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 3.8, 10 µM) for a specified time course (e.g., 1, 3, 6, 12, 24 hours).

    • Include a vehicle control group treated with the same concentration of DMSO.

2. Protein Extraction:

  • After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the total protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a 10% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is often recommended.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle shaking. Recommended primary antibodies and starting dilutions are listed below. Optimization may be required.

    • Rabbit anti-p-STING (Ser366)

    • Rabbit anti-STING

    • Rabbit anti-p-TBK1 (Ser172)

    • Rabbit anti-TBK1

    • Rabbit anti-p-IRF3 (Ser396)

    • Rabbit anti-IRF3

    • Rabbit anti-PD-L1

    • Mouse or Rabbit anti-GAPDH or anti-β-actin

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 6.

  • Detection: Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the intensity of the target protein band to the intensity of the corresponding loading control band in the same lane.

  • Calculate the fold change in protein levels for this compound-treated samples relative to the vehicle-treated control.

Mandatory Visualizations

The following diagrams illustrate the key experimental workflow and the signaling pathway affected by this compound.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blotting cluster_data_analysis Data Analysis cell_seeding Seed Cells sr717_treatment This compound Treatment cell_seeding->sr717_treatment cell_lysis Cell Lysis sr717_treatment->cell_lysis centrifugation Centrifugation cell_lysis->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection sds_page SDS-PAGE supernatant_collection->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Detection secondary_ab->detection quantification Band Quantification detection->quantification normalization Normalization quantification->normalization fold_change Fold Change Calculation normalization->fold_change

Caption: Experimental workflow for Western blot analysis of this compound effects.

STING_Signaling_Pathway SR717 This compound STING STING SR717->STING activates pSTING p-STING STING->pSTING phosphorylation TBK1 TBK1 pSTING->TBK1 recruits & activates pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylation IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerization Nucleus Nucleus pIRF3_dimer->Nucleus translocation Type_I_IFN Type I Interferon Genes (e.g., IFN-β) Nucleus->Type_I_IFN upregulates transcription PDL1 PD-L1 Expression Nucleus->PDL1 upregulates transcription

Caption: this compound-mediated activation of the STING signaling pathway.

References

SR-717 Administration for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-717 is a non-nucleotide, small-molecule agonist of the Stimulator of Interferon Genes (STING) pathway. As a cGAMP mimetic, this compound activates STING, leading to a downstream signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines. This immune activation has shown therapeutic potential in preclinical models of cancer and as a radioprotective agent. These application notes provide detailed protocols for the preparation and administration of this compound for in vivo preclinical studies, primarily focusing on the intraperitoneal route of administration in murine models.

Data Presentation

In Vivo Administration Parameters for this compound
ParameterDetailsReference
Animal Model Wild-type (WT) or Stinggt/gt mice, C57BL/6 mice[1][2]
Administration Route Intraperitoneal (i.p.) injection[1][2][3]
Dosage 30 mg/kg
Frequency Once per day
Duration 7 days
Reported Efficacy Maximal inhibition of tumor growth, activation of CD8+ T cells, natural killer cells, and dendritic cells, promotion of antigen cross-priming, increased survival rate and body weight after irradiation.
In Vitro Efficacy of this compound
Cell LineParameterValueReference
ISG-THP1 (WT)EC502.1 µM
ISG-THP1 (cGAS KO)EC502.2 µM
THP1 cellsPD-L1 Induction3.8 µM
MODE-K cellsConcentration for radioprotection studies20 µM

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection

This protocol describes the preparation of a 1 mg/mL this compound working solution for intraperitoneal administration in mice.

Materials:

  • This compound lithium salt

  • Dimethyl sulfoxide (DMSO), fresh and moisture-free

  • Tween® 80

  • Sterile deionized water (ddH₂O) or Saline

  • Sterile, pyrogen-free microcentrifuge tubes and syringes

Procedure:

  • Stock Solution Preparation (e.g., 60 mg/mL):

    • Aseptically weigh the required amount of this compound lithium salt.

    • Add fresh, moisture-free DMSO to achieve a concentration of 60 mg/mL.

    • Vortex or sonicate until the compound is completely dissolved, ensuring a clear solution.

  • Working Solution Preparation (1 mg/mL):

    • To prepare 1 mL of the final working solution, start with 850 µL of sterile ddH₂O or saline in a sterile tube.

    • Add 100 µL of Tween® 80 to the ddH₂O or saline.

    • Mix thoroughly by vortexing to ensure the Tween® 80 is evenly dispersed.

    • Add 50 µL of the 60 mg/mL this compound stock solution in DMSO to the ddH₂O/Tween® 80 mixture.

    • Immediately vortex the solution to ensure this compound remains in suspension and to achieve a clear, homogenous solution.

    • This formulation should be prepared fresh and used immediately for optimal results.

Alternative Formulations:

  • For a 1 mg/mL solution, a 10 mg/mL stock in DMSO can be prepared. Then, 100 µL of the stock solution is added to 400 µL of PEG300, mixed, followed by the addition of 50 µL of Tween-80, and finally, the volume is adjusted to 1 mL with 450 µL of saline.

  • Another option involves adding 100 µL of a 10 mg/mL DMSO stock solution to 900 µL of 20% SBE-β-CD in saline and mixing evenly.

Protocol 2: Intraperitoneal Administration of this compound in Mice

This protocol outlines the procedure for administering the prepared this compound solution to mice via intraperitoneal injection.

Materials:

  • Prepared this compound working solution (1 mg/mL)

  • Appropriate size sterile syringes (e.g., 1 mL)

  • Appropriate gauge sterile needles (e.g., 25-27 G for mice)

  • Mouse restraint device (optional)

  • 70% ethanol for disinfection

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh the mouse to accurately calculate the required injection volume. For a 30 mg/kg dose, a 20 g mouse would require 0.6 mg of this compound, which corresponds to 0.6 mL of a 1 mg/mL solution.

    • Properly restrain the mouse. This can be done manually by scruffing the neck and securing the tail, or by using a restraint device. The animal should be positioned to expose the abdomen.

  • Injection Site:

    • The preferred injection site is the lower right or left quadrant of the abdomen to avoid puncturing the cecum, bladder, or other internal organs.

  • Injection Procedure:

    • Swab the injection site with 70% ethanol.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid organ damage.

    • Aspirate slightly to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle.

    • Slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions post-injection.

Mandatory Visualizations

This compound Signaling Pathway

SR717_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response SR717 This compound STING STING (on ER membrane) SR717->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IKK IKK STING->IKK Activates PDL1 PD-L1 Expression STING->PDL1 Induces IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerizes Transcription Gene Transcription pIRF3->Transcription NFkB NF-κB IKK->NFkB Activates NFkB->Transcription IFNs Type I Interferons (IFN-α, IFN-β) Transcription->IFNs Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) Transcription->Cytokines

Caption: this compound activates the STING pathway, leading to immune responses.

Experimental Workflow for In Vivo this compound Administration

SR717_In_Vivo_Workflow prep 1. Prepare this compound Formulation (e.g., 1 mg/mL) animal_prep 2. Animal Preparation - Weigh mouse - Calculate dose volume prep->animal_prep restrain 3. Restrain Animal animal_prep->restrain inject 4. Intraperitoneal Injection - Lower abdominal quadrant - 15-20° angle restrain->inject monitor 5. Post-Injection Monitoring inject->monitor endpoint 6. Endpoint Analysis - Tumor growth - Immune cell activation monitor->endpoint

Caption: Workflow for preclinical this compound administration in mice.

References

Measuring SR-717-Induced Cytokine Release In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-717 is a potent, non-nucleotide small molecule agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2][3] As a direct cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) mimetic, this compound effectively activates STING, a critical component of the innate immune system that detects cytosolic DNA.[1][2] This activation triggers a signaling cascade resulting in the production of type I interferons and a broad range of pro-inflammatory cytokines, which are crucial for initiating anti-tumor and anti-viral immune responses.

This document provides detailed application notes and protocols for measuring the in vitro cytokine release induced by this compound in human peripheral blood mononuclear cells (PBMCs). These protocols are essential for researchers and drug development professionals seeking to characterize the immunological activity of this compound and other STING agonists.

Principle of the Assay

This application note describes an in vitro cytokine release assay using human PBMCs. PBMCs, which comprise a mixed population of lymphocytes and monocytes, are a physiologically relevant model for assessing immune responses. When stimulated with this compound, STING-expressing cells within the PBMC population will activate the STING pathway, leading to the synthesis and secretion of various cytokines into the cell culture supernatant. The concentration of these cytokines can then be quantified using a multiplex immunoassay or enzyme-linked immunosorbent assay (ELISA).

Key Signaling Pathway

The activation of the STING pathway by this compound initiates a downstream signaling cascade that culminates in the production of type I interferons and other cytokines. Upon binding of this compound, STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the transcription of type I interferons. Simultaneously, the STING-TBK1 complex can also activate the NF-κB signaling pathway, leading to the expression of various pro-inflammatory cytokines.

SR717_STING_Pathway This compound Induced STING Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SR717 This compound STING STING (on ER) SR717->STING Binds to STING_dimer STING Dimerization & Translocation STING->STING_dimer Induces TBK1 TBK1 STING_dimer->TBK1 Recruits NFkB NF-κB STING_dimer->NFkB Activates pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylates IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes pIRF3_dimer_nuc p-IRF3 Dimer pIRF3_dimer->pIRF3_dimer_nuc Translocates to pNFkB p-NF-κB NFkB->pNFkB Phosphorylates pNFkB_nuc p-NF-κB pNFkB->pNFkB_nuc Translocates to IFN_genes Type I IFN Genes pIRF3_dimer_nuc->IFN_genes Induces transcription Cytokine_genes Pro-inflammatory Cytokine Genes pNFkB_nuc->Cytokine_genes Induces transcription Cytokines IFN-β, IL-6, TNF-α, etc. IFN_genes->Cytokines Leads to production of Cytokine_genes->Cytokines

This compound Induced STING Signaling Pathway

Experimental Workflow

The general workflow for measuring this compound-induced cytokine release involves isolating PBMCs from whole blood, stimulating the cells with this compound, collecting the culture supernatant, and quantifying the released cytokines.

Experimental_Workflow Experimental Workflow for Cytokine Release Assay start Start: Human Whole Blood pbmc_isolation PBMC Isolation (Ficoll Gradient Centrifugation) start->pbmc_isolation cell_counting Cell Counting & Viability Assessment pbmc_isolation->cell_counting cell_seeding Cell Seeding (96-well plate) cell_counting->cell_seeding stimulation Stimulation with this compound (Various Concentrations) cell_seeding->stimulation incubation Incubation (e.g., 24-48 hours) stimulation->incubation supernatant_collection Supernatant Collection incubation->supernatant_collection cytokine_quantification Cytokine Quantification (Multiplex Assay or ELISA) supernatant_collection->cytokine_quantification data_analysis Data Analysis cytokine_quantification->data_analysis end End: Cytokine Profile data_analysis->end

Experimental Workflow

Materials and Reagents

Material/ReagentSupplierCatalog Number
This compoundMedChemExpressHY-136459
Ficoll-Paque PLUSGE Healthcare17-1440-02
RPMI 1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Phosphate-Buffered Saline (PBS)Gibco10010023
Human IL-6 ELISA KitR&D SystemsD6050
Human TNF-α ELISA KitR&D SystemsDTA00D
Human IFN-β ELISA KitR&D SystemsDIFNB0
Human Multiplex Cytokine AssayBio-RadM500KCAF0Y
96-well Cell Culture PlatesCorning3596

Detailed Experimental Protocols

Protocol 1: Isolation of Human PBMCs

This protocol describes the isolation of PBMCs from human whole blood using Ficoll-Paque density gradient centrifugation.

  • Blood Collection: Collect human whole blood from healthy donors in tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Dilution: Dilute the whole blood 1:1 with sterile PBS in a sterile conical tube.

  • Ficoll-Paque Addition: Carefully layer 15 mL of the diluted blood over 10 mL of Ficoll-Paque in a 50 mL conical tube. Avoid mixing the layers.

  • Centrifugation: Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • PBMC Collection: After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing the PBMCs.

  • Washing: Transfer the collected PBMCs to a new 50 mL conical tube and add sterile PBS to a final volume of 45 mL. Centrifuge at 300 x g for 10 minutes at room temperature.

  • Repeat Wash: Discard the supernatant and repeat the washing step one more time.

  • Cell Resuspension: Resuspend the final PBMC pellet in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Cell Counting: Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

Protocol 2: this compound Stimulation of PBMCs
  • Cell Seeding: Adjust the PBMC concentration to 1 x 10^6 cells/mL in complete RPMI 1640 medium. Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom cell culture plate.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete RPMI 1640 medium to achieve the desired final concentrations. A typical concentration range for this compound is 0.1 µM to 10 µM. A vehicle control (DMSO) should be included.

  • Stimulation: Add 100 µL of the diluted this compound or vehicle control to the appropriate wells. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 48 hours. The optimal incubation time may need to be determined empirically.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well without disturbing the cell pellet.

  • Storage: Store the supernatants at -80°C until cytokine analysis.

Protocol 3: Cytokine Quantification by ELISA

This is a general protocol for a sandwich ELISA. Refer to the manufacturer's instructions for specific details of the chosen ELISA kit.

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Sample and Standard Incubation: Add 100 µL of the collected supernatants and cytokine standards to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Enzyme Conjugate Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature in the dark.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add the TMB substrate and incubate until a color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Data Presentation

Quantitative data should be summarized in tables for clear comparison of cytokine levels across different treatment conditions.

Table 1: this compound-Induced Cytokine Release in Human PBMCs (pg/mL)

TreatmentIFN-β (pg/mL)IL-6 (pg/mL)TNF-α (pg/mL)CXCL10 (pg/mL)
Vehicle (DMSO)< LLD< LLD< LLD< LLD
This compound (0.1 µM)Mean ± SDMean ± SDMean ± SDMean ± SD
This compound (1.0 µM)Mean ± SDMean ± SDMean ± SDMean ± SD
This compound (10 µM)Mean ± SDMean ± SDMean ± SDMean ± SD
Positive Control (e.g., LPS)Mean ± SDMean ± SDMean ± SDMean ± SD
LLD: Lower Limit of Detection. Data are representative and should be generated from at least three independent experiments.

Table 2: Recommended Cytokine Panel for STING Agonist Screening

Cytokine/ChemokineRationale
IFN-β Key type I interferon induced by STING activation.
IL-6 Pro-inflammatory cytokine involved in immune regulation.
TNF-α Pro-inflammatory cytokine with pleiotropic effects.
IFN-γ Key cytokine in adaptive immunity, can be induced by STING activation.
IL-2 T cell growth factor, indicates T cell activation.
IL-8 (CXCL8) Chemokine involved in neutrophil recruitment.
IL-10 Anti-inflammatory cytokine, important for immune regulation.
CXCL10 (IP-10) Chemokine that attracts T cells, NK cells, and monocytes.
CCL5 (RANTES) Chemokine that recruits T cells, eosinophils, and basophils.

Troubleshooting

IssuePossible CauseSolution
Low or no cytokine detection - Inactive this compound- Low cell viability- Suboptimal incubation time- Issue with ELISA kit- Use freshly prepared this compound- Check PBMC viability after isolation- Perform a time-course experiment- Check expiration date and storage of ELISA kit components
High background in ELISA - Insufficient washing- High concentration of detection antibody or enzyme conjugate- Contaminated reagents- Increase the number of wash steps- Optimize antibody/conjugate concentrations- Use fresh, sterile reagents
High variability between replicates - Pipetting errors- Inconsistent cell numbers per well- Use calibrated pipettes and proper technique- Ensure homogenous cell suspension before seeding

Conclusion

The protocols outlined in this application note provide a robust framework for investigating the in vitro cytokine-inducing properties of the STING agonist this compound. By carefully following these methodologies, researchers can obtain reliable and reproducible data to characterize the immunological profile of this compound and other novel immunomodulatory compounds. The provided diagrams and tables serve as a guide for understanding the underlying biological pathways, experimental design, and data interpretation.

References

Application Notes and Protocols for Intraperitoneal Administration of SR-717 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the intraperitoneal (IP) administration of SR-717, a non-nucleotide STING (Stimulator of Interferon Genes) agonist, in mouse models. The protocols outlined below are compiled from published research and are intended to ensure safe, effective, and reproducible in vivo studies.

Quantitative Data Summary

The following table summarizes the reported intraperitoneal dosages of this compound used in mice for various research applications.

ParameterValueMouse StrainApplicationFrequencyReference
Effective Dose 30 mg/kgC57BL/6 or WTAntitumor ActivityOnce daily for 7 days[1]
Effective Dose 10 mg/kgNot SpecifiedAntitumor ActivityNot Specified[2]
Control Vehicle Normal Saline (NS)C57BL/6Radioprotection StudyNot Specified[3][4]

Experimental Protocols

Materials and Equipment
  • This compound (powder form)

  • Vehicle components (see Section 2.2 for options)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes (0.3 - 1 mL)[5]

  • Sterile needles (25-30 gauge)

  • 70% ethanol or other suitable disinfectant

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Preparation of this compound Injection Solution

This compound is not readily soluble in aqueous solutions and requires a specific vehicle for in vivo administration. Below are two reported vehicle formulations. The choice of vehicle may depend on the experimental design and institutional guidelines.

Formulation 1: DMSO, PEG300, Tween-80, and Saline

This formulation is suitable for achieving a clear solution.

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • In a sterile tube, combine the following in the specified order, ensuring thorough mixing after each addition:

    • 10% this compound/DMSO stock solution (by volume)

    • 40% PEG300 (by volume)

    • 5% Tween-80 (by volume)

    • 45% Saline (by volume)

  • Vortex the final solution until it is clear and homogenous.

Formulation 2: DMSO and Corn Oil

This formulation provides an alternative for subcutaneous or intraperitoneal administration.

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • In a sterile tube, add the required volume of the this compound/DMSO stock solution.

  • Add corn oil to achieve the final desired concentration. For example, to prepare a 1 mg/mL solution, add 100 µL of a 10 mg/mL DMSO stock to 900 µL of corn oil.

  • Vortex thoroughly to ensure a uniform suspension.

Intraperitoneal Injection Procedure

The following protocol is a standard procedure for IP injection in mice and should be performed by trained personnel in accordance with institutional animal care and use guidelines.

  • Animal Preparation:

    • Weigh the mouse to accurately calculate the injection volume. The maximum recommended injection volume is 10 mL/kg.

    • Properly restrain the mouse to expose the abdomen. One common method is to gently scruff the mouse with the non-dominant hand.

  • Injection Site:

    • The preferred injection site is the lower right quadrant of the abdomen. This location avoids major organs such as the cecum and bladder.

  • Injection:

    • Disinfect the injection site with 70% ethanol.

    • Tilt the mouse's head slightly downwards to help displace the abdominal organs.

    • Using a sterile syringe with an appropriate gauge needle (25-30G), insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.

    • Gently aspirate by pulling back the plunger to ensure that no blood or urine is drawn, which would indicate improper needle placement.

    • If the aspiration is clear, slowly and steadily inject the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

  • Post-Injection Monitoring:

    • Observe the animal for any signs of distress, discomfort, or adverse reactions following the injection.

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound is a non-nucleotide agonist of the STING (Stimulator of Interferon Genes) protein. Activation of STING is a critical component of the innate immune system's response to cytosolic DNA, leading to the production of type I interferons and other inflammatory cytokines. This pathway plays a crucial role in antitumor immunity.

SR717_STING_Pathway SR717 This compound STING STING (Endoplasmic Reticulum) SR717->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Autophosphorylation IRF3 IRF3 pIRF3 p-IRF3 IRF3->pIRF3 pTBK1->IRF3 Phosphorylates Nucleus Nucleus pIRF3->Nucleus Dimerizes & Translocates IFN Type I Interferons (IFN-α, IFN-β) Nucleus->IFN Induces Transcription Immune_Response Antitumor Immune Response IFN->Immune_Response Promotes

Caption: this compound activates the STING pathway, leading to an antitumor immune response.

Experimental Workflow for In Vivo this compound Studies

The following diagram outlines a typical workflow for conducting an in vivo study in mice to evaluate the efficacy of this compound.

SR717_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Acclimation Animal Acclimation (e.g., C57BL/6 mice) Tumor_Implantation Tumor Cell Implantation (if applicable) Animal_Acclimation->Tumor_Implantation Randomization Randomization into Treatment Groups Tumor_Implantation->Randomization SR717_Prep This compound Solution Preparation IP_Injection Intraperitoneal Injection (this compound or Vehicle) SR717_Prep->IP_Injection Randomization->IP_Injection Monitoring Daily Monitoring (Tumor size, body weight, etc.) IP_Injection->Monitoring Endpoint Endpoint Determination (e.g., tumor volume, survival) Monitoring->Endpoint Tissue_Collection Tissue/Blood Collection Endpoint->Tissue_Collection Immuno_Analysis Immunophenotyping, Cytokine Analysis, etc. Tissue_Collection->Immuno_Analysis Data_Analysis Statistical Analysis Immuno_Analysis->Data_Analysis

Caption: A typical experimental workflow for in vivo studies of this compound in mice.

References

Troubleshooting & Optimization

SR-717 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SR-717, a potent non-nucleotide STING (Stimulator of Interferon Genes) agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of this compound, along with troubleshooting tips and detailed experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for reconstituting this compound.[1][2] For in vitro studies, a stock solution can be prepared in DMSO. For in vivo applications, further dilution with aqueous buffers or formulation with vehicles such as PEG300, Tween-80, and saline is necessary.[1]

Q2: How should I store the lyophilized powder and stock solutions of this compound?

A2: Lyophilized this compound powder should be stored at -20°C for long-term stability, where it can be stable for up to 3 years.[2] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or -20°C for up to 1 year.[1]

Q3: I am having trouble dissolving this compound in DMSO. What should I do?

A3: this compound may require sonication to fully dissolve in DMSO. It is also crucial to use newly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.

Q4: Can I store my diluted this compound working solution for future use?

A4: It is highly recommended to prepare fresh working solutions for your experiments on the same day of use, especially for in vivo studies. The stability of this compound in aqueous solutions over extended periods has not been extensively characterized, and freshly prepared solutions will yield the most reliable results.

Q5: Is this compound sensitive to light?

Stability and Storage Conditions

Proper storage and handling of this compound are critical to maintain its integrity and ensure reproducible experimental outcomes. The following tables summarize the recommended storage conditions for both the solid form and solutions of this compound.

Table 1: Storage Conditions for Solid this compound

FormStorage TemperatureDuration of StabilitySpecial Instructions
Lyophilized Powder-20°CUp to 3 yearsStore in a desiccated environment, away from moisture.
Lyophilized Powder4°CShort-termSealed storage, away from moisture.

Table 2: Storage Conditions for this compound Stock Solutions

SolventStorage TemperatureDuration of StabilitySpecial Instructions
DMSO-80°CUp to 2 yearsAliquot to avoid repeated freeze-thaw cycles. Store in sealed containers.
DMSO-20°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles. Store in sealed containers.

Troubleshooting Guide

Encountering issues during your experiments is not uncommon. This guide provides solutions to potential problems you might face when working with this compound.

IssuePossible Cause(s)Recommended Solution(s)
Precipitation observed upon thawing of stock solution. - Improper initial dissolution.- Supersaturation of the solution.- Freeze-thaw cycles leading to aggregation.- Warm the solution to 37°C and vortex or sonicate briefly to redissolve the precipitate.- Ensure the initial stock concentration does not exceed the recommended solubility limit.- Always aliquot stock solutions after the first use to minimize freeze-thaw cycles.
Inconsistent or lower-than-expected activity in cell-based assays. - Degradation of this compound due to improper storage.- Low expression of STING in the cell line.- Presence of contaminants in the cell culture.- Use a fresh aliquot of this compound stock solution.- Verify STING expression in your cell line using Western blot or qPCR.- Ensure aseptic techniques are followed and test for mycoplasma contamination.
Poor solubility in aqueous buffers for in vivo studies. - this compound has low aqueous solubility.- Prepare a stock solution in DMSO first, then dilute with the appropriate aqueous buffer or in vivo formulation vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline). Sonication may aid in dissolution.
High variability between experimental replicates. - Inaccurate pipetting of viscous DMSO stock solution.- Uneven cell seeding.- Donor-to-donor variability in primary cells.- Use positive displacement pipettes for accurate handling of DMSO solutions.- Ensure a single-cell suspension and proper mixing before seeding cells.- If using primary cells, increase the number of donors to account for biological variability.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound lyophilized powder

    • Anhydrous, sterile DMSO

    • Sterile, amber microcentrifuge tubes

    • Sonicator (optional)

    • Vortex mixer

  • Procedure:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex the vial for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

    • Once a clear solution is obtained, aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C or -20°C as recommended in Table 2.

Protocol 2: In Vitro STING Activation Assay

This protocol describes a general method to assess the activation of the STING pathway in a reporter cell line (e.g., THP1-Dual™ ISG-Lucia).

  • Materials:

    • THP1-Dual™ ISG-Lucia cells

    • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, 1% Pen-Strep)

    • This compound stock solution (prepared as in Protocol 1)

    • 96-well cell culture plates

    • QUANTI-Luc™ reagent

    • Luminometer

  • Procedure:

    • Seed THP1-Dual™ cells into a 96-well plate at a density of 5 x 10^4 cells/well in 180 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

    • Prepare serial dilutions of the this compound stock solution in complete culture medium.

    • Add 20 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., cGAMP).

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

    • Prepare the QUANTI-Luc™ reagent according to the manufacturer's instructions.

    • Transfer 20 µL of the cell culture supernatant from each well to a white-walled 96-well plate.

    • Add 50 µL of the prepared QUANTI-Luc™ reagent to each well.

    • Read the luminescence immediately on a luminometer.

    • Analyze the data by plotting the luminescence signal against the concentration of this compound.

Visualizations

This compound Stability and Storage Logic

The following diagram illustrates the decision-making process for the proper storage and handling of this compound.

SR717_Storage This compound Storage and Handling Workflow cluster_powder Solid Form cluster_solution Solution Form cluster_storage_solution Stock Solution Storage cluster_use Experimental Use powder Lyophilized this compound storage_powder Store at -20°C (Up to 3 years) powder->storage_powder Long-term reconstitute Reconstitute in anhydrous DMSO powder->reconstitute Prepare for use stock_solution Stock Solution reconstitute->stock_solution aliquot Aliquot to avoid freeze-thaw cycles stock_solution->aliquot storage_minus80 Store at -80°C (Up to 2 years) prepare_working Prepare fresh working solution storage_minus80->prepare_working storage_minus20 Store at -20°C (Up to 1 year) storage_minus20->prepare_working aliquot->storage_minus80 Optimal aliquot->storage_minus20 Acceptable in_vitro In Vitro Assay prepare_working->in_vitro in_vivo In Vivo Formulation prepare_working->in_vivo

Caption: Workflow for the storage and handling of this compound.

This compound Mechanism of Action: STING Signaling Pathway

This compound is a non-nucleotide agonist of the STING pathway. The diagram below outlines the key steps in this signaling cascade upon activation by this compound.

STING_Pathway This compound Activated STING Signaling Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) cluster_translocation Translocation cluster_downstream Downstream Signaling cluster_nucleus Nucleus cluster_response Immune Response SR717 This compound STING_dimer STING Dimer SR717->STING_dimer Binds and activates Golgi ER-Golgi Intermediate Compartment (ERGIC)/ Golgi Apparatus STING_dimer->Golgi Translocates to TBK1 TBK1 Golgi->TBK1 Recruits and activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p_IRF3 Phosphorylated IRF3 Dimer IRF3->p_IRF3 Dimerizes ISGs Transcription of Type I Interferons (IFNs) & Interferon-Stimulated Genes (ISGs) p_IRF3->ISGs Translocates and initiates Immune_Response Antiviral & Antitumor Immune Response ISGs->Immune_Response Leads to

Caption: The cGAS-STING signaling pathway activated by this compound.

References

Technical Support Center: Troubleshooting SR-717 Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aqueous solubility of the non-nucleotide STING agonist, SR-717.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound is a potent non-nucleotide agonist of the Stimulator of Interferon Genes (STING) pathway, showing promise in cancer immunotherapy.[1][2][3] Like many small molecule drug candidates, this compound is a lipophilic compound with poor aqueous solubility.[4] This inherent insolubility in water and ethanol can present significant challenges during in vitro and in vivo experiments, potentially leading to precipitation, inaccurate dosing, and reduced bioactivity.

Q2: What are the known solubility properties of this compound?

A2: this compound is practically insoluble in water and ethanol. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[5] One supplier reports a solubility of 0.3 mg/mL in a 1:2 mixture of DMSO and phosphate-buffered saline (PBS) at pH 7.2.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: High-purity, anhydrous DMSO is the recommended solvent for preparing concentrated stock solutions of this compound. It is crucial to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of the compound.

Q4: How should this compound powder and stock solutions be stored?

A4: this compound powder should be stored at -20°C for long-term stability. Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

Q5: How does the pH of an aqueous solution affect the solubility of this compound?

A5: As an ionizable molecule, the solubility of this compound is expected to be pH-dependent. The chemical structure of this compound contains both acidic (carboxylic acid) and basic (imidazole and pyridazine) functional groups. Predicting the exact pKa values can provide insight into its solubility at different pH levels. Online prediction tools can offer an estimation of these values. Generally, for a compound with both acidic and basic moieties, solubility is lowest at its isoelectric point and increases at pH values where the molecule is predominantly in its ionized (salt) form.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution of DMSO stock solution into aqueous media.

This is a common issue when diluting a highly concentrated DMSO stock of a hydrophobic compound into an aqueous buffer or cell culture medium.

Troubleshooting Workflow:

G start Start: this compound Precipitation Observed check_concentration Is the final this compound concentration too high? start->check_concentration lower_concentration Reduce final concentration check_concentration->lower_concentration Yes check_dmso Is the final DMSO concentration >0.5%? check_concentration->check_dmso No lower_concentration->check_dmso success Success: Clear Solution lower_concentration->success reduce_dmso Decrease DMSO stock concentration and/or increase final volume check_dmso->reduce_dmso Yes use_excipients Consider using solubilizing excipients check_dmso->use_excipients No reduce_dmso->use_excipients reduce_dmso->success test_cosolvents Try co-solvents (e.g., PEG300, ethanol) use_excipients->test_cosolvents test_surfactants Try surfactants (e.g., Tween-80, Polysorbate 80) use_excipients->test_surfactants optimize_formulation Optimize excipient concentrations test_cosolvents->optimize_formulation test_surfactants->optimize_formulation optimize_formulation->success fail Insolubility persists: Consult further optimize_formulation->fail

Caption: Troubleshooting workflow for this compound precipitation in aqueous media.

Detailed Steps:

  • Reduce Final Concentration: The simplest approach is to lower the final working concentration of this compound in your experiment.

  • Minimize Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and can also promote precipitation of the compound as the solvent properties of the medium change. Aim for a final DMSO concentration of ≤ 0.5%.

  • Employ Solubilizing Excipients:

    • Co-solvents: Introduce a water-miscible organic solvent, such as polyethylene glycol 300 (PEG300) or ethanol, into the aqueous medium before adding the this compound stock solution. These co-solvents can help to increase the solubility of hydrophobic compounds.

    • Surfactants: Non-ionic surfactants like Tween-80 (Polysorbate 80) can form micelles that encapsulate the hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.

Issue 2: Inconsistent experimental results due to suspected this compound insolubility.

Variability in your experimental data may be due to inconsistent amounts of soluble this compound in your assays.

Troubleshooting Steps:

  • Visually Inspect for Precipitation: Before starting your experiment, carefully inspect your final working solution for any signs of cloudiness or precipitate.

  • Perform a Solubility Test: Conduct a preliminary experiment to determine the kinetic solubility of this compound in your specific aqueous medium. This can be done using methods like turbidimetry.

  • Ensure Homogeneous Suspension: If using a suspension, ensure it is well-mixed and homogeneous before each use. Sonication can be helpful in breaking up aggregates.

  • Prepare Fresh Solutions: Prepare fresh working solutions of this compound for each experiment to avoid potential issues with compound degradation or precipitation over time.

Data Presentation: this compound Solubility

The following table summarizes the known and estimated solubility of this compound in various solvents and conditions.

Solvent/BufferpHTemperature (°C)SolubilitySource
WaterNeutralRoom TemperatureInsoluble
EthanolNeutralRoom TemperatureInsoluble
DMSON/ARoom Temperature≥ 35 mg/mL
DMFN/ARoom Temperature1 mg/mL
DMSO:PBS (1:2)7.2Room Temperature0.3 mg/mL
10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineN/ARoom Temperature2.5 mg/mL (Suspension)

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Formulation for In Vivo Studies

This protocol is adapted from a commercially available formulation.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

Procedure:

  • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

  • In a sterile microcentrifuge tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the 10 mg/mL this compound DMSO stock solution and mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 to the mixture and vortex until the solution is clear.

  • Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex thoroughly to ensure a homogeneous suspension.

  • Use the formulation immediately for optimal results.

Protocol 2: Kinetic Solubility Assessment by Turbidimetry

This protocol provides a general method for assessing the kinetic solubility of this compound in an aqueous buffer of choice.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer of interest (e.g., PBS pH 7.4)

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm)

Procedure:

  • In the 96-well plate, perform a serial dilution of the this compound DMSO stock solution in DMSO.

  • In a separate 96-well plate, add the aqueous buffer.

  • Transfer a small volume of the diluted this compound DMSO solutions to the corresponding wells of the plate containing the aqueous buffer. The final DMSO concentration should be kept constant and low (e.g., 1%).

  • Mix the plate thoroughly and let it equilibrate at room temperature for a set period (e.g., 2 hours).

  • Measure the absorbance (turbidity) of each well at 620 nm.

  • The kinetic solubility is the highest concentration of this compound that does not show a significant increase in turbidity compared to the buffer-only control.

Mandatory Visualization: this compound and the STING Signaling Pathway

This compound activates the STING pathway, leading to an anti-tumor immune response.

STING_Pathway SR717 This compound STING STING Dimer (on ER membrane) SR717->STING Binds and activates TBK1 TBK1 STING->TBK1 Recruits and activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p_IRF3 p-IRF3 (Dimerization) IRF3->p_IRF3 Nucleus Nucleus p_IRF3->Nucleus Translocates to Type_I_IFN Type I Interferons (e.g., IFN-β) Nucleus->Type_I_IFN Induces transcription of Immune_Response Anti-tumor Immune Response Type_I_IFN->Immune_Response Drives

Caption: this compound activation of the STING signaling pathway.

References

Potential off-target effects of SR-717 in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of SR-717 in research, with a specific focus on potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a non-nucleotide, small-molecule agonist of the Stimulator of Interferon Genes (STING) protein.[1][2] It functions as a direct cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) mimetic, binding to STING and inducing a "closed" conformational change.[1][3] This activation of STING triggers downstream signaling pathways, leading to the production of type I interferons and other pro-inflammatory cytokines, which are crucial for initiating an anti-tumor immune response.[1]

Q2: What are the known on-target effects of this compound?

A2: The primary on-target effects of this compound are mediated through the activation of the STING pathway. These include:

  • Activation of CD8+ T cells, natural killer (NK) cells, and dendritic cells.

  • Induction of programmed cell death 1 ligand 1 (PD-L1) expression in a STING-dependent manner.

  • Facilitation of antigen cross-priming.

  • Anti-tumor activity in various preclinical models.

Q3: What are the potential off-target effects of this compound?

A3: While this compound is designed to be a specific STING agonist, like many small molecules, it has the potential for off-target interactions. One study has suggested a potential interaction with Toll-like receptor 2 (TLR2), as TLR2 deletion reversed some of the radioprotective effects of this compound. Synthetic STING agonists, in general, have been associated with off-target effects that could lead to autoimmunity or cytokine storms. It is crucial to experimentally assess potential off-target effects in your specific model system.

Q4: How can I distinguish between on-target and off-target effects of this compound in my experiments?

A4: To differentiate between on-target and off-target effects, consider the following experimental approaches:

  • Use of STING knockout (KO) models: The most definitive way to confirm on-target activity is to use cells or animals that lack STING. An effect that persists in a STING KO model is likely an off-target effect.

  • Use of a structurally unrelated STING agonist: If a different STING agonist with a distinct chemical structure recapitulates the observed phenotype, it is more likely to be an on-target effect.

  • Dose-response analysis: Characterize the concentration at which on-target STING activation occurs (e.g., by measuring interferon-beta induction) and compare it to the concentration at which the phenotype of interest is observed. A significant discrepancy in these concentrations may suggest an off-target effect.

  • Rescue experiments: If an off-target effect is suspected, overexpressing the intended target (STING) might not rescue the phenotype, whereas modulating the expression of a suspected off-target might.

Troubleshooting Guides

Issue 1: Unexpected or exaggerated inflammatory response at therapeutic doses.

Potential Cause Troubleshooting Steps Expected Outcome
Off-target activation of other inflammatory pathways (e.g., TLRs) 1. Test this compound in cell lines with knockouts of suspected off-target receptors (e.g., TLR2 KO).2. Perform a counter-screen using a panel of reporter assays for other pattern recognition receptors.3. Analyze the cytokine profile in detail; certain cytokine signatures may be indicative of specific pathway activation.Absence of the exaggerated response in knockout cells would confirm off-target activity. Identification of a specific off-target will allow for more targeted experimental design.
On-target but excessive STING activation 1. Perform a detailed dose-response curve to determine the optimal concentration for desired on-target activity without excessive inflammation.2. Reduce the frequency or duration of this compound treatment.3. Co-administer with an inhibitor of a downstream signaling molecule in the STING pathway (e.g., a TBK1 inhibitor) to temper the response.A refined dosing strategy will achieve the desired therapeutic window.
Cellular stress or toxicity leading to non-specific inflammation 1. Assess cell viability at the concentrations used (e.g., using a cytotoxicity assay).2. Lower the concentration of this compound to a non-toxic range.3. Ensure proper formulation and solubility of this compound to avoid precipitation and cellular stress.Reduced toxicity and a clearer on-target inflammatory response.

Issue 2: Lack of efficacy or inconsistent results.

Potential Cause Troubleshooting Steps Expected Outcome
Low or absent STING expression in the model system 1. Confirm STING expression levels in your cells or tissue of interest by Western blot or qPCR.2. Use a positive control cell line known to express STING and respond to agonists.Confirmation of STING expression is necessary for on-target activity. If STING is absent, the model is not suitable for studying the direct effects of this compound.
Degradation or poor bioavailability of this compound 1. Prepare fresh solutions of this compound for each experiment.2. Verify the stability of this compound under your experimental conditions.3. For in vivo studies, consider alternative delivery routes or formulations to improve bioavailability.Consistent results with fresh and properly formulated compound.
Suppressive tumor microenvironment 1. Analyze the tumor microenvironment for the presence of immunosuppressive cells (e.g., regulatory T cells, myeloid-derived suppressor cells).2. Consider combination therapies to overcome immunosuppression (e.g., with checkpoint inhibitors).Enhanced anti-tumor efficacy with combination therapy.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

Cell LineAssayParameterValueReference
ISG-THP1 (WT)Interferon Stimulated Gene (ISG) Reporter AssayEC502.1 µM
ISG-THP1 (cGAS KO)Interferon Stimulated Gene (ISG) Reporter AssayEC502.2 µM
THP1PD-L1 ExpressionConcentration for Induction3.8 µM
Primary Human PBMCsPD-L1 ExpressionConcentration for Induction3.8 µM

Table 2: In Vivo Administration of this compound

Animal ModelDosing RegimenObserved EffectsReference
Wild-type or Stinggt/gt mice30 mg/kg, intraperitoneal, once daily for 1 weekAnti-tumor activity
Wild-type or Stinggt/gt mice30 mg/kg, intraperitoneal, for 7 daysActivation of CD8+ T cells, NK cells, and dendritic cells; facilitation of antigen cross-priming
C57BL/6 miceIntraperitoneal injection 18 and 2 hours before irradiationImproved survival rate and body weight; protection against radiation-induced intestinal and hematopoietic damage

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm this compound Target Engagement

This protocol is designed to verify the direct binding of this compound to STING within intact cells by measuring changes in the thermal stability of the STING protein.

Materials:

  • Cells expressing endogenous STING

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes

  • Thermocycler

  • Centrifuge

  • BCA protein assay kit

  • SDS-PAGE and Western blotting reagents

  • Anti-STING antibody

  • Loading control antibody (e.g., anti-GAPDH)

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or with DMSO as a vehicle control.

    • Incubate for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellet in PBS and aliquot into PCR tubes.

    • Heat the samples in a thermocycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments). Include a no-heat control at room temperature.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

    • Collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each sample using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against STING.

    • Probe with a secondary antibody and detect the signal.

    • Strip and re-probe the membrane for a loading control.

  • Data Analysis:

    • Quantify the band intensities for STING at each temperature.

    • Normalize the intensity of each heated sample to the unheated control.

    • Plot the normalized intensity versus temperature to generate melt curves for both DMSO and this compound treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS) for Off-Target Identification

This protocol aims to identify potential off-target proteins that interact with this compound.

Materials:

  • This compound chemically modified with a linker and an affinity tag (e.g., biotin)

  • Control compound (structurally similar but inactive) with the same tag

  • Cell lysate

  • Streptavidin-coated magnetic beads

  • Wash buffers

  • Elution buffer

  • Mass spectrometry-grade reagents for protein digestion and analysis

Procedure:

  • Affinity Purification:

    • Incubate the cell lysate with either the biotinylated this compound or the biotinylated control compound.

    • Add streptavidin-coated magnetic beads to pull down the compound-protein complexes.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the bound proteins from the beads.

  • Sample Preparation for Mass Spectrometry:

    • Perform in-solution or in-gel trypsin digestion of the eluted proteins.

    • Desalt the resulting peptides.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a proteomics software suite to identify and quantify the proteins in each sample.

    • Compare the proteins identified in the this compound sample to the control sample.

    • Proteins that are significantly enriched in the this compound sample are potential off-target interactors.

    • Further validation of these potential off-targets is required using orthogonal methods (e.g., CETSA, functional assays).

Visualizations

SR717_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SR717 This compound STING STING (on ER) SR717->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits and Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes and Translocates IFNB_gene IFN-β Gene pIRF3_dimer->IFNB_gene Induces Transcription IFNB_mRNA IFN-β mRNA IFNB_gene->IFNB_mRNA

Caption: On-target signaling pathway of this compound activation of STING.

Off_Target_Workflow start Unexpected Phenotype Observed is_on_target Is the phenotype STING-dependent? start->is_on_target knockout_exp Perform experiment in STING KO cells/animals is_on_target->knockout_exp Test on_target On-Target Effect off_target Potential Off-Target Effect identify_off_target Identify Off-Target (e.g., AP-MS, Kinome Screen) off_target->identify_off_target phenotype_persists Phenotype persists? knockout_exp->phenotype_persists phenotype_persists->on_target No phenotype_persists->off_target Yes validate_off_target Validate Off-Target (e.g., CETSA, functional assays) identify_off_target->validate_off_target

References

Technical Support Center: Optimizing SR-717 Dosage to Minimize Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help optimize SR-717 dosage and minimize potential toxicities during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a non-nucleotide, small-molecule agonist of the Stimulator of Interferon Genes (STING) protein. It mimics the action of the natural STING ligand, cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), by binding to and activating STING. This activation triggers a downstream signaling cascade, leading to the production of type I interferons and other pro-inflammatory cytokines. This, in turn, stimulates the innate and adaptive immune systems, including the activation of CD8+ T cells and natural killer (NK) cells, to mount an anti-tumor response.

Q2: What are the potential toxicities associated with this compound and other STING agonists?

A2: While specific toxicity data for this compound is limited in publicly available literature, potential toxicities can be inferred from the mechanism of action of STING agonists. The primary concern is an over-activation of the immune system, which can lead to:

  • Cytokine Release Syndrome (CRS): Systemic administration of STING agonists can cause a massive release of pro-inflammatory cytokines, leading to symptoms like fever, chills, and in severe cases, life-threatening inflammation.[1][2]

  • Liver Toxicity (Hepatotoxicity): Activation of STING signaling in liver cells, particularly non-parenchymal cells, can contribute to liver inflammation and injury.[3][4][5]

  • Kidney Toxicity (Nephrotoxicity): The cGAS-STING pathway has been implicated in the pathogenesis of acute kidney injury (AKI) and chronic kidney disease (CKD).

  • Autoimmunity: Chronic activation of the STING pathway carries a theoretical risk of inducing or exacerbating autoimmune diseases.

Q3: How can I monitor for potential toxicities in my animal models?

A3: Regular monitoring of animal health is crucial. Key parameters to observe include:

  • Clinical Signs: Body weight, food and water intake, changes in activity or behavior.

  • Cytokine Levels: Measurement of key pro-inflammatory cytokines in serum (e.g., IFN-β, TNF-α, IL-6).

  • Liver Function: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

  • Kidney Function: Serum levels of blood urea nitrogen (BUN) and creatinine.

Troubleshooting Guides

Issue 1: Signs of Systemic Inflammation or Cytokine Release Syndrome (e.g., rapid weight loss, lethargy)
Potential Cause Troubleshooting Steps
Dosage is too high. 1. Review the literature for established effective and tolerated dose ranges for this compound or similar STING agonists in your specific animal model. 2. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your model. Start with a low dose and gradually increase it while closely monitoring for signs of toxicity. 3. Consider reducing the dosing frequency.
Rapid systemic exposure. 1. If using intravenous or intraperitoneal administration, consider alternative routes that may provide more localized delivery and reduced systemic exposure, such as intratumoral injection, if applicable to your tumor model.
Individual animal sensitivity. 1. Ensure a homogenous population of animals in terms of age, weight, and genetic background. 2. Increase the sample size to account for individual variations.
Issue 2: Elevated Liver Enzymes (ALT, AST)
Potential Cause Troubleshooting Steps
Direct hepatotoxicity of this compound. 1. Perform a dose-response study and collect liver tissue for histopathological analysis to assess for signs of liver damage. 2. Measure markers of liver inflammation in tissue homogenates.
Exaggerated pharmacological effect. 1. Co-administer with agents that can mitigate liver inflammation, though this may also impact the anti-tumor efficacy. This should be approached with caution and a clear scientific rationale.
Issue 3: Elevated Kidney Function Markers (BUN, Creatinine)
Potential Cause Troubleshooting Steps
Direct nephrotoxicity of this compound. 1. Conduct a dose-response study and collect kidney tissue for histopathological examination to look for signs of tubular or glomerular damage.
STING-mediated renal inflammation. 1. Monitor for markers of inflammation in kidney tissue. 2. Ensure adequate hydration of the animals.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound (Hypothetical Data)

Cell LineIC50 (µM)Assay Type
B16-F10 (Murine Melanoma)> 100MTT Assay
CT26 (Murine Colon Carcinoma)> 100LDH Assay
4T1 (Murine Breast Cancer)> 100MTT Assay

Table 2: In Vivo Dosing Regimen for this compound in Mice (from literature)

Animal ModelDosageAdministration RouteDosing ScheduleOutcomeReference
WT or Stinggt/gt mice30 mg/kgIntraperitonealOnce-per-day for 1 weekMaximally inhibited tumor growth
C57BL/6 miceNot specifiedIntraperitonealNot specifiedImproved survival rate and body weight after IR exposure

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

Materials:

  • This compound

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: In Vivo Monitoring of Liver and Kidney Function in Mice

Materials:

  • Mice

  • This compound formulation

  • Blood collection supplies (e.g., micro-hematocrit tubes, serum separator tubes)

  • Centrifuge

  • Commercially available kits for measuring ALT, AST, BUN, and creatinine

Procedure:

  • Baseline Sample Collection: Before starting the treatment, collect a baseline blood sample from each mouse via a suitable method (e.g., tail vein, retro-orbital sinus).

  • This compound Administration: Administer this compound according to the planned dosing schedule and route.

  • Regular Monitoring: Monitor the animals daily for clinical signs of toxicity.

  • Blood Sample Collection during and after Treatment: Collect blood samples at predetermined time points during the study and at the terminal endpoint.

  • Serum Separation: Allow the blood to clot and then centrifuge to separate the serum.

  • Biochemical Analysis: Use commercial assay kits to measure the levels of ALT, AST, BUN, and creatinine in the serum samples according to the manufacturer's instructions.

  • Data Analysis: Compare the post-treatment values to the baseline values and to a vehicle-treated control group to assess any significant changes in liver and kidney function.

Mandatory Visualization

SR717_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects SR717 This compound STING STING (ER Membrane) SR717->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates NFkB NF-κB TBK1->NFkB Activates pIRF3 p-IRF3 IRF3->pIRF3 Gene_Expression Type I IFN & Pro-inflammatory Cytokine Genes pIRF3->Gene_Expression Translocates & Induces pNFkB p-NF-κB NFkB->pNFkB pNFkB->Gene_Expression Translocates & Induces Cytokines Secretion of Type I IFNs & Cytokines Gene_Expression->Cytokines Immune_Activation Immune Cell Activation (T cells, NK cells) Cytokines->Immune_Activation Antitumor_Response Anti-tumor Response Immune_Activation->Antitumor_Response

Caption: this compound signaling pathway.

Experimental_Workflow_Toxicity Start Start: This compound Experiment Dose_Selection Dose Selection & Formulation Start->Dose_Selection Animal_Model Select Animal Model Start->Animal_Model Administration This compound Administration Dose_Selection->Administration Animal_Model->Administration Monitoring Daily Clinical Monitoring Administration->Monitoring Sample_Collection Blood & Tissue Collection Monitoring->Sample_Collection Analysis Biochemical & Histopathological Analysis Sample_Collection->Analysis Data_Interpretation Data Interpretation & Dose Optimization Analysis->Data_Interpretation End End Data_Interpretation->End

Caption: In vivo toxicity assessment workflow.

Troubleshooting_Logic Toxicity_Observed Toxicity Observed? Systemic Systemic (e.g., CRS)? Toxicity_Observed->Systemic Yes Continue Continue Experiment Toxicity_Observed->Continue No Organ_Specific Organ-Specific? Systemic->Organ_Specific No Reduce_Dose Reduce Dose/ Frequency Systemic->Reduce_Dose Yes Change_Route Change Admin. Route Systemic->Change_Route Assess_Organ_Function Assess Specific Organ Function Organ_Specific->Assess_Organ_Function Yes Optimize Optimize Protocol Reduce_Dose->Optimize Change_Route->Optimize Histopathology Perform Histopathology Assess_Organ_Function->Histopathology Histopathology->Optimize

Caption: Troubleshooting logic for this compound toxicity.

References

Technical Support Center: SR-717 Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully utilizing SR-717 immunotherapy in their experiments. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a non-nucleotide, small-molecule agonist of the Stimulator of Interferon Genes (STING) protein.[1] It functions as a direct mimetic of cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), the natural ligand for STING.[2][3] By binding to STING, this compound induces a "closed" conformational change, triggering a downstream signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines.[1][2] This activation of the innate immune system leads to the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and CD8+ T cells, ultimately promoting an anti-tumor immune response.

Q2: What are the key downstream effects of this compound-mediated STING activation?

A2: The primary downstream effects of this compound-mediated STING activation include:

  • Activation of CD8+ T cells, NK cells, and dendritic cells.

  • Enhanced antigen cross-priming.

  • Increased production of type I interferons and pro-inflammatory cytokines such as CXCL10, CCL5, IFN-γ, M-CSF, CXCL9, and CXCL1.

  • Upregulation of PD-L1 expression on tumor cells and immune cells in a STING-dependent manner.

Q3: In which cell lines has this compound activity been characterized?

A3: this compound has demonstrated activity in various cell lines, including:

  • ISG-THP1 (Wild-Type and cGAS KO): Used to determine the EC50 of this compound.

  • THP1 cells and primary human peripheral blood mononuclear cells (PBMCs): Used to demonstrate STING-dependent induction of PD-L1.

Q4: What is the recommended in vivo dosage for this compound in murine models?

A4: A commonly used dosage in wild-type or Sting gt/gt mice is 30 mg/kg administered intraperitoneally once-per-day for one week.

Troubleshooting Guide

Low or No Immune Activation

Q5: I am not observing the expected immune cell activation (e.g., CD8+ T cell, NK cell activation) after this compound treatment in my in vitro or in vivo experiments. What are the possible causes and solutions?

A5: Several factors could contribute to a lack of immune activation. Here's a systematic approach to troubleshooting this issue:

Potential Cause Troubleshooting Step Experimental Protocol/Assay
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration for your specific cell type or tumor model.See Protocol 1: In Vitro Dose-Response Assay for this compound .
Low or Absent STING Expression in Target Cells Verify STING protein expression in your target cells (tumor cells or immune cells) using Western blot or intracellular flow cytometry.See Protocol 2: Western Blot for STING Expression .
Poor Cell Viability Assess cell viability before and after this compound treatment using a viability dye (e.g., Trypan Blue, LIVE/DEAD stain). Ensure proper cell handling and culture conditions.Standard cell viability assays.
Incorrect Stimulation Time Cytokine production and immune cell activation are time-dependent. Perform a time-course experiment (e.g., 4, 8, 16, 24, 48 hours) to identify the optimal time point for your readouts.See Protocol 3: Time-Course Analysis of Cytokine Production .
Degraded this compound Use a fresh aliquot of this compound stock solution. Ensure proper storage at -80°C (for up to 2 years) or -20°C (for up to 1 year) and handling to prevent degradation.N/A
Tumor Resistance to this compound Monotherapy

Q6: My tumor model is not responding to this compound treatment, or the initial response is not sustained. What are the potential resistance mechanisms and how can I overcome them?

A6: Resistance to STING agonists can arise from various factors within the tumor microenvironment.

Potential Resistance Mechanism Suggested Solution Experimental Approach
Upregulation of PD-L1 This compound induces PD-L1 expression, which can lead to T cell exhaustion. Combine this compound with an anti-PD-1 or anti-PD-L1 antibody.See Protocol 4: In Vivo Combination Therapy with this compound and Anti-PD-L1 .
Epigenetic Silencing of STING In some tumor cells, the STING1 gene may be hypermethylated, leading to reduced STING expression. Treat with a DNA methyltransferase inhibitor (e.g., 5-aza-2'-deoxycytidine) to restore STING expression before this compound treatment.Assess STING methylation status using methylation-specific PCR or bisulfite sequencing. Evaluate STING protein re-expression after demethylating agent treatment via Western blot.
Presence of Immunosuppressive Cells The tumor microenvironment may contain high levels of regulatory T cells (Tregs) or myeloid-derived suppressor cells (MDSCs).Characterize the immune cell infiltrate in your tumor model using flow cytometry. Consider combination therapies that target these suppressive populations. See Protocol 5: Flow Cytometry for Immune Cell Profiling .

Data Presentation

Table 1: In Vitro Efficacy of this compound

Cell LineAssayParameterValueReference
ISG-THP1 (WT)ISG Reporter AssayEC502.1 µM
ISG-THP1 (cGAS KO)ISG Reporter AssayEC502.2 µM
THP1Western BlotPD-L1 Induction3.8 µM
Primary Human PBMCsWestern BlotPD-L1 Induction3.8 µM

Table 2: In Vivo Dosage of this compound

Animal ModelAdministration RouteDosageDosing ScheduleReference
WT or Sting gt/gt miceIntraperitoneal30 mg/kgOnce-per-day for 1 week

Experimental Protocols

Protocol 1: In Vitro Dose-Response Assay for this compound
  • Cell Plating: Plate your target cells (e.g., immune cells or tumor cells) in a 96-well plate at a predetermined optimal density.

  • This compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test is 0.1 µM to 50 µM.

  • Treatment: Add the different concentrations of this compound to the cells. Include a vehicle-only control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24 hours).

  • Readout: Measure the desired endpoint, such as:

    • Cytokine Secretion: Collect the supernatant and measure cytokine levels (e.g., IFN-β, CXCL10) by ELISA or a multiplex bead array.

    • Gene Expression: Lyse the cells and perform qRT-PCR for interferon-stimulated genes (ISGs) like IFNB1, CXCL10, or ISG15.

    • Cell Viability: Use a commercial cell viability reagent (e.g., CellTiter-Glo®, MTT).

Protocol 2: Western Blot for STING Expression
  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against STING overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: Time-Course Analysis of Cytokine Production
  • Cell Plating and Treatment: Plate cells as in Protocol 1 and treat with an optimal concentration of this compound.

  • Sample Collection: At various time points (e.g., 4, 8, 12, 24, 48 hours), collect the cell culture supernatant.

  • Cytokine Measurement: Analyze the collected supernatants for the concentration of key cytokines (e.g., IFN-β, TNF-α, IL-6, CXCL10, CCL5) using ELISA or a multiplex bead array.

  • Data Analysis: Plot the cytokine concentrations against time to determine the peak production time for each cytokine.

Protocol 4: In Vivo Combination Therapy with this compound and Anti-PD-L1
  • Tumor Implantation: Inoculate syngeneic tumor cells into immunocompetent mice. Allow tumors to establish to a palpable size (e.g., 50-100 mm³).

  • Treatment Groups: Randomize mice into the following treatment groups:

    • Vehicle control

    • This compound alone

    • Anti-PD-L1 antibody alone

    • This compound + Anti-PD-L1 antibody

  • Dosing:

    • Administer this compound (e.g., 30 mg/kg, i.p.) daily for 7 days.

    • Administer the anti-PD-L1 antibody (e.g., 10 mg/kg, i.p.) on days 1, 4, and 7.

  • Monitoring: Measure tumor volume and body weight every 2-3 days.

  • Endpoint Analysis: At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and collect tumors and spleens for further analysis (e.g., flow cytometry, immunohistochemistry).

Protocol 5: Flow Cytometry for Immune Cell Profiling
  • Tissue Processing: Prepare single-cell suspensions from tumors, spleens, or lymph nodes. For tumors, this will involve mechanical dissociation and enzymatic digestion.

  • Red Blood Cell Lysis: If necessary, lyse red blood cells using an ACK lysis buffer.

  • Cell Staining:

    • Stain for cell viability using a LIVE/DEAD fixable dye.

    • Block Fc receptors with an anti-CD16/32 antibody.

    • Stain for surface markers using a cocktail of fluorescently conjugated antibodies. A comprehensive panel could include markers for:

      • T Cells: CD45, CD3, CD4, CD8, CD44, CD62L, PD-1

      • NK Cells: CD45, CD3, NK1.1, CD49b

      • Dendritic Cells: CD45, CD11c, MHC-II, CD80, CD86

      • Myeloid Cells: CD45, CD11b, Ly6G, Ly6C, F4/80

  • Intracellular Staining (Optional): For transcription factors (e.g., FoxP3 for Tregs) or cytokines (e.g., IFN-γ, Granzyme B), fix and permeabilize the cells before staining with intracellular antibodies.

  • Data Acquisition: Acquire data on a multi-color flow cytometer.

  • Data Analysis: Analyze the data using flow cytometry analysis software (e.g., FlowJo, FCS Express) to quantify the frequencies and activation status of different immune cell populations.

Mandatory Visualizations

SR717_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SR717 This compound STING STING (on ER) SR717->STING Binds and activates TBK1 TBK1 STING->TBK1 Recruits and activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes and translocates ISGs Transcription of Type I IFNs & Pro-inflammatory Cytokines pIRF3_dimer->ISGs Troubleshooting_Workflow start Start: Low/No Immune Activation check_conc 1. Check this compound Concentration start->check_conc dose_response Perform Dose-Response (Protocol 1) check_conc->dose_response Suboptimal check_sting 2. Verify STING Expression check_conc->check_sting Optimal dose_response->check_sting western_blot Perform Western Blot (Protocol 2) check_sting->western_blot Low/Absent check_viability 3. Assess Cell Viability check_sting->check_viability Present western_blot->check_viability viability_assay Perform Viability Assay check_viability->viability_assay Low check_time 4. Optimize Time-Course check_viability->check_time High viability_assay->check_time time_course_assay Perform Time-Course Assay (Protocol 3) check_time->time_course_assay Suboptimal success Immune Activation Observed check_time->success Optimal time_course_assay->success Resistance_Mechanisms cluster_tumor_cell Tumor Cell cluster_t_cell T Cell cluster_solutions Solutions SR717_treatment This compound Treatment PDL1_up PD-L1 Upregulation SR717_treatment->PDL1_up STING_silencing Epigenetic Silencing of STING SR717_treatment->STING_silencing Pre-existing condition T_cell_exhaustion T Cell Exhaustion PDL1_up->T_cell_exhaustion Inhibits T Cell Function demethylating_agent Combine with Demethylating Agent STING_silencing->demethylating_agent anti_PDL1 Combine with anti-PD-L1/PD-1 T_cell_exhaustion->anti_PDL1

References

Technical Support Center: SR-717 for Systemic Activation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center is for research purposes only. SR-717 is a potent small molecule and should be handled by trained professionals in a laboratory setting.

Clarification on the Mechanism of Action of this compound

It is a common point of inquiry whether this compound activation is light-dependent. Based on current scientific literature, the systemic activation induced by this compound is not light-activated. This compound functions as a non-nucleotide agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2] Its mechanism of action relies on direct binding to the STING protein, initiating a downstream signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines.[1][2]

While there are ongoing research efforts to develop light-activated STING agonists to provide spatiotemporal control over immune activation, including a proof-of-concept study based on the this compound molecule, the commercially available and widely studied this compound does not require photoactivation.[3] The experimental protocols and information provided herein pertain to the standard, non-light-activated this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a synthetically developed small molecule that acts as a non-nucleotide agonist for the STING (Stimulator of Interferon Genes) protein. It is designed to mimic the natural ligand of STING, cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), and thereby activate the STING signaling pathway.

Q2: How does this compound activate the STING pathway?

This compound directly binds to the STING protein, which is located on the endoplasmic reticulum. This binding induces a conformational change in STING, leading to its activation and translocation from the ER to the Golgi apparatus. Activated STING then recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (e.g., IFN-α and IFN-β) and other inflammatory cytokines.

Q3: What are the primary applications of this compound in research?

This compound is primarily used in preclinical research for cancer immunotherapy. By activating the STING pathway, it can stimulate the innate immune system to recognize and attack tumor cells. It has been shown to promote the activation of CD8+ T cells, natural killer (NK) cells, and dendritic cells, and to facilitate antigen cross-priming. Additionally, this compound is being investigated for its potential as a vaccine adjuvant and for its role in modulating the immune response in other disease contexts.

Q4: What are the advantages of this compound over other STING agonists?

This compound is a non-nucleotide agonist, which offers potential advantages in terms of stability and cell permeability compared to natural cyclic dinucleotide (CDN) STING agonists. Its small molecule nature may also allow for systemic administration, although this can also present challenges related to off-target effects.

Q5: How should this compound be stored and handled?

This compound is typically supplied as a solid. For long-term storage, it should be kept at -20°C or -80°C as a powder or in a suitable solvent like DMSO. It is recommended to prepare fresh working solutions from a stock solution for each experiment to ensure stability and activity. Always refer to the manufacturer's specific instructions for storage and handling.

Troubleshooting Guides

This section provides solutions to common issues that may be encountered during experiments with this compound.

Problem Possible Cause Suggested Solution
Low or no STING activation in cell-based assays - Poor cell permeability: Although this compound is a small molecule, its uptake can vary between cell lines. - Incorrect dosage: The effective concentration of this compound can be cell-type dependent. - Degradation of this compound: Improper storage or handling of the compound. - Low STING expression: The cell line used may have low endogenous expression of STING.- Optimize the concentration of this compound through a dose-response experiment. - Ensure that stock solutions are freshly prepared and properly stored. - Verify STING expression in your cell line using qPCR or Western blot. - Consider using a cell line known to have a robust STING response, such as THP-1 cells.
High cell toxicity observed in vitro - High concentration of this compound: Excessive STING activation can lead to apoptosis. - Off-target effects: At high concentrations, non-specific effects may occur. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.- Perform a dose-response curve to determine the optimal concentration that induces STING activation with minimal toxicity. - Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). - Use appropriate vehicle controls in all experiments.
Inconsistent results in animal studies - Poor bioavailability: The route of administration and formulation can affect the systemic exposure to this compound. - Rapid metabolism: The compound may be cleared quickly in vivo. - Variability in tumor models: The tumor microenvironment can influence the response to STING agonists.- Optimize the dosing regimen (dose, frequency, and route of administration). Intraperitoneal and intravenous injections are common. - Consider using a delivery vehicle, such as nanoparticles, to improve tumor targeting and reduce systemic toxicity. - Ensure consistency in the tumor model, including the site of implantation and tumor size at the start of treatment.
Systemic toxicity in animal models (e.g., weight loss, cytokine release syndrome) - Over-activation of the immune system: Systemic STING activation can lead to a "cytokine storm". - Off-target activation: this compound may activate STING in healthy tissues.- Reduce the dose of this compound. - Consider local administration (e.g., intratumoral injection) to confine the immune activation to the tumor site. - Monitor animals closely for signs of toxicity and establish clear endpoints for the study.

Experimental Protocols

In Vitro STING Activation Assay

Objective: To measure the activation of the STING pathway in a cell line in response to this compound.

Materials:

  • THP-1 cells (or other suitable cell line)

  • This compound

  • DMSO

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well cell culture plates

  • Reagents for ELISA (for measuring IFN-β) or qPCR (for measuring IFN-β mRNA)

Procedure:

  • Cell Seeding: Seed THP-1 cells at a density of 1 x 10^5 cells/well in a 96-well plate and allow them to adhere overnight.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO alone).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours. The optimal incubation time should be determined empirically.

  • Endpoint Analysis:

    • ELISA: Collect the cell culture supernatant and measure the concentration of secreted IFN-β using a commercially available ELISA kit according to the manufacturer's instructions.

    • qPCR: Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR to measure the relative expression of the IFNB1 gene.

In Vivo Antitumor Efficacy Study

Objective: To evaluate the antitumor activity of this compound in a murine tumor model.

Materials:

  • C57BL/6 mice

  • B16-F10 melanoma cells (or other syngeneic tumor cell line)

  • This compound

  • Vehicle solution (e.g., saline, PBS with a solubilizing agent)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 B16-F10 cells into the flank of each C57BL/6 mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (length x width^2) / 2.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm^3), randomize the mice into treatment and control groups.

  • This compound Administration: Administer this compound via intraperitoneal injection at a dose of 10-30 mg/kg daily for a specified period (e.g., 7 days). The control group should receive the vehicle solution.

  • Continued Monitoring: Continue to monitor tumor growth and the body weight of the mice throughout the experiment.

  • Endpoint: Euthanize the mice when the tumors reach a predetermined endpoint (e.g., 2000 mm^3) or at the end of the study period. Tumors can be excised for further analysis (e.g., immunohistochemistry, flow cytometry).

Quantitative Data Summary

Parameter Value Cell Line / Model Reference
EC50 for STING Activation 2.1 µMISG-THP1 (WT)
EC50 for STING Activation 2.2 µMISG-THP1 (cGAS KO)
In Vivo Antitumor Dosage 10-30 mg/kgC57BL/6 mice with B16-F10 tumors
PD-L1 Induction Concentration 3.8 µMTHP-1 cells

Visualizations

Signaling Pathway

STING_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SR717 This compound STING STING (on ER) SR717->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 dimerizes Genes Type I IFN Genes pIRF3->Genes activates transcription Cytokines Pro-inflammatory Cytokines pIRF3->Cytokines activates transcription

Caption: STING signaling pathway activated by this compound.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo cell_culture Cell Culture (e.g., THP-1) treatment This compound Treatment (Dose-Response) cell_culture->treatment analysis_invitro Endpoint Analysis (ELISA, qPCR) treatment->analysis_invitro tumor_model Syngeneic Tumor Model (e.g., B16-F10 in C57BL/6) administration This compound Administration (e.g., i.p.) tumor_model->administration monitoring Tumor & Body Weight Monitoring administration->monitoring analysis_invivo Endpoint Analysis (Tumor Volume, Survival) monitoring->analysis_invivo

References

Technical Support Center: Navigating the Complexities of cGAS-STING Pathway Activation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cGAS-STING signaling pathway. The paradoxical effects of this pathway present unique experimental challenges, and this resource aims to provide solutions to common issues encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a direct question-and-answer format.

Q1: I am not observing STING activation (e.g., no phosphorylation of STING, TBK1, or IRF3) after stimulating my cells with a STING agonist. What could be the issue?

A1: Several factors can lead to a lack of observable STING activation. Here is a troubleshooting guide to address this common problem:

  • Cell Line Health and STING Expression:

    • Question: Are your cells healthy, and do they express STING?

    • Troubleshooting: Confirm cell viability using a standard method like Trypan Blue exclusion before and after your experiment. It is also crucial to verify that your cell line expresses STING protein via Western blot, as some cell lines may have low or no expression.[1]

  • STING Agonist Integrity and Concentration:

    • Question: Is your STING agonist active and used at an effective concentration?

    • Troubleshooting: Ensure the proper storage of your STING agonist to prevent degradation. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.

  • Effective Pathway Stimulation:

    • Question: Is the cGAS-STING pathway being effectively stimulated in your positive controls?

    • Troubleshooting: Utilize a known potent STING agonist, such as 2'3'-cGAMP or transfected double-stranded DNA (dsDNA), as a positive control.[1] You should observe a significant increase in the phosphorylation of key downstream proteins like TBK1 (at Ser172) and IRF3 (at Ser366) in your stimulated control group compared to the unstimulated control.[1]

  • Experimental Timeline:

    • Question: Are the incubation times for the agonist appropriate?

    • Troubleshooting: Pre-incubation times with inhibitors, if used, are critical. For agonist stimulation, phosphorylation events can be detected as early as 1-3 hours, while cytokine production may require longer incubations of 8-24 hours.[1]

Q2: My Western blot results for phosphorylated STING, TBK1, or IRF3 are inconsistent and difficult to interpret. How can I improve them?

A2: Visualizing phosphorylated proteins by Western blot can be challenging. The following steps can help improve the clarity and consistency of your results:

  • Antibody Quality:

    • Troubleshooting: Use high-quality, validated antibodies that are specific for the phosphorylated forms of your target proteins.[1] It is also good practice to include a positive control, such as lysate from a cell line known to have a robust STING response, to validate your antibody's performance.

  • Protein Extraction and Handling:

    • Troubleshooting: To preserve the phosphorylation status of your proteins, use lysis buffers supplemented with phosphatase and protease inhibitors. All protein extraction steps should be performed on ice to minimize enzymatic activity.

  • Loading Controls:

    • Troubleshooting: Always include loading controls like β-actin or GAPDH to ensure equal protein loading across all lanes of your gel. Additionally, probing for the total, unphosphorylated forms of STING, TBK1, and IRF3 can help determine if the overall protein levels are affected by your experimental treatments.

Q3: I am observing unexpected or paradoxical pro-tumor effects after activating the STING pathway in my cancer model. Why is this happening?

A3: The cGAS-STING pathway has a dual role in cancer. While its activation can promote anti-tumor immunity, chronic or persistent activation can lead to immunosuppression and tumor progression. Here are some potential reasons for pro-tumor effects:

  • Chronic STING Activation: Continuous activation of the cGAS-STING pathway, particularly in tumors with chromosomal instability, can lead to the upregulation of immune checkpoint molecules like PD-L1, contributing to immune evasion. It can also foster a pro-inflammatory tumor microenvironment that paradoxically promotes tumor growth and metastasis.

  • Induction of Immunosuppressive Factors: STING activation can increase the expression of indoleamine 2,3-dioxygenase (IDO1), an enzyme that suppresses T cell proliferation and promotes the differentiation of regulatory T cells (Tregs), leading to an immunosuppressive environment.

  • Activation of NF-κB Signaling: Besides the IRF3-mediated type I interferon response, STING activation also triggers the NF-κB pathway, which can promote cell survival, proliferation, and inflammation, potentially contributing to tumor progression.

Q4: My in vitro STING activation experiments show high levels of unexpected cell death. What could be the cause?

A4: Activation of the cGAS-STING pathway can indeed lead to various forms of regulated cell death, including apoptosis, necroptosis, and pyroptosis. The specific outcome can be context-dependent.

  • ER Stress-Induced Apoptosis: STING activation can induce endoplasmic reticulum (ER) stress, which in turn can trigger apoptosis.

  • IRF3-Mediated Apoptosis: Activated IRF3 can directly interact with Bax, a pro-apoptotic protein, leading to mitochondrial outer membrane permeabilization and subsequent apoptosis.

  • Crosstalk with Other Cell Death Pathways: The cGAS-STING pathway can influence and be influenced by other cell death signaling cascades. For instance, mitochondrial DNA released during apoptosis can activate the cGAS-STING pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.

Protocol 1: In Vitro Induction and Assessment of cGAS-STING Pathway Activation

This protocol outlines the steps for activating the cGAS-STING pathway in murine or human cell lines using dsDNA transfection and subsequent analysis by Western blot and RT-qPCR.

Materials:

  • Murine Embryonic Fibroblasts (MEFs) or other suitable cell lines

  • DMEM supplemented with 10% FBS, 1% Penicillin/Streptomycin, and 1% L-Glutamine

  • Synthetic single-stranded DNA (ssDNA) oligonucleotides (sense and anti-sense)

  • Annealing buffer

  • Transfection reagent (e.g., jetPRIME®)

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary and secondary antibodies for Western blotting (p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, GAPDH)

  • RNA extraction kit

  • cDNA synthesis kit

  • Primers for RT-qPCR (e.g., Ifnb1, Cxcl10, Isg15)

Methodology:

  • Preparation of dsDNA Probes:

    • Resuspend sense and anti-sense ssDNA oligonucleotides in annealing buffer to a final concentration of 100 µM.

    • Mix equal volumes of the sense and anti-sense ssDNA.

    • Anneal the ssDNA mixture in a thermocycler using the following program: 95°C for 5 minutes, then ramp down to 25°C at a rate of 1°C/minute.

    • Verify the integrity of the annealed dsDNA probes via gel electrophoresis.

  • Cell Seeding and Transfection:

    • Seed MEFs in 6-well plates and allow them to adhere for 24 hours.

    • On the day of transfection, replace the old media with 1 mL of fresh complete media.

    • Prepare the transfection mixture according to the manufacturer's protocol. For example, using jetPRIME®, add the dsDNA probe to the provided buffer, vortex, then add the jetPRIME® reagent, vortex again, and incubate for 10 minutes at room temperature.

    • Add the transfection mixture dropwise to the cells.

  • Sample Collection and Analysis:

    • For Western Blotting: After 6 hours of stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors. Collect the whole-cell extracts and proceed with standard Western blotting procedures to detect phosphorylated and total levels of STING, TBK1, and IRF3.

    • For RT-qPCR: After 6 hours of stimulation, extract total RNA from the cells. Synthesize cDNA and perform RT-qPCR to measure the mRNA levels of target genes such as Ifnb1, Cxcl10, and Isg15.

ParameterWestern BlotRT-qPCR
Primary Readout Protein PhosphorylationmRNA Expression
Key Targets p-STING, p-TBK1, p-IRF3Ifnb1, Cxcl10, Isg15
Incubation Time 6 hours6 hours

Visualizations

The following diagrams illustrate key pathways and workflows related to cGAS-STING signaling.

cGAS_STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds STING STING cGAMP->STING binds TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 dimerizes IFN_genes Type I IFN Genes pIRF3->IFN_genes translocates & activates NFkB NF-κB Inflammatory_genes Inflammatory Genes NFkB->Inflammatory_genes translocates & activates STING_active Activated STING STING->STING_active translocates STING_active->TBK1 recruits & activates STING_active->NFkB activates

Caption: Canonical cGAS-STING signaling pathway.

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Seed Cells transfect Transfect with dsDNA or treat with STING agonist start->transfect incubate Incubate (e.g., 6 hours) transfect->incubate harvest Harvest Cells incubate->harvest western Western Blot (p-STING, p-TBK1, p-IRF3) harvest->western rtqpcr RT-qPCR (Ifnb1, Cxcl10, Isg15) harvest->rtqpcr

Caption: In vitro STING activation workflow.

Paradoxical_Effects cluster_antitumor Anti-Tumor Effects cluster_protumor Pro-Tumor Effects (Paradoxical) STING_Activation STING Activation TypeI_IFN Type I IFN Production STING_Activation->TypeI_IFN PDL1 PD-L1 Upregulation STING_Activation->PDL1 IDO1 IDO1 Expression STING_Activation->IDO1 Chronic_Inflammation Chronic Inflammation STING_Activation->Chronic_Inflammation DC_maturation DC Maturation & Antigen Presentation TypeI_IFN->DC_maturation T_cell_priming T Cell Priming & Recruitment DC_maturation->T_cell_priming Metastasis Metastasis Promotion Chronic_Inflammation->Metastasis

Caption: Dual roles of STING activation in cancer.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the STING (Stimulator of Interferon Genes) agonist SR-717 in in vivo experiments. The information provided is based on available preclinical data for this compound and general knowledge of immune-related adverse events (irAEs) associated with STING agonists.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a non-nucleotide, small-molecule STING agonist. It functions as a direct mimetic of cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), the natural ligand for STING. By binding to and activating STING, this compound initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. This robust immune response can lead to anti-tumor activity by promoting the activation of CD8+ T cells, natural killer (NK) cells, and dendritic cells (DCs).

Q2: What are the expected therapeutic effects of this compound in vivo?

A2: In preclinical models, this compound has demonstrated anti-tumor activity, including inhibition of tumor growth and prevention of metastasis. It has also been shown to have anti-radiation effects, protecting against ionizing radiation-induced damage by activating the STING-IL-6 signaling pathway.

Q3: What are the potential immune-related adverse events (irAEs) associated with this compound administration in vivo?

A3: While specific preclinical toxicology reports for this compound are not extensively detailed in publicly available literature, based on its mechanism of action as a potent STING agonist, potential irAEs could include:

  • Cytokine Release Syndrome (CRS): Characterized by a systemic inflammatory response due to the rapid release of a large amount of cytokines.

  • Systemic Inflammation: Manifesting as fever, weight loss, and lethargy.

  • Hematological Changes: Alterations in white blood cell, red blood cell, and platelet counts.

  • Organ-specific Inflammation: Potential for inflammation in organs with high immune cell infiltration, such as the liver, lungs, and kidneys.

It is important to note that one study has reported this compound to have no significant adverse effects on blood biochemical indicators or major organs in mice at therapeutic doses. However, researchers should remain vigilant for potential dose-dependent toxicities.

Q4: How should I formulate and administer this compound to mice?

A4: this compound is typically administered intraperitoneally (i.p.). A common formulation involves dissolving this compound in a vehicle suitable for in vivo use. One suggested protocol is to first dissolve this compound in DMSO and then further dilute it in a mixture of Tween 80 and sterile water or saline for injection. It is crucial to ensure the final concentration of DMSO is non-toxic to the animals. Always prepare fresh solutions immediately before use.

Troubleshooting Guide for this compound-Induced irAEs

This guide provides a systematic approach to identifying and managing potential adverse events during in vivo experiments with this compound.

Observed Issue Potential Cause Recommended Action
Acute Systemic Reaction (within hours of injection): Hunched posture, ruffled fur, lethargy, rapid breathing.Cytokine Release Syndrome (CRS) due to high-dose this compound or rapid systemic exposure.Immediate: Monitor animal closely for signs of distress. Consider administration of supportive care (e.g., subcutaneous fluids). For future experiments: Reduce the dose of this compound. Consider a dose-escalation study to determine the maximum tolerated dose (MTD). Analyze serum for key cytokines (e.g., IL-6, TNF-α, IFN-γ) at various time points post-injection.
Significant Body Weight Loss (>15% of initial body weight) Systemic inflammation, reduced food and water intake due to malaise.Monitor body weight daily. Provide supportive care, including softened or more palatable food and hydration support. If weight loss is severe and progressive, consider euthanasia as a humane endpoint. For future cohorts, consider a lower dose or a different dosing schedule.
Abnormal Hematology Results: Significant changes in CBC (e.g., leukopenia, leukocytosis, thrombocytopenia).This compound-induced effects on hematopoiesis or immune cell trafficking.Collect blood samples at baseline and at defined time points post-treatment for a complete blood count (CBC) with differential. Correlate hematological changes with clinical observations.
Elevated Liver Enzymes (ALT, AST) Hepatotoxicity due to systemic inflammation or direct drug effect.At the termination of the experiment, collect serum for clinical chemistry analysis. Perform histopathological examination of the liver to assess for inflammation, necrosis, or other abnormalities.
Signs of Respiratory Distress Potential for pneumonitis (inflammation of the lungs).Monitor respiratory rate and effort. At necropsy, perform careful gross examination of the lungs and collect tissue for histopathology.

Data Presentation: Monitoring Parameters

Consistent and thorough monitoring is critical for managing this compound-induced irAEs. The following tables outline key parameters to assess.

Table 1: Clinical Observations and General Health Monitoring

ParameterFrequencyNotes
Body WeightDailyCalculate percentage change from baseline.
Clinical SignsDailyRecord observations of posture, fur, activity level, and breathing.
Food & Water IntakeDaily (if feasible)Can provide early indication of adverse effects.
Tumor Dimensions2-3 times per weekMonitor therapeutic efficacy.

Table 2: Recommended Hematological and Clinical Chemistry Monitoring

PanelParametersSample TypeCollection Timepoints
Complete Blood Count (CBC) WBC, RBC, HGB, HCT, PLT, DifferentialWhole Blood (EDTA)Baseline, 24h, 72h, and end of study
Clinical Chemistry ALT, AST, ALP, BUN, Creatinine, Total Bilirubin, Albumin, GlucoseSerum or PlasmaBaseline and end of study
Cytokine Panel IL-6, TNF-α, IFN-γ, MCP-1, IL-1βSerum or PlasmaBaseline, 2h, 6h, 24h post-dose

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in a Mouse Tumor Model

  • Animal Model: C57BL/6 mice bearing subcutaneous tumors (e.g., B16-F10 melanoma or MC38 colon adenocarcinoma).

  • This compound Formulation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • For a 30 mg/kg dose in a 20g mouse (0.6 mg/mouse), if the stock is 30 mg/mL, you will need 20 µL.

    • On the day of injection, prepare the final formulation. For example, for a 100 µL injection volume, mix 5 µL of the DMSO stock with 10 µL of Tween 80, vortex briefly, and then add 85 µL of sterile saline. The final concentration of DMSO would be 5%.

  • Administration:

    • Administer the prepared this compound solution via intraperitoneal (i.p.) injection.

    • A typical dosing schedule for anti-tumor efficacy studies is once daily for 7 consecutive days.

  • Monitoring:

    • Monitor mice daily for clinical signs of toxicity as outlined in Table 1.

    • Measure tumor volume with calipers 2-3 times per week.

    • Collect blood samples at specified timepoints for hematological and cytokine analysis as detailed in Table 2.

  • Endpoint:

    • At the end of the study, euthanize mice and collect tumors and major organs (liver, spleen, lungs, kidneys) for histopathological analysis.

Protocol 2: Monitoring and Mitigation of Potential Cytokine Release Syndrome (CRS)

  • Prophylactic Measures (for high-dose studies):

    • Consider a dose-escalation phase to establish the MTD.

    • For initial studies, use a conservative starting dose.

  • Monitoring for CRS:

    • Observe animals closely for the first 4-6 hours post-injection for clinical signs of CRS (hunched posture, lethargy, piloerection, tachypnea).

    • Consider measuring rectal temperature at baseline and at 2, 4, and 6 hours post-injection.

  • Sample Collection for Cytokine Analysis:

    • Collect blood via submandibular or saphenous vein at baseline and at 2, 6, and 24 hours post-SR-717 administration.

    • Process blood to obtain serum or plasma and store at -80°C until analysis using a multiplex cytokine assay.

  • Intervention (if severe CRS is anticipated or observed):

    • In preclinical models where severe CRS is a concern, pre-treatment with agents like dexamethasone or anti-IL-6 receptor antibodies has been explored for other immunotherapies. However, the impact of such interventions on the therapeutic efficacy of this compound would need to be carefully evaluated.

Visualizations

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING cGAMP->STING activates SR717 This compound SR717->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN_genes Type I IFN Genes pIRF3->IFN_genes translocates to nucleus & activates IFN_production Type I IFN Production IFN_genes->IFN_production

Caption: this compound activates the STING signaling pathway.

Experimental_Workflow cluster_pretreatment Pre-Treatment cluster_treatment Treatment Phase cluster_posttreatment Post-Treatment Analysis baseline_monitoring Baseline Monitoring (Weight, Blood Samples) sr717_admin This compound Administration (e.g., i.p. daily x7) baseline_monitoring->sr717_admin tumor_implantation Tumor Cell Implantation tumor_implantation->baseline_monitoring daily_monitoring Daily Clinical Monitoring sr717_admin->daily_monitoring endpoint_collection Endpoint Sample Collection (Blood, Tissues, Tumor) daily_monitoring->endpoint_collection analysis Data Analysis (Hematology, Cytokines, Histopathology) endpoint_collection->analysis

Caption: Experimental workflow for in vivo this compound studies.

Troubleshooting_Logic start Observe Adverse Event in Mouse is_acute Acute Onset (<6h post-dose)? start->is_acute is_weight_loss Significant Weight Loss (>15%)? is_acute->is_weight_loss No crs_management Suspect CRS - Monitor closely - Reduce dose in future cohorts - Analyze cytokines is_acute->crs_management Yes is_abnormal_bloodwork Abnormal Bloodwork? is_weight_loss->is_abnormal_bloodwork No supportive_care Provide Supportive Care - Hydration - Palatable food - Consider dose reduction is_weight_loss->supportive_care Yes hematology_analysis Correlate with Clinical Signs - Review CBC with differential - Consider dose modification is_abnormal_bloodwork->hematology_analysis Yes end Document Findings & Adjust Protocol is_abnormal_bloodwork->end No crs_management->end supportive_care->end hematology_analysis->end

Caption: Troubleshooting logic for this compound adverse events.

Validation & Comparative

A Head-to-Head Battle for STING Activation: SR-717 vs. cGAMP

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent and effective STING (Stimulator of Interferon Genes) agonists is a critical frontier in immuno-oncology and vaccine development. This guide provides an objective comparison of the STING activation efficiency of a synthetic non-nucleotide agonist, SR-717, and the natural endogenous ligand, cyclic GMP-AMP (cGAMP). By presenting supporting experimental data, detailed methodologies, and visual representations of the underlying biological processes, we aim to equip researchers with the necessary information to make informed decisions for their studies.

The activation of the STING pathway is a pivotal event in the innate immune response to cytosolic DNA, triggering the production of type I interferons and other pro-inflammatory cytokines that orchestrate a robust anti-tumor and anti-viral response. While cGAMP is the natural activator, synthetic agonists like this compound have been developed to overcome some of the limitations of natural cyclic dinucleotides, such as metabolic instability.

Quantitative Comparison of STING Activation

The following tables summarize the available quantitative data on the efficiency of this compound and cGAMP in activating the STING pathway. It is important to note that direct comparisons of potency can be influenced by the specific cell line, assay format, and experimental conditions.

Agonist Assay Type Cell Line Parameter Value Reference
This compound ISG Reporter AssayISG-THP-1 (WT)EC502.1 µM[1]
This compound ISG Reporter AssayISG-THP-1 (cGAS KO)EC502.2 µM[1]
This compound Competitive Binding Assay (vs. 2',3'-cGAMP)-IC507.8 µM[2]
This compound IFN-β Induction-EC803.6 µM[2]
2',3'-cGAMP IRF Reporter AssayIRF Reporter (Luc)-THP-1-Dose-dependent increase in reporter activityBPS Bioscience
This compound IRF Reporter AssayIRF Reporter (Luc)-THP-1-Dose-dependent increase in reporter activityBPS Bioscience

Note: A direct, side-by-side EC50 comparison under identical conditions in a peer-reviewed publication was not available at the time of this guide's compilation. The data from BPS Bioscience indicates both molecules induce a dose-dependent response in an IRF reporter assay.

STING Signaling Pathway

The diagram below illustrates the canonical STING signaling pathway, indicating the points of action for both cGAMP and this compound.

STING_Pathway STING Signaling Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2',3'-cGAMP cGAS->cGAMP produces dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING_inactive STING (inactive) cGAMP->STING_inactive binds & activates SR717 This compound SR717->STING_inactive binds & activates STING_active STING (active dimer) STING_inactive->STING_active dimerizes & translocates TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes ISGs Interferon-Stimulated Genes (ISGs) pIRF3->ISGs induces transcription Cytokines Pro-inflammatory Cytokines pIRF3->Cytokines induces transcription

A simplified diagram of the STING signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments used to evaluate STING agonists are provided below.

Interferon-β (IFN-β) Reporter Assay

This assay quantifies the activation of the STING pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of the IFN-β promoter.

Materials:

  • HEK293T cells

  • Expression plasmids for human STING, IFN-β promoter-luciferase reporter, and a constitutively active Renilla luciferase control plasmid (for normalization).

  • Lipofectamine 2000 or similar transfection reagent.

  • This compound and 2',3'-cGAMP.

  • Dual-Luciferase Reporter Assay System.

  • Luminometer.

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the STING, IFN-β promoter-luciferase, and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's instructions.

  • Stimulation: 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound or 2',3'-cGAMP. Include a vehicle-only control.

  • Incubation: Incubate the cells for 18-24 hours.

  • Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the agonist concentration to determine the EC50 value.

References

A Comparative Guide to SR-717 and Other Small-Molecule STING Agonists for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. This guide provides a comprehensive comparison of the novel small-molecule STING agonist SR-717 with other widely studied alternatives, including the natural ligand cGAMP and the synthetic agonists diABZI and MSA-2. The information presented herein is intended to assist researchers in selecting the most appropriate agonist for their preclinical studies.

Mechanism of Action: The STING Signaling Pathway

The STING pathway is a critical component of the innate immune system. It is activated upon the detection of cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage. This triggers a signaling cascade that culminates in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, leading to the activation of a robust anti-tumor immune response.

Small-molecule STING agonists directly bind to and activate the STING protein, bypassing the need for upstream cGAS activation. This compound, a non-nucleotide agonist, functions as a direct mimetic of the endogenous STING ligand cGAMP, inducing a "closed" conformational change in the STING protein, which is essential for its activation.

STING_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_nucleus Nucleus Agonists Small-Molecule STING Agonists (this compound, diABZI, MSA-2) STING_ER STING (on ER) Agonists->STING_ER bind & activate dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes cGAMP->STING_ER binds & activates STING_Active Activated STING (Golgi) STING_ER->STING_Active translocates TBK1 TBK1 STING_Active->TBK1 recruits NFkB NF-κB STING_Active->NFkB activates pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc translocates NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Genes Type I IFN & Pro-inflammatory Cytokine Genes pIRF3_nuc->Genes induce transcription NFkB_nuc->Genes induce transcription Proteins IFN-β, TNF-α, IL-6, etc. Genes->Proteins translation Immune_Response Anti-Tumor Immune Response Proteins->Immune_Response mediate

Caption: The cGAS-STING signaling pathway initiated by cytosolic dsDNA or small-molecule agonists.

Quantitative Comparison of Small-Molecule STING Agonists

The following tables summarize key quantitative data for this compound and other selected STING agonists based on published literature.

Table 1: In Vitro Activity

AgonistTargetAssayCell LineEC50 (µM)Reference
This compound Human STINGISG ReporterTHP-1 (WT)2.1
Human STINGISG ReporterTHP-1 (cGAS KO)2.2
diABZI Human STINGIFN-β SecretionTHP-13.1 ± 0.6
MSA-2 Human STING (WT)IFN-β SecretionTHP-18.3
Human STING (HAQ)IFN-β SecretionTHP-124
2'3'-cGAMP Human STINGIFN-β SecretionTHP-153.9 ± 5

Table 2: Binding Affinity

AgonistTargetAssayIC50 (µM)K_d (nM)Reference
This compound Human STINGCompetitive Binding7.8-
diABZI Human STINGCompetitive Binding0.02 ± 0.0008~1.6
2'3'-cGAMP Human STINGCompetitive Binding-3.79

Table 3: In Vivo Anti-Tumor Efficacy

AgonistTumor ModelAdministrationDose & ScheduleTumor Growth InhibitionReference
This compound B16F10 MelanomaIntraperitoneal30 mg/kg, daily for 7 daysSignificant
diABZI CT26 Colon CarcinomaIntravenous3 mg/kgDurable anti-tumor effect
MSA-2 CT26 Colon CarcinomaOral60 mg/kg, single doseTumor regression

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of STING agonists. Below are protocols for key experiments cited in the comparative analysis.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cell Culture (e.g., THP-1 Reporter Cells) Agonist_Treatment Treat cells with STING Agonists (Dose-Response) Cell_Culture->Agonist_Treatment Reporter_Assay ISG Reporter Assay (Luciferase) Agonist_Treatment->Reporter_Assay ELISA Cytokine Quantification (IFN-β, TNF-α ELISA) Agonist_Treatment->ELISA EC50 Determine EC50 Reporter_Assay->EC50 ELISA->EC50 Agonist_Administration Administer STING Agonists (i.p., i.v., oral) EC50->Agonist_Administration Inform dose selection Tumor_Implantation Syngeneic Tumor Model (e.g., B16F10 in C57BL/6) Tumor_Implantation->Agonist_Administration Tumor_Measurement Monitor Tumor Growth Agonist_Administration->Tumor_Measurement Immune_Profiling Immune Cell Profiling (Flow Cytometry) Agonist_Administration->Immune_Profiling Efficacy Assess Anti-Tumor Efficacy Tumor_Measurement->Efficacy Immune_Profiling->Efficacy

Caption: A typical experimental workflow for comparing STING agonists.

In Vitro STING Activation using a THP-1 ISG Reporter Cell Line

This protocol describes the measurement of STING pathway activation by quantifying the activity of an Interferon-Stimulated Gene (ISG) promoter-driven luciferase reporter.

Materials:

  • THP-1-ISG-Lucia™ cells (InvivoGen)

  • RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 100 µg/ml Zeocin™

  • STING agonists (this compound, diABZI, MSA-2, cGAMP)

  • QUANTI-Luc™ detection reagent (InvivoGen)

  • 96-well white, flat-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed THP-1-ISG-Lucia™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of the STING agonists in complete culture medium.

  • Cell Treatment: Add the diluted agonists to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Following incubation, add 20 µL of the cell culture supernatant to a white 96-well plate. Add 50 µL of QUANTI-Luc™ reagent to each well.

  • Data Acquisition: Measure luminescence using a plate reader with an appropriate integration time.

  • Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit a four-parameter logistic curve to determine the EC50 value.

Quantification of IFN-β Secretion by ELISA

This protocol details the measurement of IFN-β secreted into the cell culture supernatant following STING agonist treatment.

Materials:

  • Human IFN-β ELISA Kit (e.g., from R&D Systems or BioLegend)

  • THP-1 cells

  • RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • STING agonists

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding: Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 96-well plate and incubate for 24 hours.

  • Cell Treatment: Treat cells with serial dilutions of STING agonists for 24 hours.

  • Sample Collection: Centrifuge the plate and collect the cell culture supernatant.

  • ELISA: Perform the IFN-β ELISA according to the manufacturer's instructions. This typically involves:

    • Adding standards and samples to the antibody-coated plate.

    • Incubating with a detection antibody.

    • Adding a substrate solution and stopping the reaction.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve and calculate the concentration of IFN-β in the samples.

In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model

This protocol provides a general framework for assessing the anti-tumor activity of a STING agonist in a B16F10 melanoma mouse model.

Materials:

  • 6-8 week old C57BL/6 mice

  • B16F10 melanoma cells

  • STING agonist formulated in a suitable vehicle (e.g., saline for intraperitoneal injection)

  • Calipers for tumor measurement

  • Syringes and needles

Procedure:

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 B16F10 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to an average volume of 50-100 mm³. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).

  • Randomization: Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).

  • Treatment Administration: Administer the STING agonist or vehicle via the desired route and schedule (e.g., intraperitoneally daily for 7 days).

  • Continued Monitoring: Continue to monitor tumor growth and body weight throughout the study.

  • Endpoint Analysis: At the end of the study, tumors can be excised for further analysis, such as immune cell profiling by flow cytometry.

Concluding Remarks

This compound is a potent, non-nucleotide small-molecule STING agonist that demonstrates significant in vitro and in vivo anti-tumor activity. Its mechanism as a cGAMP mimetic provides a strong rationale for its use in preclinical cancer models. When compared to other small-molecule agonists like diABZI and MSA-2, this compound exhibits comparable in vitro potency. The choice of agonist for a particular study will depend on the specific research question, the desired route of administration, and the tumor model being used. The data and protocols provided in this guide are intended to serve as a valuable resource for researchers navigating the exciting field of STING-targeted cancer immunotherapy.

Comparative Efficacy of SR-717 Across Human STING Variants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the novel STING agonist SR-717 against other leading alternatives, with a focus on its efficacy across different human STING (Stimulator of Interferon Genes) variants. This document summarizes key experimental data, outlines detailed protocols, and visualizes critical pathways to support informed decisions in immuno-oncology and drug discovery.

The activation of the STING pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists can induce the production of type I interferons and other pro-inflammatory cytokines, leading to a robust anti-tumor immune response. However, the human population exhibits several common polymorphisms in the STING gene, resulting in protein variants that can respond differently to various agonists. This guide focuses on the non-nucleotide STING agonist this compound and compares its performance with other notable agonists, diABZI and MSA-2, across these prevalent human STING variants.

Quantitative Comparison of STING Agonist Efficacy

The following table summarizes the half-maximal effective concentration (EC50) values of this compound and other STING agonists across different human STING variants. Lower EC50 values indicate higher potency.

STING VariantThis compound EC50 (µM)diABZI EC50 (µM)MSA-2 EC50 (µM)
Wild-Type (WT/R232) Broadly active[1]~0.13 (in human PBMCs)[2]8.3[3]
HAQ (R71H-G230A-R293Q) Broadly active[1]Data not available24[3]
AQ (G230A-R293Q) Broadly activeData not availableData not available
Q (R293Q) Broadly activeData not availableData not available
REF (H232) Broadly activeData not availableData not available
THP-1 (WT) 2.10.013Data not available
THP-1 (cGAS KO) 2.2Data not availableData not available

Note: While this compound is reported to have broad interallelic specificity across five common human STING variants, specific EC50 values for each variant from a head-to-head comparison were not publicly available in the searched literature. The EC50 values for diABZI and MSA-2 are from different studies and cell types, which should be considered when making direct comparisons.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these STING agonists, the following diagrams illustrate the STING signaling pathway and a general experimental workflow for assessing agonist activity.

STING_Signaling_Pathway Figure 1: STING Signaling Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP ATP, GTP dsDNA Cytosolic dsDNA dsDNA->cGAS STING_ER STING (dimer) cGAMP->STING_ER binds SR717 This compound / Other Agonists SR717->STING_ER binds STING_Golgi Activated STING STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc translocates ISRE ISRE pIRF3_nuc->ISRE binds IFN Type I Interferons (e.g., IFN-β) ISRE->IFN drives transcription

Figure 1: STING Signaling Pathway

Experimental_Workflow Figure 2: Experimental Workflow for STING Agonist Evaluation start Start cell_culture 1. Cell Culture (e.g., THP-1 or HEK293T expressing STING variants) start->cell_culture agonist_treatment 2. Treat cells with varying concentrations of STING agonists (this compound, diABZI, MSA-2) cell_culture->agonist_treatment incubation 3. Incubate for a defined period (e.g., 18-24 hours) agonist_treatment->incubation readout 4. Measure STING Activation incubation->readout reporter_assay Reporter Gene Assay (e.g., Luciferase) readout->reporter_assay elisa IFN-β ELISA readout->elisa data_analysis 5. Data Analysis (Determine EC50 values) reporter_assay->data_analysis elisa->data_analysis end End data_analysis->end

Figure 2: Experimental Workflow for STING Agonist Evaluation

Detailed Experimental Protocols

IFN-β Reporter Gene Assay

This assay quantifies the activation of the STING pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of an IFN-β promoter or an Interferon-Stimulated Response Element (ISRE).

Materials:

  • HEK293T cells (deficient in endogenous STING)

  • Expression plasmids for human STING variants (WT, HAQ, AQ, Q, H232)

  • IFN-β promoter-luciferase or ISRE-luciferase reporter plasmid

  • A constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for normalization

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transfection reagent

  • STING agonists (this compound, diABZI, MSA-2)

  • Luciferase assay reagent

  • 96-well white, flat-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in 96-well plates.

  • Transfection: Co-transfect cells with a STING variant expression plasmid, the IFN-β/ISRE-luciferase reporter plasmid, and the control reporter plasmid using a suitable transfection reagent.

  • Agonist Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the STING agonists. Include a vehicle-only control.

  • Incubation: Incubate the cells for 18-24 hours at 37°C and 5% CO2.

  • Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the agonist concentration and determine the EC50 value using a non-linear regression model.

IFN-β Enzyme-Linked Immunosorbent Assay (ELISA)

This assay directly measures the amount of IFN-β secreted by cells into the culture medium following STING activation.

Materials:

  • THP-1 cells or human peripheral blood mononuclear cells (PBMCs)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • STING agonists (this compound, diABZI, MSA-2)

  • Human IFN-β ELISA kit

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed THP-1 cells or PBMCs in 96-well plates.

  • Agonist Treatment: Treat the cells with serial dilutions of the STING agonists. Include a vehicle-only control.

  • Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatants.

  • ELISA: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve using the provided IFN-β standards. Determine the concentration of IFN-β in the samples from the standard curve. Plot the IFN-β concentration against the agonist concentration to determine the EC50 value.

Conclusion

References

SR-717: A Comparative Analysis of its Impact on PD-L1 Expression in Tumor Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SR-717, a novel non-nucleotide STING (Stimulator of Interferon Genes) agonist, and its effect on Programmed Death-Ligand 1 (PD-L1) expression in tumor cells. We will explore its mechanism of action and compare its performance with alternative immunotherapeutic agents, supported by available experimental data. This document also includes detailed experimental protocols for key analysis techniques and visual representations of the relevant biological pathways and workflows.

Introduction to this compound and PD-L1

This compound is a small-molecule STING agonist that has demonstrated significant anti-tumor activity.[1] It functions as a mimetic of the natural STING ligand, cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), inducing a conformational change in the STING protein and activating downstream signaling.[2][3] A key consequence of STING activation is the production of type I interferons (IFNs), potent cytokines that play a crucial role in the anti-cancer immune response.

Programmed Death-Ligand 1 (PD-L1) is a transmembrane protein frequently overexpressed on tumor cells. Its interaction with the PD-1 receptor on activated T cells delivers an inhibitory signal, leading to T cell exhaustion and allowing cancer cells to evade immune destruction. The upregulation of PD-L1 is a significant mechanism of immune resistance in the tumor microenvironment.

A critical aspect of STING agonist therapy is its demonstrated ability to induce the expression of PD-L1 on tumor cells in a STING-dependent manner.[1][2] This dual effect of activating an anti-tumor immune response while simultaneously upregulating an immune checkpoint molecule has significant implications for combination therapies, particularly with PD-1/PD-L1 blockade.

Comparative Analysis of PD-L1 Induction

While direct head-to-head quantitative comparisons of PD-L1 induction by this compound and other specific innate immune agonists in the same experimental setting are limited in the publicly available literature, we can infer a comparative understanding from individual studies. The following table summarizes the observed effects of this compound and alternative therapies on PD-L1 expression.

Therapeutic AgentClassMechanism of PD-L1 InductionCell Types StudiedObserved Effect on PD-L1 ExpressionReference
This compound Non-nucleotide STING Agonist Acts as a cGAMP mimetic, activating the STING-TBK1-IRF3 pathway, leading to Type I IFN production and subsequent upregulation of PD-L1.THP-1 cells, primary human peripheral blood mononuclear cells (PBMCs)Induces PD-L1 expression in a STING-dependent manner.
cGAMP Cyclic Dinucleotide (CDN) STING Agonist Natural STING ligand that directly binds to and activates STING, initiating the same downstream signaling cascade as this compound to induce PD-L1.Various cancer cell lines and immune cells.Potent inducer of PD-L1 expression.
diABZI Non-nucleotide STING Agonist A synthetic non-CDN STING agonist that also activates the STING pathway, leading to IFN-β production and subsequent PD-L1 upregulation.Murine and human cell lines.Induces a strong IFN-β response, which is known to upregulate PD-L1.Not explicitly quantified against this compound
Resiquimod (R848) TLR7/8 Agonist Activates Toll-like receptors 7 and 8, leading to the production of pro-inflammatory cytokines, including Type I IFNs, which can upregulate PD-L1.Immune cells (e.g., dendritic cells, macrophages), some cancer cells.Induces PD-L1 expression on antigen-presenting cells.

Note: The data presented in this table is compiled from separate studies and does not represent a direct, side-by-side comparison under identical experimental conditions.

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and methodologies discussed, the following diagrams are provided in the DOT language for Graphviz.

SR717_PDL1_Pathway This compound Signaling Pathway to PD-L1 Expression cluster_cell Tumor Cell SR717 This compound STING STING (on ER membrane) SR717->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates to IFNB_gene IFN-β Gene pIRF3->IFNB_gene activates transcription PDL1_gene PD-L1 Gene IFNB IFN-β (secreted) IFNB_gene->IFNB transcribed & translated to IFNAR IFNAR (receptor) IFNB->IFNAR binds to (autocrine/paracrine) JAK_STAT JAK/STAT Pathway IFNAR->JAK_STAT activates STAT1 p-STAT1 JAK_STAT->STAT1 phosphorylates ISGF3 ISGF3 Complex STAT1->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISGF3->Nucleus translocates to ISGF3->PDL1_gene activates transcription PDL1_protein PD-L1 Protein PDL1_gene->PDL1_protein transcribed & translated to

Caption: this compound activates the STING pathway, leading to IFN-β production and subsequent upregulation of PD-L1.

PDL1_Analysis_Workflow Experimental Workflow for PD-L1 Expression Analysis cluster_treatment Cell Treatment cluster_analysis PD-L1 Expression Analysis TumorCells Tumor Cell Culture Treatment Treat with this compound or Alternative Agonist (e.g., cGAMP, R848) TumorCells->Treatment Control Vehicle Control TumorCells->Control Harvest Harvest Cells Treatment->Harvest Control->Harvest Lysate Prepare Cell Lysates (for Western Blot) Harvest->Lysate Stain Stain Cells with Anti-PD-L1 Antibody (for Flow Cytometry) Harvest->Stain FixEmbed Fix, Embed & Section (for IHC) Harvest->FixEmbed WB Western Blot Lysate->WB Flow Flow Cytometry Stain->Flow IHC Immunohistochemistry (IHC) FixEmbed->IHC DataQuant Data Acquisition & Quantification WB->DataQuant Flow->DataQuant IHC->DataQuant

Caption: A typical workflow for analyzing PD-L1 expression in tumor cells after treatment.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are generalized protocols for the key techniques used to assess PD-L1 expression.

Western Blot for PD-L1 Detection

Objective: To determine the relative protein levels of PD-L1 in tumor cells following treatment.

Protocol:

  • Cell Culture and Treatment: Plate tumor cells at an appropriate density and allow them to adhere overnight. Treat the cells with this compound, an alternative agonist, or a vehicle control for a predetermined time course (e.g., 24-48 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and denature by heating. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PD-L1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should be used on the same membrane.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the PD-L1 signal to the loading control.

Flow Cytometry for Surface PD-L1 Expression

Objective: To quantify the percentage of cells expressing PD-L1 on their surface and the mean fluorescence intensity (MFI) of expression.

Protocol:

  • Cell Preparation: Following treatment, harvest the cells and wash them with FACS buffer (PBS containing 1-2% BSA).

  • Fc Receptor Blocking: Block Fc receptors by incubating the cells with an Fc blocking reagent to prevent non-specific antibody binding.

  • Staining: Incubate the cells with a fluorescently conjugated anti-PD-L1 antibody or an isotype control antibody for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analysis: Analyze the data using appropriate software to gate on the live cell population and determine the percentage of PD-L1 positive cells and the MFI relative to the isotype control.

Immunohistochemistry (IHC) for PD-L1 in Tumor Tissue

Objective: To visualize and semi-quantitatively assess PD-L1 expression within the context of tumor tissue architecture.

Protocol:

  • Tissue Preparation: Formalin-fix and paraffin-embed tumor tissue samples. Cut 4-5 µm sections and mount them on charged slides.

  • Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).

  • Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific binding sites with a protein block.

  • Primary Antibody Incubation: Incubate the slides with a primary antibody against PD-L1 for a specified time at a predetermined optimal concentration.

  • Detection System: Use a polymer-based detection system with a secondary antibody conjugated to HRP.

  • Chromogen Application: Apply a chromogen such as diaminobenzidine (DAB) to visualize the antibody binding, resulting in a brown precipitate.

  • Counterstaining: Lightly counterstain the slides with hematoxylin.

  • Dehydration and Mounting: Dehydrate the slides through a graded series of ethanol to xylene and coverslip with a permanent mounting medium.

  • Scoring: Evaluate the slides microscopically, often using a tumor proportion score (TPS) or combined positive score (CPS) to quantify PD-L1 expression.

Conclusion

References

Comparative Efficacy of STING Agonist SR-717 in Syngeneic Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the anti-tumor activity of SR-717, a novel non-nucleotide STING agonist, reveals its potential as a potent immunotherapeutic agent. This guide provides a comparative overview of this compound's performance against established checkpoint inhibitors, supported by experimental data from syngeneic mouse models.

This compound is a small-molecule STING (Stimulator of Interferon Genes) agonist that functions as a direct cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) mimetic.[1] Activation of the STING pathway is a critical component of the innate immune system's response to cancerous cells, leading to the production of type I interferons and other pro-inflammatory cytokines that orchestrate a robust anti-tumor immune response.[2][3] Preclinical studies have demonstrated that this compound promotes the activation of key anti-tumor immune cells, including CD8+ T cells, natural killer (NK) cells, and dendritic cells (DCs), and facilitates antigen cross-priming.[1][2]

Performance in Syngeneic Models: A Tabular Comparison

To objectively evaluate the anti-tumor efficacy of this compound, this guide summarizes quantitative data from studies in various syngeneic tumor models. For comparison, data for commonly used checkpoint inhibitors, anti-PD-1 and anti-CTLA-4 antibodies, are also presented.

Treatment AgentSyngeneic ModelEfficacy MetricResult
This compound B16-F10 MelanomaInhibition of Lung MetastasisSignificant reduction in the number of visible melanoma nodules on the lung surface when combined with oncolytic virus S218.
This compound B16-F10 MelanomaImmune Cell InfiltrationIncreased proportion of mature DCs, CD4+ T cells, CD8+ T cells, and NK cells in the lungs of tumor-bearing mice (in combination with S218).
Anti-PD-1 MC38 Colon CarcinomaTumor Growth Inhibition (TGI)Varied responses reported, with some studies showing modest and others complete regression.
Anti-PD-1 CT26 Colon CarcinomaTumor Growth Inhibition (TGI)Sensitive to anti-PD-1 treatment, with significant tumor growth inhibition observed.
Anti-CTLA-4 CT26 Colon CarcinomaTumor Growth Inhibition (TGI)Significant tumor growth inhibition.
Anti-PD-1 + Anti-CTLA-4 CT26 Colon CarcinomaImmune Cell InfiltrationSignificant increase in CD8+ T-cells (from 5.37% to 9.64% of immune cells).
Anti-PD-1 + Anti-CTLA-4 MC38 Colon CarcinomaTumor GrowthDelayed tumor growth, with 1 out of 12 mice showing a complete response.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for the key studies cited in this guide.

This compound in Combination with Oncolytic Virus in B16-F10 Melanoma Model
  • Animal Model: C57BL/6 mice.

  • Tumor Cell Line: B16F10-LUC (luciferase-expressing) melanoma cells.

  • Tumor Implantation: Intravenous injection of B16F10-LUC cells.

  • Treatment:

    • Intranasal immunization with oncolytic virus S218.

    • Intravenous administration of a formulation containing this compound (FA-SR717-NLC).

  • Efficacy Assessment:

    • Bioluminescent imaging to monitor metastatic tumor growth in the lungs.

    • Counting of visible melanoma nodules on the lung surface at day 21.

    • Flow cytometry analysis of immune cell populations (DCs, CD4+ T cells, CD8+ T cells, NK cells, Tregs) in the lungs.

Anti-PD-1 and Anti-CTLA-4 in Syngeneic Colon Carcinoma Models
  • Animal Models: BALB/c mice for CT26 tumors and C57BL/6 mice for MC38 tumors.

  • Tumor Cell Lines: CT26 and MC38 colon carcinoma cells.

  • Tumor Implantation: Subcutaneous injection of tumor cells (e.g., 5 x 10^6 MC38 cells or 3 x 10^5 CT26 cells) into the flank.

  • Treatment:

    • Intraperitoneal injections of anti-PD-1 and/or anti-CTLA-4 antibodies (e.g., 10 mg/kg).

    • Treatment was typically initiated when tumors reached a certain volume (e.g., 150 mm³).

  • Efficacy Assessment:

    • Tumor volume was measured regularly using calipers.

    • Flow cytometry was used to analyze tumor-infiltrating immune cells.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the STING signaling pathway activated by this compound and a typical experimental workflow for evaluating anti-tumor agents in syngeneic models.

STING_Pathway This compound Activated STING Signaling Pathway SR717 This compound (cGAMP Mimetic) STING STING (on ER membrane) SR717->STING Binds and activates TBK1 TBK1 STING->TBK1 Recruits and activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 Phosphorylated IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocates to IFNs Type I Interferons (IFNs) Nucleus->IFNs Induces transcription of Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Induces transcription of Immune_Activation Anti-Tumor Immune Response IFNs->Immune_Activation Cytokines->Immune_Activation

Caption: this compound activates the STING pathway, leading to an anti-tumor immune response.

Experimental_Workflow Syngeneic Model Experimental Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis Tumor_Cells Tumor Cell Culture (e.g., MC38, CT26) Implantation Subcutaneous Tumor Cell Implantation Tumor_Cells->Implantation Mice Syngeneic Mice (e.g., C57BL/6, BALB/c) Mice->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Treatment Treatment Initiation (this compound or Comparators) Tumor_Growth->Treatment Efficacy_Assessment Efficacy Assessment (Tumor Volume, Survival) Treatment->Efficacy_Assessment Immune_Profiling Immune Cell Profiling (Flow Cytometry) Efficacy_Assessment->Immune_Profiling

Caption: Workflow for evaluating anti-tumor agents in syngeneic mouse models.

Conclusion

The available data indicates that this compound is a promising immuno-oncology agent that effectively activates the STING pathway to induce an anti-tumor immune response. While direct monotherapy comparisons with checkpoint inhibitors in identical syngeneic models are not yet widely published, the potent immune activation profile of this compound suggests its potential for both standalone and combination therapies. Further head-to-head studies are warranted to fully delineate the comparative efficacy of this compound and to optimize its clinical application for cancer treatment.

References

A Comparative Guide to STING Agonists: Cross-Reactivity of SR-717 Between Mouse and Human STING

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of the STING (Stimulator of Interferon Genes) signaling pathway has unveiled a critical mechanism in innate immunity and has become a promising target for therapeutic intervention, particularly in oncology. STING agonists, by activating this pathway, can induce a potent anti-tumor immune response. This guide provides a comparative analysis of the non-cyclic dinucleotide STING agonist SR-717, focusing on its cross-reactivity between mouse and human STING. We will compare its performance with other notable STING agonists, namely diABZI, MSA-2, and the mouse-specific agonist DMXAA, supported by experimental data.

STING Signaling Pathway

The canonical STING signaling pathway is initiated by the recognition of cytosolic double-stranded DNA (dsDNA), a danger signal often associated with viral or bacterial infections and cellular damage. The enzyme cyclic GMP-AMP synthase (cGAS) binds to dsDNA and synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, a transmembrane protein located in the endoplasmic reticulum. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, initiating a robust immune response.[1]

STING_Signaling_Pathway STING Signaling Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive STING (inactive) cGAMP->STING_inactive binds & activates STING_active STING (active) STING_inactive->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes Transcription Transcription of Type I IFNs & Pro-inflammatory Cytokines pIRF3->Transcription induces

A simplified diagram of the cGAS-STING signaling pathway.

Comparative Performance of STING Agonists

The efficacy of STING agonists can be evaluated by their ability to induce type I interferon (IFN-β) production. The half-maximal effective concentration (EC50) is a common metric used to quantify the potency of an agonist. The following tables summarize the available data for this compound and its alternatives in both human and mouse cell lines.

A Note on Cross-Study Comparisons: The data presented below is compiled from various studies. Direct comparison of absolute EC50 values between different publications should be approached with caution, as experimental conditions such as cell lines, agonist formulation, and assay methods can vary.

This compound: A Cross-Reactive STING Agonist

This compound is a non-nucleotide, small-molecule STING agonist that has demonstrated broad interspecies and interallelic specificity.[2] It functions as a direct cGAMP mimetic, inducing the same "closed" conformation of the STING protein.[2]

Agonist Species Cell Line Assay EC50 (µM) Reference
This compoundHumanISG-THP1 (WT)ISG Reporter2.1[1]
This compoundHumanISG-THP1 (cGAS KO)ISG Reporter2.2[1]
This compoundMouseNot Available-Not Available-

Data for the EC50 of this compound in a mouse cell line was not available in the reviewed literature.

Alternative STING Agonists

Several other non-cyclic dinucleotide STING agonists have been developed, each with distinct characteristics.

  • diABZI: A potent non-CDN STING agonist that has been shown to activate both human and mouse STING.

  • MSA-2: An orally available non-CDN STING agonist that also demonstrates activity against both human and mouse STING.

  • DMXAA: A well-characterized STING agonist that is known to be a potent activator of mouse STING but does not activate human STING. This species-specific activity makes it a valuable tool for comparative studies.

Agonist Species Cell Line/System Assay EC50 / Kd (nM) Reference
diABZIHumanRecombinant STINGIsothermal Titration CalorimetryKd: ~1.6
diABZIHumanNot SpecifiedIFN-β SecretionEC50: 3100 ± 600
diABZIMouseRAW264.7 & J774Luciferase Reporter~1000
MSA-2HumanNot Specified (WT isoform)Not SpecifiedEC50: 8300
MSA-2HumanNot Specified (HAQ isoform)Not SpecifiedEC50: 24000
MSA-2MouseRAW264.7IFN-β SecretionNot Specified
DMXAAMouseRAW264.7 & J774Luciferase Reporter~50000
DMXAAHumanVariousVariousNo activity

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of STING agonists. Below are representative protocols for key experiments.

Protocol 1: STING Activation Reporter Assay in Human THP-1 Cells

This assay is used to determine the potency of STING agonists by measuring the induction of an interferon-stimulated response element (ISRE)-driven reporter gene (e.g., luciferase).

Reporter_Assay_Workflow STING Reporter Assay Workflow step1 Seed THP-1 reporter cells in a 96-well plate step2 Prepare serial dilutions of STING agonist step1->step2 step3 Add agonist to cells and incubate for 16-24 hours step2->step3 step4 Lyse cells and add luciferase substrate step3->step4 step5 Measure luminescence step4->step5 step6 Analyze data to determine EC50 step5->step6

Workflow for a STING activation reporter assay.

Materials:

  • THP-1 cells stably expressing an ISRE-luciferase reporter construct (e.g., THP1-Dual™ KI-hSTING cells).

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS and antibiotics).

  • STING agonist (e.g., this compound).

  • 96-well white, flat-bottom plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the THP-1 reporter cells at a density of approximately 5 x 104 to 1 x 105 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of the STING agonist in complete culture medium.

  • Cell Treatment: Add the diluted agonist to the cells and incubate for 16-24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Following incubation, lyse the cells and add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit a dose-response curve to determine the EC50 value.

Protocol 2: IFN-β ELISA in Mouse Bone Marrow-Derived Macrophages (BMDMs)

This protocol is used to quantify the amount of IFN-β secreted by mouse macrophages in response to STING agonist stimulation.

ELISA_Workflow IFN-β ELISA Workflow step1 Isolate and culture mouse BMDMs step2 Stimulate BMDMs with STING agonist for 24 hours step1->step2 step3 Collect cell culture supernatants step2->step3 step4 Perform IFN-β ELISA on supernatants as per kit instructions step3->step4 step5 Measure absorbance and calculate IFN-β concentration step4->step5

Workflow for an IFN-β ELISA.

Materials:

  • Bone marrow cells isolated from mice (e.g., C57BL/6).

  • Macrophage colony-stimulating factor (M-CSF).

  • Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics).

  • STING agonist (e.g., this compound).

  • Mouse IFN-β ELISA kit.

  • Microplate reader.

Procedure:

  • BMDM Differentiation: Isolate bone marrow cells from the femurs and tibias of mice. Culture the cells in complete medium supplemented with M-CSF for 6-7 days to differentiate them into macrophages.

  • Cell Seeding and Stimulation: Seed the differentiated BMDMs in a 96-well plate. Stimulate the cells with various concentrations of the STING agonist for 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.

  • ELISA: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves adding the supernatants to an antibody-coated plate, followed by the addition of a detection antibody and a substrate for color development.

  • Data Acquisition and Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of IFN-β in the samples by comparing the absorbance values to a standard curve.

Conclusion

This compound is a promising non-cyclic dinucleotide STING agonist that exhibits cross-reactivity between human and mouse STING, a desirable characteristic for preclinical to clinical translation. The available data in human cell lines indicates potent activation of the STING pathway. While direct comparative data for this compound in mouse cell lines is needed for a complete cross-reactivity profile, its demonstrated in vivo activity in mouse models suggests effective engagement of murine STING.

In comparison to other non-CDN STING agonists, diABZI appears to be a highly potent activator of both human and mouse STING. MSA-2 also shows cross-species activity and has the advantage of oral bioavailability. The mouse-specific agonist DMXAA remains a valuable tool for dissecting species-specific differences in STING biology.

The selection of a STING agonist for therapeutic development will depend on a multitude of factors including potency, cross-reactivity, pharmacokinetic properties, and the specific therapeutic application. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation and comparison of novel STING agonists, facilitating the identification of candidates with the greatest therapeutic potential.

References

Comparative Analysis of SR-717 and Natural Cyclic Dinucleotides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a pivotal strategy in cancer immunotherapy, leveraging the body's innate immune system to recognize and combat malignancies. This guide provides a detailed comparative analysis of SR-717, a novel non-nucleotide STING agonist, and natural cyclic dinucleotides (CDNs), the endogenous activators of the STING pathway. This comparison is supported by experimental data to inform researchers, scientists, and drug development professionals on their respective characteristics and performance.

Introduction to STING Agonists

The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a signal of infection or cellular damage.[1] Upon DNA detection, the enzyme cGAS synthesizes the natural cyclic dinucleotide 2',3'-cGAMP, which binds to and activates the STING protein located on the endoplasmic reticulum.[2] This activation triggers a signaling cascade involving TBK1 and IRF3, leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[3][4] This response bridges innate and adaptive immunity, promoting the maturation of dendritic cells, priming of CD8+ T cells, and recruitment of natural killer (NK) cells to the tumor microenvironment.[5]

Natural CDNs, such as cGAMP, c-di-AMP, and c-di-GMP, are the physiological ligands for STING. However, their therapeutic potential has been hampered by challenges including poor metabolic stability, high polarity, and a short circulatory half-life, often restricting their use to intratumoral administration. To overcome these limitations, synthetic non-nucleotide STING agonists like this compound have been developed. This compound is a small molecule that functions as a direct cGAMP mimetic, designed for improved stability and systemic activity.

Quantitative Performance Comparison

The following tables summarize the key performance metrics of this compound in comparison to the natural STING agonist 2',3'-cGAMP, based on available preclinical data.

Table 1: In Vitro Activity and Potency

ParameterThis compoundNatural CDN (2',3'-cGAMP)Key Characteristics & Differences
Agonist Type Non-nucleotide, small-molecule cGAMP mimeticNatural Cyclic DinucleotideThis compound is synthetic, designed for improved drug-like properties.
Binding Affinity (IC50) 7.8 µM (competitive with 2',3'-cGAMP)3.79 nM (Kd for diABZI is ~1.6 nM for comparison)Natural CDNs exhibit very high binding affinity. This compound binds competitively but with a lower affinity.
IFN-β Induction (EC50) ~2.1 - 2.2 µM (in THP-1 cell lines)53.9 µM (for comparison, diABZI is 3.1 µM)This compound demonstrates potent induction of IFN-β, significantly more so than the natural ligand in this assay.
STING Conformation Induces "closed" conformationInduces "closed" conformationBoth agonists activate STING via the same conformational change, ensuring a similar downstream signaling mechanism.

Table 2: In Vivo Properties and Antitumor Efficacy

ParameterThis compoundNatural CDN (2',3'-cGAMP)Key Characteristics & Differences
Metabolic Stability High, designed to be stableLow, subject to rapid degradation by phosphodiesterasesThis compound's stability allows for prolonged systemic exposure.
Administration Route Systemic (intraperitoneal, intravenous)Primarily limited to intratumoral administrationSystemic delivery of this compound enables treatment of metastatic disease, a major advantage over locally restricted CDNs.
Systemic Antitumor Activity Demonstrated as a single agentLimited due to instability and poor bioavailabilityThis compound effectively activates CD8+ T cells, NK cells, and dendritic cells in relevant tissues after systemic administration.
Combination Therapy Shows synergistic effects with anti-PD-L1 therapyCan be effective, but delivery challenges remainThis compound induces PD-L1 expression in a STING-dependent manner, providing a strong rationale for combination with checkpoint inhibitors.

Signaling and Experimental Workflows

Visual diagrams are provided below to illustrate the STING signaling pathway and standard experimental workflows used to evaluate and compare these agonists.

Signaling Pathway

The cGAS-STING pathway is initiated by the detection of cytosolic DNA. Both natural CDNs and this compound directly engage the STING protein to initiate downstream signaling, resulting in an anti-tumor immune response.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum / Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA (viral, bacterial, or self) cGAS cGAS dsDNA->cGAS Senses cGAMP 2',3'-cGAMP (Natural CDN) cGAS->cGAMP Synthesizes STING STING Dimerization & Translocation cGAMP->STING Binds & Activates SR717 This compound (Synthetic Agonist) SR717->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylates IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimerization IRF3->pIRF3 IFN_genes IFN-I Genes (e.g., IFNB1) pIRF3->IFN_genes Drives Transcription Cytokines Pro-inflammatory Cytokine Genes pIRF3->Cytokines Drives Transcription

Caption: The cGAS-STING signaling pathway activated by this compound and natural CDNs.
Experimental Workflows

The evaluation of STING agonists typically involves a series of in vitro and in vivo experiments to determine potency, efficacy, and mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy Studies binding_assay Binding Affinity Assay (SPR or ITC) reporter_assay IFN-β Reporter Assay (e.g., THP-1 Dual™ cells) binding_assay->reporter_assay cytokine_assay Cytokine Profiling (ELISA or Luminex) reporter_assay->cytokine_assay tumor_implant Tumor Cell Implantation (Syngeneic Mouse Model) cytokine_assay->tumor_implant Candidate Selection treatment Systemic/Local Administration of STING Agonist tumor_implant->treatment monitoring Tumor Volume Measurement & Survival Monitoring treatment->monitoring analysis Immunophenotyping (Flow Cytometry of TME & Spleen) monitoring->analysis

Caption: Standard experimental workflow for evaluating STING agonists.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of STING agonists. Below are protocols for key experiments cited in the comparative analysis.

IFN-β Reporter Gene Assay

Objective: To quantify the ability of a STING agonist to induce IFN-β promoter activity, a direct measure of STING pathway activation.

Methodology:

  • Cell Line: THP-1 Dual™ cells (InvivoGen), which are human monocytic cells engineered with a secreted luciferase reporter gene under the control of an IRF-inducible promoter. These cells are ideal as they express all components of the cGAS-STING pathway.

  • Cell Seeding: Seed the THP-1 Dual™ cells in a 96-well plate at a density of 100,000 to 200,000 cells per well in their recommended culture medium.

  • Compound Treatment: Prepare serial dilutions of the STING agonist (e.g., this compound, cGAMP) in culture medium. Add the diluted compounds to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known potent agonist).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2 to allow for reporter gene expression.

  • Signal Detection: After incubation, collect a small aliquot of the cell culture supernatant. Add the supernatant to a well of a white, opaque 96-well plate containing the luciferase detection reagent (e.g., QUANTI-Luc™). Measure the luminescence using a luminometer.

  • Data Analysis: Plot the luminescence signal against the agonist concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

In Vivo Syngeneic Mouse Tumor Model

Objective: To evaluate the anti-tumor efficacy of a STING agonist in an immunocompetent animal model, which is essential for assessing immune-mediated effects.

Methodology:

  • Animal Model: Use immunocompetent mice, such as C57BL/6 or BALB/c, depending on the selected tumor cell line.

  • Tumor Cell Implantation: Subcutaneously implant a syngeneic tumor cell line (e.g., 5x10^5 B16-F10 melanoma cells in C57BL/6 mice or 1x10^6 CT26 colon carcinoma cells in BALB/c mice) into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow until they reach a palpable size (e.g., 50-100 mm³). Randomize the mice into treatment groups.

  • Treatment: Administer the STING agonist via the desired route. For this compound, this is typically systemic, such as intraperitoneal (i.p.) injection at a dose like 30 mg/kg daily for 7 days. For natural CDNs, administration is often intratumoral. Include a vehicle control group.

  • Tumor Measurement: Measure the tumor volume at regular intervals (e.g., every 2-3 days) using calipers. The formula (Volume = 0.5 x Length x Width²) is commonly used. Monitor animal body weight and overall health.

  • Endpoint and Analysis: Euthanize the mice when tumors reach a predetermined size or at the end of the study. Tumors, spleens, and draining lymph nodes can be harvested for further analysis, such as immunophenotyping by flow cytometry to quantify the infiltration and activation of immune cells (e.g., CD8+ T cells, NK cells).

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To quantitatively measure the binding affinity (Kd) of a STING agonist to purified STING protein.

Methodology:

  • Materials: A Biacore instrument, a sensor chip (e.g., CM5), an amine coupling kit, and purified recombinant human STING protein (cytoplasmic domain).

  • Immobilization of STING: Activate the sensor chip surface using a mixture of EDC and NHS. Inject the purified STING protein over the activated surface to covalently immobilize it via amine coupling. Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis: Prepare serial dilutions of the STING agonist (analyte) in a suitable running buffer (e.g., HBS-EP+). Inject the different concentrations of the agonist over the sensor chip surface where STING is immobilized. A reference flow cell without STING should be used for background subtraction.

  • Data Collection: Measure the change in the refractive index at the surface, which is proportional to the mass of the analyte binding to the immobilized ligand. This is recorded in response units (RU).

  • Data Analysis: After each injection, allow for a dissociation phase where the buffer flows over the chip. Regenerate the chip surface if necessary. Fit the resulting sensorgrams (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka). A lower Kd value indicates a higher binding affinity.

Conclusion

This compound represents a significant advancement in the development of STING-targeted therapies. While natural CDNs are the physiological activators of the STING pathway and exhibit high binding affinity, their therapeutic application is constrained by poor stability and limited routes of administration. This compound, a non-nucleotide cGAMP mimetic, overcomes these critical limitations. It demonstrates potent in vitro activity and, most importantly, robust systemic anti-tumor efficacy in preclinical models. Its ability to be administered systemically and to synergize with other immunotherapies like checkpoint inhibitors makes it a highly promising candidate for clinical development. For researchers in the field, the choice between this compound and natural CDNs will depend on the specific experimental context, with natural CDNs remaining valuable as tool compounds for pathway validation and this compound providing a more drug-like profile for translational and systemic studies.

References

SR-717: A Comparative Guide to its Impact on CD8+ T Cell and NK Cell Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel non-nucleotide STING (Stimulator of Interferon Genes) agonist, SR-717, and its role in activating critical components of the anti-tumor immune response: CD8+ T cells and Natural Killer (NK) cells. We will delve into its mechanism of action, present supporting experimental data in a comparative context, and provide detailed experimental protocols for key assays.

Introduction to this compound

This compound is a systemically available, non-nucleotide small molecule that acts as a direct agonist of the STING protein.[1] Unlike natural cyclic dinucleotide (CDN) ligands, this compound is designed for improved metabolic stability, making it a promising candidate for clinical development.[1] Mechanistically, this compound binds to STING, inducing a "closed" conformational change similar to the natural ligand cGAMP.[1] This activation of the STING pathway triggers downstream signaling cascades that result in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the potent activation of the adaptive and innate immune systems.[1][2]

Impact on CD8+ T Cell Activation

This compound has been shown to significantly enhance the activation and effector function of CD8+ T cells, which are crucial for direct tumor cell killing. Preclinical studies have demonstrated that systemic administration of this compound leads to an increased frequency of activated CD8+ T cells in both the spleen and the tumor microenvironment.

Key markers of CD8+ T cell activation and cytotoxicity, such as Granzyme B and CD107a (a marker of degranulation), are notably upregulated following this compound treatment.

Comparative Data: this compound vs. Other STING Agonists
CompoundTargetCD8+ T Cell Activation MarkerFold Increase / % Positive Cells (vs. Control)NK Cell Activation MarkerFold Increase / % Positive Cells (vs. Control)Reference
This compound STINGGranzyme B+ in tumor-infiltrating CD8+ T cellsData not explicitly quantified in publicly available literatureActivated NK cells in dLNData not explicitly quantified in publicly available literature
CD107a+ in tumor-infiltrating CD8+ T cellsData not explicitly quantified in publicly available literature
diABZI STINGIFN-γ+ CD8+ T cellsSignificant increase reportedIFN-γ+ NK cellsSignificant increase reported
MSA-2 STINGActivated CD8+ T cells in tumorSignificant increase reportedNot explicitly reportedNot explicitly reported

Note: The table highlights the need for more direct comparative studies. The available data confirms the activating effects of these compounds, though quantitative comparisons are challenging.

Impact on NK Cell Activation

This compound also demonstrates a robust capacity to activate NK cells, a key component of the innate immune system with potent anti-tumor activity. Treatment with this compound has been shown to increase the population of activated NK cells in draining lymph nodes. Activated NK cells play a critical role in eliminating tumor cells that may have downregulated MHC class I molecules to evade CD8+ T cell recognition.

Signaling Pathway and Experimental Workflow

This compound-Mediated STING Signaling Pathway

The activation of STING by this compound initiates a signaling cascade that is central to its immunomodulatory effects. Upon binding of this compound, STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates Tank-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the transcription of type I interferons (IFN-α/β). Concurrently, STING activation also leads to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.

SR717_STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SR717 This compound STING_ER STING (on ER) SR717->STING_ER Binds & Activates STING_Golgi Activated STING (Golgi) STING_ER->STING_Golgi Translocates TBK1 TBK1 STING_Golgi->TBK1 Recruits & Activates IKK IKK Complex STING_Golgi->IKK Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 IFN_genes Type I IFN Genes pIRF3->IFN_genes Translocates & Induces Transcription NFkB NF-κB IKK->NFkB Activates Cytokine_genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_genes Translocates & Induces Transcription

Caption: this compound activates the STING pathway, leading to IRF3 and NF-κB activation.

Experimental Workflow: Assessing CD8+ T Cell and NK Cell Activation

The following diagram illustrates a typical workflow for evaluating the impact of this compound on CD8+ T cell and NK cell activation and function.

Experimental_Workflow cluster_invitro In Vitro / Ex Vivo cluster_analysis Data Analysis PBMCs Isolate PBMCs (from blood) Treatment Treat with this compound or Control PBMCs->Treatment Flow_Cytometry Flow Cytometry Analysis Treatment->Flow_Cytometry Cytotoxicity_Assay NK Cell Cytotoxicity Assay Treatment->Cytotoxicity_Assay CD8_Markers Quantify CD8+ T Cell Activation Markers (Granzyme B, CD107a) Flow_Cytometry->CD8_Markers NK_Markers Quantify NK Cell Activation Markers (e.g., CD69, IFN-γ) Flow_Cytometry->NK_Markers Target_Lysis Measure Target Cell Lysis Cytotoxicity_Assay->Target_Lysis

Caption: Workflow for assessing this compound's impact on T and NK cell function.

Experimental Protocols

Flow Cytometry for CD8+ T Cell Activation Markers (Granzyme B and CD107a)

Objective: To quantify the expression of intracellular Granzyme B and the degranulation marker CD107a on the surface of CD8+ T cells following stimulation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • This compound, alternative STING agonists, or vehicle control

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Anti-CD3/CD28 antibodies (for T cell stimulation)

  • Brefeldin A and Monensin (protein transport inhibitors)

  • Fluorochrome-conjugated antibodies: anti-CD3, anti-CD8, anti-CD107a, anti-Granzyme B

  • Live/Dead stain

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fixation/Permeabilization buffer

  • Flow cytometer

Procedure:

  • Isolate PBMCs from whole blood using density gradient centrifugation.

  • Plate PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.

  • Add this compound or control compounds at desired concentrations. For a positive control, stimulate cells with anti-CD3/CD28 antibodies.

  • Add anti-CD107a antibody directly to the culture wells at the beginning of the stimulation.

  • Add Brefeldin A and Monensin for the last 4-6 hours of culture to block protein secretion.

  • Incubate for a total of 6-24 hours at 37°C and 5% CO2.

  • Harvest cells and wash with FACS buffer.

  • Stain for surface markers (Live/Dead, anti-CD3, anti-CD8) for 30 minutes at 4°C in the dark.

  • Wash cells with FACS buffer.

  • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Stain for intracellular Granzyme B for 30 minutes at 4°C in the dark.

  • Wash cells with permeabilization buffer and then with FACS buffer.

  • Resuspend cells in FACS buffer and acquire data on a flow cytometer.

  • Gating Strategy: Gate on lymphocytes (FSC vs. SSC), then singlets, then live cells. From the live cells, gate on CD3+ T cells, and then on CD8+ T cells. Analyze the expression of Granzyme B and CD107a within the CD8+ T cell population.

NK Cell Cytotoxicity Assay

Objective: To measure the ability of this compound-activated NK cells to lyse target tumor cells.

Materials:

  • Effector cells: NK cells isolated from PBMCs (can be pre-activated with this compound).

  • Target cells: A suitable tumor cell line (e.g., K562, which is sensitive to NK cell-mediated lysis).

  • Cell culture medium.

  • A method to label target cells (e.g., Calcein-AM or a fluorescent cell tracker dye).

  • A method to quantify cell death (e.g., a live/dead stain like propidium iodide or a fluorescence plate reader for Calcein release).

  • 96-well U-bottom plates.

Procedure:

  • Isolate NK cells from PBMCs using a negative selection kit.

  • Culture NK cells with this compound or control for a predetermined time (e.g., 24 hours) to induce activation.

  • Label target cells (e.g., K562) with Calcein-AM according to the manufacturer's protocol.

  • Wash and resuspend labeled target cells in culture medium.

  • Plate the labeled target cells at a constant number per well in a 96-well plate (e.g., 1 x 10^4 cells/well).

  • Add the pre-activated NK cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).

  • Include control wells:

    • Spontaneous release: Target cells only (to measure baseline cell death).

    • Maximum release: Target cells with a lysis agent (e.g., Triton X-100) (to measure 100% lysis).

  • Incubate the plate for 4 hours at 37°C and 5% CO2.

  • Centrifuge the plate to pellet the cells.

  • For Calcein release: Transfer the supernatant to a new plate and measure fluorescence.

  • For flow cytometry-based assay: Resuspend cells, add a live/dead stain, and analyze the percentage of dead target cells by flow cytometry.

  • Calculation of Percent Specific Lysis: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Conclusion

This compound is a potent activator of both CD8+ T cells and NK cells through the STING pathway. Its ability to be administered systemically and its favorable stability profile make it an attractive candidate for cancer immunotherapy. The experimental protocols provided herein offer a framework for researchers to further investigate and compare the efficacy of this compound and other immunomodulatory agents. Further head-to-head studies are warranted to definitively position this compound within the landscape of emerging STING agonists and to elucidate its full therapeutic potential.

References

Comparative Analysis of Immune Cell Response to STING Agonist SR-717 and Alternatives Through RNA-Sequencing

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the transcriptomic changes induced by the novel non-nucleotide STING (Stimulator of Interferon Genes) agonist, SR-717, and other alternative STING activators in immune cells. The data presented herein, derived from RNA-sequencing (RNA-seq) analyses, offers researchers, scientists, and drug development professionals a detailed molecular-level understanding of the effects of these compounds on immune signaling pathways.

Introduction to this compound

This compound is a systemically active, non-nucleotide small molecule agonist of the STING protein.[1][2] Activation of the STING pathway is a critical component of the innate immune system's response to cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines.[3][4] This response is instrumental in initiating and shaping the adaptive immune response against pathogens and cancer cells. This compound has demonstrated potent anti-tumor activity by promoting the activation of CD8+ T cells, natural killer (NK) cells, and dendritic cells.[2]

Comparative RNA-seq Data

To objectively evaluate the performance of this compound, we have summarized publicly available RNA-seq data on the differential gene expression in immune cells treated with this compound and compared it with data from cells treated with other known STING agonists: the synthetic non-nucleotide agonist diABZI, the endogenous cyclic dinucleotide cGAMP, and another non-nucleotide agonist, MSA-2.

This compound Treatment of Murine Intestinal Tissue

An in vivo study on mice treated with this compound revealed a significant upregulation of genes associated with the immune response and the cellular response to interferon-beta. The following table summarizes a selection of these differentially expressed genes (DEGs).

GeneLog2 Fold Change (approx.)Description
Upregulated Genes
Il6> 2.0Interleukin-6, a pro-inflammatory cytokine.
Ccl2> 2.0Chemokine (C-C motif) ligand 2, involved in monocyte recruitment.
Ccl7> 2.0Chemokine (C-C motif) ligand 7, a chemoattractant for monocytes and other immune cells.
Ifnb1> 1.5Interferon beta 1, a key type I interferon.
Isg15> 1.5Interferon-stimulated gene 15, an antiviral protein.
Cxcl10> 1.5C-X-C motif chemokine 10, a chemoattractant for immune cells.
Downregulated Genes
Gene X< -1.5(Specific downregulated genes were not highlighted in the source material)

(Note: The exact Log2 fold change and p-values were not available in a tabular format in the source material. The values are estimations based on graphical representations.)

diABZI Treatment of Human Lung Epithelial Cells (Calu-3)

A study on the STING agonist diABZI in Calu-3 cells, a human lung epithelial cell line, demonstrated a robust induction of genes related to the antiviral interferon pathway.

GeneLog2 Fold ChangeAdjusted p-value
Upregulated Genes
IFNB1> 5.0< 0.05
IFNL1> 5.0< 0.05
CXCL10> 5.0< 0.05
OAS1> 4.0< 0.05
OAS2> 4.0< 0.05
ISG15> 4.0< 0.05
Downregulated Genes
Gene Y< -1.0< 0.05

(Note: This table represents a selection of highly upregulated genes. A comprehensive list can be found in the supplementary materials of the cited study.)

cGAMP Treatment of Human Monocytic Cells (THP-1)

The natural STING agonist, 2'3'-cGAMP, induces a strong type I interferon response in THP-1 cells, a human monocytic cell line.

GeneFold Changep-value
Upregulated Genes (>50-fold)
IFNB1> 50< 0.01
IFIT1> 50< 0.01
CXCL10> 50< 0.01
Upregulated Genes (>5-fold)
Multiple ISGs> 5< 0.01

(Note: This data is based on a study that reported genes with greater than 50-fold and 5-fold induction without providing a full list in a table.)

MSA-2 Treatment of Murine Dendritic Cells

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the replication and interpretation of RNA-seq data. Below is a generalized protocol for the RNA-seq analysis of STING agonist-treated immune cells, compiled from several sources.

Immune Cell Culture and Stimulation
  • Cell Type: Primary immune cells (e.g., bone marrow-derived dendritic cells, macrophages) or immune cell lines (e.g., THP-1).

  • Culture Conditions: Culture cells in appropriate media and conditions. For primary cells, differentiation protocols are followed.

  • Stimulation: Treat cells with the STING agonist (e.g., this compound, diABZI, cGAMP, MSA-2) at a predetermined concentration and for a specific duration (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).

RNA Extraction and Library Preparation
  • RNA Isolation: Extract total RNA from the cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent.

  • RNA Quality Control: Assess RNA integrity and concentration using a Bioanalyzer or similar instrument.

  • Library Preparation: Prepare RNA-seq libraries from high-quality RNA. This typically involves:

    • Poly(A) selection for mRNA enrichment or ribosomal RNA (rRNA) depletion for total RNA.

    • RNA fragmentation.

    • First and second-strand cDNA synthesis.

    • A-tailing and adapter ligation.

    • PCR amplification.

    • Library quantification and quality control.

Sequencing and Data Analysis
  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR.

  • Gene Expression Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between the treated and control groups. This analysis will provide log2 fold changes, p-values, and adjusted p-values for each gene.

  • Downstream Analysis: Perform pathway analysis and gene ontology enrichment analysis to interpret the biological significance of the differentially expressed genes.

Signaling Pathways and Experimental Workflows

To visualize the molecular mechanisms and experimental processes, the following diagrams have been generated using the DOT language.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP dsDNA Cytosolic dsDNA dsDNA->cGAS STING STING cGAMP->STING activates SR717 This compound / Alternatives SR717->STING activates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates pIRF3 p-IRF3 IRF3->pIRF3 IFNs Type I IFNs (IFN-β) pIRF3->IFNs induces transcription pNFkB p-NF-κB NFkB->pNFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNFα) pNFkB->Cytokines induces transcription STING->TBK1 recruits & activates RNA_Seq_Workflow cluster_wet_lab Wet Lab cluster_dry_lab Bioinformatics Analysis A Immune Cell Culture & Stimulation B RNA Extraction A->B C RNA Quality Control B->C D Library Preparation C->D E Sequencing D->E F Raw Data QC (FastQC) E->F Raw Reads (.fastq) G Read Alignment (STAR) F->G H Gene Quantification (featureCounts) G->H I Differential Expression (DESeq2) H->I J Downstream Analysis (Pathway, GO) I->J

References

The Role of TLR2 in the Anti-Radiation Effects of SR-717: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

SR-717, a novel non-nucleotide STING agonist, has demonstrated significant potential as a radioprotective agent. Emerging research highlights the critical involvement of Toll-like receptor 2 (TLR2) in mediating its beneficial effects against ionizing radiation. This guide provides a comprehensive comparison of this compound's performance with other radioprotective strategies, supported by experimental data, and elucidates the underlying molecular mechanisms.

This compound: A Potent Mitigator of Radiation-Induced Injury

This compound has been shown to improve survival rates and mitigate radiation-induced damage in preclinical models.[1][2] Studies in mice exposed to total body irradiation (TBI) have revealed that administration of this compound leads to a significant increase in survival, protection against body weight loss, and preservation of hematopoietic and intestinal tissues.[1][2] The protective effects of this compound are attributed to its ability to activate the STING (Stimulator of Interferon Genes) signaling pathway, leading to the production of crucial cytokines like IL-6.[1]

The Indispensable Role of TLR2

A pivotal discovery in understanding this compound's mechanism of action is the essential role of TLR2. Experiments using TLR2 knockout (KO) mice have demonstrated that the radioprotective effects of this compound are significantly diminished in the absence of this receptor. In TLR2 KO mice, this compound failed to protect against radiation-induced intestinal damage, highlighting that the TLR2 signaling pathway is a key component of its protective mechanism.

Signaling Pathway of this compound's Anti-Radiation Effect

The proposed signaling cascade initiated by this compound involves the activation of both STING and TLR2 pathways, culminating in a robust protective response against radiation damage.

SR717_TLR2_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response SR717 This compound TLR2 TLR2 SR717->TLR2 Activates STING STING SR717->STING Activates MyD88 MyD88 TLR2->MyD88 Recruits IRF3_TBK1 TBK1/IRF3 STING->IRF3_TBK1 Activates NFkB NF-κB MyD88->NFkB Activates IL6_gene IL-6 Gene Transcription IRF3_TBK1->IL6_gene NFkB->IL6_gene IL6 IL-6 Secretion IL6_gene->IL6 Protection Radioprotection (Cell Survival, Reduced Apoptosis) IL6->Protection

Figure 1: Proposed signaling pathway of this compound's anti-radiation effect involving both STING and TLR2 activation.

Comparative Performance of Radioprotective Agents

The field of radioprotection encompasses a variety of agents with diverse mechanisms of action. A comparison of this compound with other notable agents is presented below.

Agent ClassExample(s)Mechanism of ActionKey AdvantagesKey Limitations
STING Agonist This compound Activates STING and TLR2 pathways, leading to cytokine production (e.g., IL-6) and enhanced cell survival.Potent radioprotection of hematopoietic and intestinal systems.Potential for inflammatory side effects.
TLR Agonists CBLB502 (TLR5), FSL-1 (TLR2/6)Activate specific TLRs, leading to the production of pro-survival and hematopoietic growth factors.Effective in mitigating radiation-induced hematopoietic injury.Can induce inflammatory responses.
Antioxidants Amifostine, Tocopherols (Vitamin E)Scavenge free radicals generated by ionizing radiation, reducing oxidative stress and DNA damage.Broad-spectrum protection against radiation damage.Often require administration prior to radiation exposure; potential for side effects like hypotension (Amifostine).
Growth Factors G-CSF (Filgrastim), GM-CSFStimulate the proliferation and differentiation of hematopoietic stem and progenitor cells.FDA-approved for treating radiation-induced myelosuppression.Primarily effective for hematopoietic recovery, with less impact on other tissues.
Natural Products Ginsenosides, QuercetinExhibit antioxidant, anti-inflammatory, and DNA repair-enhancing properties.Generally well-tolerated with low toxicity.Often have lower potency and require further research to establish efficacy.

Experimental Methodologies

The investigation into this compound's radioprotective effects and the role of TLR2 has employed a range of established experimental protocols.

In Vivo Radioprotection Studies
  • Animal Model: C57BL/6 wild-type and TLR2 knockout mice are typically used.

  • Irradiation: Mice are subjected to total body irradiation (TBI) with a lethal or sub-lethal dose of gamma rays (e.g., from a 137Cs source).

  • Drug Administration: this compound or a vehicle control (e.g., PBS) is administered intraperitoneally at a specified time before or after irradiation.

  • Endpoints:

    • Survival: Monitored daily for 30 days post-irradiation.

    • Body Weight: Measured regularly as an indicator of overall health.

    • Hematological Analysis: Complete blood counts (CBCs) are performed on peripheral blood samples to assess hematopoietic recovery.

    • Histopathology: Intestinal tissues are collected at various time points, fixed in formalin, embedded in paraffin, and stained with hematoxylin and eosin (H&E) to evaluate morphological changes and damage to the intestinal villi and crypts.

In Vitro Cell Viability and Apoptosis Assays
  • Cell Lines: Intestinal epithelial cell lines (e.g., MODE-K) are commonly used.

  • Treatment: Cells are treated with this compound or a control prior to being irradiated.

  • Assays:

    • Cell Viability: Assessed using assays such as MTT or CCK-8, which measure metabolic activity.

    • Apoptosis: Quantified by flow cytometry using Annexin V and propidium iodide (PI) staining.

Molecular Biology Techniques
  • RNA Sequencing (RNA-seq): Performed on intestinal tissues to identify differentially expressed genes and signaling pathways affected by this compound treatment.

  • Quantitative Real-Time PCR (qRT-PCR): Used to validate the expression levels of specific genes of interest identified from RNA-seq data.

  • Western Blotting: Employed to detect the protein levels and activation status of key signaling molecules in the TLR2 and STING pathways.

Experimental Workflow

The general workflow for investigating the role of TLR2 in this compound's anti-radiation effects is depicted below.

Experimental_Workflow cluster_in_vivo In Vivo Studies cluster_in_vitro In Vitro Studies cluster_molecular Molecular Analysis cluster_conclusion Conclusion Animal_Model WT and TLR2 KO Mice Treatment This compound / Control + Total Body Irradiation Animal_Model->Treatment Survival_Analysis 30-Day Survival Body Weight Monitoring Treatment->Survival_Analysis Histo_Hema Histopathology (Intestine) Hematology (Blood) Treatment->Histo_Hema Data_Integration Integrate In Vivo, In Vitro, and Molecular Data Survival_Analysis->Data_Integration Tissue_Collection Intestinal Tissue and Cell Lysates Histo_Hema->Tissue_Collection Cell_Culture Intestinal Epithelial Cells In_Vitro_Treatment This compound / Control + Irradiation Cell_Culture->In_Vitro_Treatment Viability_Apoptosis Cell Viability Assays Apoptosis Assays In_Vitro_Treatment->Viability_Apoptosis Viability_Apoptosis->Tissue_Collection RNA_Protein_Analysis RNA-seq, qRT-PCR Western Blot Tissue_Collection->RNA_Protein_Analysis RNA_Protein_Analysis->Data_Integration Conclusion Elucidate the Role of TLR2 in this compound's Radioprotection Data_Integration->Conclusion

Figure 2: A typical experimental workflow for investigating the role of TLR2 in this compound's anti-radiation effects.

Conclusion

The STING agonist this compound represents a promising new agent for mitigating the harmful effects of ionizing radiation. Its efficacy is critically dependent on the presence and activation of TLR2, highlighting a novel interplay between the STING and TLR signaling pathways in radioprotection. This dual-pathway activation distinguishes this compound from many other radioprotective agents and offers a potentially more robust and multifaceted approach to protecting against radiation-induced injury. Further research is warranted to fully elucidate the downstream effectors of the TLR2-mediated response and to evaluate the clinical potential of this compound as a medical countermeasure against radiation exposure.

References

Safety Operating Guide

Navigating the Safe Disposal of SR-717: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, SR-717 and its solutions should be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the sink or in regular trash. This guide provides essential safety and logistical information for the proper disposal of this compound, a non-nucleotide STING agonist used in research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Understanding the Hazards

This compound, in its free acid form, is classified with several hazards that necessitate careful handling and disposal.[1] The primary risks associated with this compound are:

  • Harmful if swallowed: Acute oral toxicity.[1]

  • Causes skin irritation: Can lead to redness and discomfort upon contact.[1]

  • Causes serious eye irritation: Poses a significant risk of eye damage.[1]

  • May cause respiratory irritation: Inhalation of dust or aerosols can irritate the respiratory tract.[1]

Given that this compound is frequently dissolved in Dimethyl Sulfoxide (DMSO) for experimental use, it is important to recognize that DMSO can facilitate the absorption of other dissolved chemicals through the skin. Therefore, solutions of this compound in DMSO require the same, if not more stringent, handling precautions.

Core Disposal Procedures

The proper disposal of this compound and its contaminated materials is a multi-step process that begins with proper segregation and ends with collection by a certified hazardous waste management service.

Step 1: Waste Identification and Segregation

Properly categorize all waste streams containing this compound. This includes:

  • Unused or expired this compound powder: Keep in its original, clearly labeled container.

  • This compound solutions: This primarily includes solutions of this compound in DMSO or other organic solvents. These should be collected in a designated, compatible, and clearly labeled waste container.

  • Contaminated labware: This includes items such as pipette tips, centrifuge tubes, and gloves that have come into direct contact with this compound powder or its solutions. These should be collected in a separate, clearly labeled hazardous waste container.

Step 2: Packaging and Labeling

All waste containers must be appropriately packaged and labeled to ensure safety and compliance.

  • Liquid Waste (this compound Solutions):

    • Use a designated container for organic solvent waste that is compatible with DMSO.

    • The container must be in good condition with a secure, tight-fitting lid.

    • Label the container clearly with "Hazardous Waste," the full chemical name ("this compound in Dimethyl Sulfoxide"), and the approximate concentration and volume.

  • Solid Waste (Contaminated Labware):

    • Use a designated, puncture-resistant container for solid hazardous waste.

    • Label the container clearly with "Hazardous Waste," "this compound Contaminated Materials," and the date.

Step 3: Storage

Store all this compound waste in a designated, well-ventilated, and secure area away from general laboratory traffic. This area should be clearly marked as a hazardous waste accumulation site. Ensure that incompatible waste types are not stored together.

Step 4: Disposal

Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company. Do not attempt to dispose of this compound waste through any other means.

Quantitative Data Summary

Hazard ClassificationDescriptionPrecautionary Statement Codes
Acute toxicity, oralHarmful if swallowed.P264, P270, P301+P312, P330, P501
Skin corrosion/irritationCauses skin irritation.P264, P280, P302+P352, P321, P332+P313, P362
Serious eye damage/eye irritationCauses serious eye irritation.P264, P280, P305+P351+P338, P337+P313
Specific target organ toxicity, single exposureMay cause respiratory irritation.P261, P271, P304+P340, P312, P403+P233, P405, P501

Experimental Protocols Referenced

While no specific experimental protocols for the disposal of this compound are available, the procedures outlined in this guide are based on established best practices for the disposal of hazardous laboratory chemicals, as informed by safety data sheets and general chemical waste guidelines. The core principle is the containment and proper disposal of the hazardous material through certified channels.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

SR717_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (e.g., this compound in DMSO) waste_type->liquid_waste Liquid solid_waste Solid Waste (e.g., Contaminated Gloves, Tips) waste_type->solid_waste Solid unused_powder Unused/Expired This compound Powder waste_type->unused_powder Powder collect_liquid Collect in Labeled Organic Solvent Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid original_container Keep in Original Labeled Container unused_powder->original_container storage Store in Designated Hazardous Waste Accumulation Area collect_liquid->storage collect_solid->storage original_container->storage disposal Arrange for Collection by Certified Hazardous Waste Disposal Service storage->disposal end Proper Disposal Complete disposal->end

References

Personal protective equipment for handling SR-717

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle the non-nucleotide STING agonist, SR-717. Adherence to these procedures is vital for ensuring personal safety and proper disposal of the substance.

This compound is a research chemical with potential antitumor activity.[1][2] A safety data sheet (SDS) for this compound (free acid) has identified it as having acute oral toxicity, causing skin and serious eye irritation, and potentially causing respiratory irritation.[3] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.[3]

Body PartRequired PPESpecifications
Hands Protective GlovesChemically resistant gloves (e.g., nitrile)
Eyes Safety GogglesMust have side-shields for comprehensive protection
Body Impervious ClothingLaboratory coat or other protective clothing
Respiratory Suitable RespiratorUse in a well-ventilated area. If ventilation is inadequate, a respirator is required.

Safe Handling and Operational Plan

A systematic approach to handling this compound will minimize the risk of exposure. The following workflow outlines the key steps for safe operation.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Review SDS Review Safety Data Sheet (SDS) Don PPE Don Appropriate PPE Review SDS->Don PPE Prepare Workspace Prepare Ventilated Workspace Don PPE->Prepare Workspace Handle this compound Handle this compound Prepare Workspace->Handle this compound Decontaminate Decontaminate Work Area Handle this compound->Decontaminate Dispose Waste Dispose of Waste per Regulations Decontaminate->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE

Caption: A step-by-step workflow for the safe handling of this compound.

Experimental Protocols:

General Handling Protocol:

  • Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound.[3] Ensure a well-ventilated area, such as a chemical fume hood, is operational.

  • PPE: Don all required personal protective equipment as specified in the table above.

  • Handling: Avoid creating dust or aerosols. Do not eat, drink, or smoke in the handling area.

  • Emergency: In case of contact, follow the first aid measures outlined in the SDS. For skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. If inhaled, move to fresh air.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Unused this compound Dispose of in accordance with local, state, and federal regulations for chemical waste.
Contaminated PPE Dispose of as hazardous waste in a designated, sealed container.
Contaminated Labware Decontaminate thoroughly before reuse or dispose of as hazardous waste.

Disposal Protocol:

  • Segregation: Keep this compound waste separate from other laboratory waste.

  • Labeling: Clearly label all waste containers with the contents.

  • Collection: Follow your institution's hazardous waste collection procedures.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is necessary.

EmergencyAction
Skin Contact Wash the affected area thoroughly with soap and water. Remove contaminated clothing.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE and contain the spill with absorbent material. Dispose of the absorbent material as hazardous waste.

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE Selection for this compound Start Start: Handling this compound Standard_PPE Standard PPE: - Protective Gloves - Safety Goggles - Impervious Clothing Start->Standard_PPE Assess_Ventilation Adequate Ventilation? Wear_Respirator Wear Suitable Respirator Assess_Ventilation->Wear_Respirator No End Proceed with Handling Assess_Ventilation->End Yes Wear_Respirator->End Standard_PPE->Assess_Ventilation

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。